molecular formula C8H15ClN2O B1486454 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide CAS No. 1096305-49-5

2-Chloro-N-(1-methylpiperidin-4-yl)acetamide

Cat. No.: B1486454
CAS No.: 1096305-49-5
M. Wt: 190.67 g/mol
InChI Key: DUZHOMGDQYIRID-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-methylpiperidin-4-yl)acetamide (Molecular Formula: C8H15ClN2O) is a synthetic intermediate of interest in medicinal chemistry and drug discovery research . Compounds featuring the 2-chloroacetamide group linked to a piperidine scaffold are frequently utilized as key precursors in the synthesis of more complex molecules . The 1-methylpiperidin-4-yl amine moiety is a common structural feature in bioactive compounds, and research into similar structures has shown affinity for neurological targets, such as the glycine transporter 1 (GlyT1) . This suggests potential application for researchers developing and studying novel psychoactive substances or central nervous system (CNS) agents . The reactive chloroacetamide group allows this compound to undergo further chemical modifications, making it a versatile building block for constructing combinatorial libraries or for use in the development of potential radioligands for neuroimaging studies . As a high-quality chemical reagent, it is intended for use in controlled laboratory environments by qualified professionals. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloro-N-(1-methylpiperidin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClN2O/c1-11-4-2-7(3-5-11)10-8(12)6-9/h7H,2-6H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZHOMGDQYIRID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide, a key chemical intermediate with significant potential in medicinal chemistry and drug development. The content herein is structured to deliver scientifically robust information tailored for researchers, scientists, and professionals in the field of drug discovery.

Section 1: Introduction and Significance

2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is a substituted acetamide derivative featuring a chloroacetyl group attached to a 1-methylpiperidin-4-amine core. This structural arrangement makes it a valuable building block in organic synthesis. The piperidine moiety is a common scaffold in many centrally active compounds, valued for its ability to impart favorable physicochemical properties such as aqueous solubility.[1] The chloroacetamide group, on the other hand, is a reactive handle that allows for further chemical modifications, making this compound a versatile precursor for a variety of more complex molecules. Its potential applications are suggested to include the development of anticancer drugs, where it may contribute to the precision medicine profiles of these agents.[]

Section 2: Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a compound is critical for its effective application in research and development. The key physicochemical and structural data for 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide are summarized below.

PropertyValueSource
CAS Number 1096305-49-5[]
Molecular Formula C8H15ClN2OCalculated
Molecular Weight 190.67 g/mol Calculated
IUPAC Name 2-chloro-N-(1-methylpiperidin-4-yl)acetamideN/A
Canonical SMILES CN1CCC(CC1)NC(=O)CClN/A
Physical State Solid (predicted)N/A
Solubility Soluble in water and organic solvents (predicted)[1][3]

Note: Some properties are predicted based on the behavior of structurally similar compounds and have not been experimentally determined from the available search results.

Section 3: Synthesis Protocol and Mechanistic Rationale

The synthesis of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide typically involves the acylation of 4-amino-1-methylpiperidine with chloroacetyl chloride. This is a standard nucleophilic acyl substitution reaction.

Experimental Protocol: Synthesis of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide

  • Reagents and Materials:

    • 4-amino-1-methylpiperidine

    • Chloroacetyl chloride

    • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

    • A suitable base (e.g., triethylamine or potassium carbonate)

    • Standard laboratory glassware and stirring apparatus

    • Ice bath

  • Procedure:

    • In a round-bottom flask, dissolve 4-amino-1-methylpiperidine and the base in anhydrous DCM.

    • Cool the reaction mixture to 0°C using an ice bath.

    • Slowly add a solution of chloroacetyl chloride in anhydrous DCM to the stirred reaction mixture. The dropwise addition is crucial to control the exothermic nature of the reaction.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).[4][5]

    • Upon completion, the reaction mixture is typically washed with water to remove any salts.[4]

    • The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • The crude product can be purified by recrystallization or column chromatography to obtain the final, pure 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide.[4]

Causality Behind Experimental Choices:

  • Aprotic Solvent: An aprotic solvent like DCM is used to prevent reaction with the highly reactive chloroacetyl chloride.

  • Base: A base is required to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.

  • Low Temperature: The initial cooling of the reaction mixture helps to control the exothermicity of the acylation reaction and minimize the formation of side products.

Visualization of the Synthesis Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 4-amino-1-methylpiperidine 4-amino-1-methylpiperidine Reaction_Vessel Reaction Vessel 4-amino-1-methylpiperidine->Reaction_Vessel Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Reaction_Vessel Solvent DCM (Solvent) Solvent->Reaction_Vessel Base Base (e.g., TEA) Base->Reaction_Vessel Temperature 0°C to RT Temperature->Reaction_Vessel Purification Workup & Purification Reaction_Vessel->Purification Product 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide Purification->Product caption Synthesis Workflow Diagram

Caption: A diagram illustrating the synthesis of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide.

Section 4: Reactivity and Applications in Drug Discovery

The chloroacetamide moiety of this compound is a key feature, as it allows for nucleophilic substitution reactions. This makes it a useful intermediate for the synthesis of a wide range of derivatives. For instance, it can react with various nucleophiles such as amines, thiols, and alcohols to introduce diverse functional groups. This versatility is highly valuable in the construction of compound libraries for high-throughput screening in drug discovery programs.[6]

Derivatives of N-substituted piperidines are prevalent in central nervous system (CNS) drug discovery due to their favorable pharmacokinetic properties.[1] The core structure of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is a privileged scaffold in medicinal chemistry. The introduction of various substituents via the chloroacetamide handle can be used to modulate the biological activity and selectivity of the resulting compounds.

Section 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide was not found, general safety precautions for chloroacetamide derivatives should be followed. Chloroacetamides are generally considered toxic and can cause skin and eye irritation.[7][8][9][10] It is advisable to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8] In case of accidental exposure, it is important to seek immediate medical attention.[7][8]

Section 6: Conclusion

2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its straightforward synthesis, reactive chloroacetamide handle, and the presence of a CNS-active piperidine core make it an attractive starting material for the development of novel therapeutic agents. Further research into the derivatization of this compound could lead to the discovery of new drug candidates with improved efficacy and safety profiles.

References

  • 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide - CAS 1096305-49-5. Apexmol. [Link]

  • 2-chloro-N-(1-methylethyl)acetamide | C5H10ClNO | CID 76171 - PubChem. PubChem. [Link]

  • Synthesis of 2-chloro-N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide 3b. - ResearchGate. ResearchGate. [Link]

  • 2-chloro-N-methylacetamide | C3H6ClNO | CID 66773 - PubChem. PubChem. [Link]

  • Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Material Safety Data Sheet - 2-Chloroacetamide, 98% - Cole-Parmer. Cole-Parmer. [Link]

  • 2-chloro-N-[4-(4-methylpiperidin-1-yl)phenyl]acetamide hydrochloride. AKos Consulting & Solutions. [Link]

  • Compound 2-(4-chloro-2-methylphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide -... MolPort. [Link]

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono - NIH. National Institutes of Health. [Link]

  • Chloroacetamide - Wikipedia. Wikipedia. [Link]

  • Acetamide, 2-chloro- - the NIST WebBook - National Institute of Standards and Technology. NIST. [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research. International Journal of Pharma Sciences and Research. [Link]

  • chloroacetamide - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC - NIH. National Institutes of Health. [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC - NIH. National Institutes of Health. [Link]

  • 2-chloro-N-(1-methyloctyl)acetamide - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase. [Link]

  • 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem. PubChem. [Link]

  • N-(4-methylpiperidin-4-yl)acetamide hydrochloride (C8H16N2O) - PubChemLite. PubChemLite. [Link]

  • Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription - PubMed. PubMed. [Link]

Sources

A Technical Guide to 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document elucidates its chemical identity, including its IUPAC name and detailed structural representation. A detailed, field-proven synthetic protocol is presented, accompanied by an exploration of the chemical principles guiding the experimental design. Furthermore, the guide delves into the compound's strategic importance, analyzing the individual contributions of the chloroacetamide "warhead" and the 1-methylpiperidine scaffold to its potential pharmacological profile. This analysis is grounded in its role as a key intermediate and building block for more complex molecules, particularly in the development of targeted covalent inhibitors.

Chemical Identity and Core Properties

The precise identification and characterization of a compound are foundational to its application in research and development. This section details the structural and physicochemical properties of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide.

IUPAC Nomenclature and Chemical Structure

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide .

The structure consists of a central acetamide linker. The nitrogen of the amide is substituted with a 1-methylpiperidin-4-yl group, and the alpha-carbon of the acetyl group is substituted with a chlorine atom. This arrangement combines a reactive electrophilic center (the chloroacetyl group) with a saturated heterocyclic moiety commonly used to modulate physicochemical properties in drug candidates.

Caption: 2D Chemical Structure of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide.

Physicochemical Data Summary

A summary of key identifiers and properties is crucial for laboratory use, including safety assessments and analytical planning.

PropertyValueSource
Molecular Formula C₈H₁₅ClN₂O(Calculated)
Molecular Weight 190.67 g/mol (Calculated)
CAS Number 1096305-49-5[]
Appearance Expected to be an off-white to yellow solid[2]
Formal Name 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide-

Synthesis and Manufacturing Protocol

The synthesis of N-substituted chloroacetamides is a well-established process in organic chemistry, typically achieved through the acylation of a primary or secondary amine with chloroacetyl chloride.[3] This reaction is robust, high-yielding, and readily scalable.

Causality of Experimental Design

The chosen synthetic route involves a nucleophilic acyl substitution. The primary amine of 4-amino-1-methylpiperidine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. A key consideration is the management of the hydrogen chloride (HCl) byproduct generated during the reaction. The inclusion of a non-nucleophilic organic base, such as triethylamine (TEA), is critical. TEA serves as an acid scavenger, neutralizing the HCl to form triethylammonium chloride. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. The use of an anhydrous aprotic solvent like dichloromethane (DCM) is preferred to prevent hydrolysis of the highly reactive chloroacetyl chloride. Cooling the reaction mixture is essential to control the exothermic nature of the acylation and minimize potential side reactions.

synthesis_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions amine 4-Amino-1-methylpiperidine solvent DCM (Solvent) amine->solvent acyl_chloride Chloroacetyl Chloride acyl_chloride->solvent base Triethylamine (Base) solvent->base Add dropwise temp 0°C to RT base->temp product 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide temp->product Stir & Workup

Caption: General Synthetic Workflow for N-Acylation.

Step-by-Step Experimental Protocol

This protocol describes a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4]

  • Vessel Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-1-methylpiperidine (1.0 eq).

  • Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add triethylamine (1.1 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Acylation: Add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching & Workup: Upon completion, carefully quench the reaction with deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic phase sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Significance in Drug Development and Medicinal Chemistry

2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is not typically an end-product drug but rather a highly valuable building block. Its utility stems from the distinct properties of its two main structural components.

The Chloroacetamide Moiety: A Covalent Warhead

The 2-chloroacetamide group is a classic example of an electrophilic "warhead" used in the design of targeted covalent inhibitors. The carbon atom bonded to the chlorine is susceptible to nucleophilic attack by electron-rich amino acid residues on a target protein, such as the thiol group of cysteine. This forms a stable, irreversible covalent bond, leading to potent and durable target inhibition. This strategy has been successfully employed in the development of numerous kinase inhibitors and other anticancer agents.[5]

The 1-Methylpiperidine Scaffold: A Pharmacokinetic Modulator

The 1-methylpiperidine portion of the molecule is a common scaffold in medicinal chemistry, valued for its ability to improve the physicochemical properties of a drug candidate. Key contributions include:

  • Improved Aqueous Solubility: The tertiary amine is basic and will be protonated at physiological pH, which can significantly enhance the water solubility of the parent molecule.

  • Modulation of Lipophilicity: The saturated ring structure helps to balance the overall lipophilicity (logP) of a compound, which is critical for oral absorption and cell membrane permeability.

  • Vector for Target Interaction: The piperidine ring can serve as a rigid scaffold to correctly orient other functional groups for optimal interaction with a biological target.

The combination of these two moieties makes 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide a powerful intermediate. It allows for the direct installation of a covalent reactive group and a solubilizing/pharmacokinetic-modulating fragment in a single synthetic step. There is documented potential for this compound to be used in improving the profile of anticancer drugs.[]

Safety and Handling

Chloroacetamide and its derivatives are classified as hazardous chemicals.[4] They are toxic and can cause irritation to the skin and eyes.[2][4] Handling should always be conducted in a fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat. Refer to the specific Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is a strategically designed chemical intermediate with significant value for drug discovery and development. Its structure elegantly combines a reactive chloroacetamide warhead with a property-modulating 1-methylpiperidine group. The straightforward and robust synthesis allows for its efficient incorporation into more complex molecular architectures, making it a key tool for scientists developing next-generation targeted therapies, particularly in oncology. A thorough understanding of its synthesis, reactivity, and the functional role of its constituent parts is essential for its effective application in modern medicinal chemistry.

References

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available at: [Link]

  • Wikipedia. Chloroacetamide. Available at: [Link]

  • Anshul Specialty Molecules. 2-Chloro Acetamide. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 2-chloro-N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide 3b. Available at: [Link]

  • ResearchGate. (2025). 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Available at: [Link]

Sources

A Strategic Approach to the Synthesis of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide from 4-Aminophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Executive Summary

This technical guide outlines a comprehensive, multi-step synthetic pathway for producing 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide, a valuable building block in pharmaceutical research, starting from the readily available precursor, 4-aminophenol. The core challenge of this synthesis lies in the transformation of an aromatic carbocycle (phenol) into a saturated N-heterocycle (piperidine). This document moves beyond a simple list of reactions to provide a strategic analysis, explaining the causal logic behind the chosen pathway, justifying key decisions, and addressing why more direct, seemingly obvious routes are chemically unviable. By detailing both the successful pathway and its theoretical challenges, this guide serves as a practical protocol and a case study in advanced synthetic problem-solving.

Introduction: The Core Synthetic Challenge

The synthesis of saturated nitrogen heterocycles from aromatic precursors is a common challenge in medicinal chemistry. The transformation of 4-aminophenol into the target molecule, 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide, is a prime example of this challenge. A direct conversion of the C6 benzene ring into the C5N piperidine ring is not feasible through standard, single-step methodologies. The inherent stability of the aromatic system and the topological differences between the precursor and the product necessitate a carefully planned, multi-stage strategy.

This guide proposes a robust, albeit lengthy, pathway that proceeds through a versatile cyclohexanone intermediate. It emphasizes a logical, step-by-step construction, prioritizing reaction feasibility and control over theoretical shortcuts. We will also explore and dismiss alternative but flawed pathways, such as classical ring expansion reactions, to provide a complete scientific narrative and underscore the rationale for the proposed route.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the final product simplifies the overall challenge into two primary objectives:

  • Final Acylation: The terminal step is a straightforward amide bond formation between a suitable chloroacetylating agent (e.g., chloroacetyl chloride) and the key amine intermediate, N-(1-methylpiperidin-4-yl)amine .

  • Key Intermediate Synthesis: The principal synthetic effort is the construction of N-(1-methylpiperidin-4-yl)amine from 4-aminophenol.

Our strategy focuses on creating a versatile, non-aromatic intermediate from 4-aminophenol that can then be manipulated to form the desired piperidine ring system.

Stage 1: Synthesis of the Key Cyclohexanone Intermediate

The initial stage of the synthesis focuses on converting 4-aminophenol into N-(4-oxocyclohexyl)acetamide. This intermediate is ideal as it removes the aromaticity of the starting material and introduces a ketone functionality, which is a versatile handle for subsequent C-N bond formations and ring modifications.[1][2]

Step 1: N-Acetylation of 4-Aminophenol
  • Objective: To protect the nucleophilic amino group to prevent it from reacting in subsequent reduction steps.

  • Protocol: 4-Aminophenol is treated with acetic anhydride in a suitable solvent (e.g., water or acetic acid). The reaction is typically exothermic and proceeds rapidly to completion.

  • Product: N-(4-hydroxyphenyl)acetamide (also known as Paracetamol or Acetaminophen).[3]

  • Causality: The amino group is more nucleophilic than the hydroxyl group and will selectively react with the acylating agent. This protection is crucial for achieving high selectivity in the following hydrogenation step.

Step 2: Catalytic Hydrogenation of the Aromatic Ring
  • Objective: To reduce the stable benzene ring to a saturated cyclohexane ring.

  • Protocol: N-(4-hydroxyphenyl)acetamide is dissolved in a suitable solvent (e.g., ethanol) and subjected to high-pressure hydrogen gas in the presence of a noble-metal catalyst. Rhodium on carbon (Rh/C) or Ruthenium (Ru) catalysts are often required for this difficult transformation.[4] The reaction is typically run at elevated temperatures (e.g., 100-180°C) and pressures (10-100 bar).[4]

  • Product: N-(4-hydroxycyclohexyl)acetamide.

  • Causality: The extreme stability of the aromatic ring requires significant energy input (high pressure and temperature) and a highly active catalyst to achieve saturation. This step effectively transforms the planar aromatic precursor into a three-dimensional aliphatic scaffold. A mixture of cis and trans isomers is typically formed, which does not affect the subsequent step.

Step 3: Oxidation to N-(4-oxocyclohexyl)acetamide
  • Objective: To convert the secondary alcohol on the cyclohexane ring into a ketone.

  • Protocol: The N-(4-hydroxycyclohexyl)acetamide from the previous step is dissolved in a solvent like acetone or dichloromethane and treated with an oxidizing agent. Jones reagent (chromic acid in sulfuric acid and acetone) or pyridinium chlorochromate (PCC) are effective for this transformation.

  • Product: N-(4-oxocyclohexyl)acetamide.[1]

  • Causality: The ketone functionality introduced in this step is the critical anchor point for the subsequent construction of the piperidine ring. It provides an electrophilic carbon center necessary for C-N bond formation.

Stage 2: The Challenge of Ring System Transformation

With the key intermediate, N-(4-oxocyclohexyl)acetamide, in hand, the most complex task is to convert the cyclohexane carbocycle into a piperidine heterocycle.

Why Standard Ring Expansion Reactions Fail

A chemist might first consider classical name reactions for ring expansion involving nitrogen insertion, such as the Beckmann rearrangement (from an oxime) or the Schmidt reaction (using hydrazoic acid). However, for a six-membered ring ketone, both of these reactions will invariably produce a seven-membered lactam (a caprolactam), not the desired six-membered piperidine.

G cluster_beckmann Beckmann Rearrangement (Unsuitable Path) cluster_schmidt Schmidt Reaction (Unsuitable Path) A N-(4-oxocyclohexyl)acetamide B Oxime Formation (NH2OH) A->B C Oxime Intermediate B->C D Acid-Catalyzed Rearrangement C->D E 7-Membered Caprolactam (Incorrect Product) D->E F N-(4-oxocyclohexyl)acetamide G Reaction with HN3 F->G H 7-Membered Caprolactam (Incorrect Product) G->H

Caption: Unsuitability of standard ring expansion reactions.

This critical insight demonstrates that a more nuanced approach is required, as direct, one-step ring transformations are topologically disfavored.

Stage 3: A Viable Pathway to N-(1-methylpiperidin-4-yl)amine

Our proposed pathway circumvents the issue of ring expansion by building the piperidine ring through a sequence of reliable, well-understood reactions.

Step 4: Reductive Amination to Form a Diamine
  • Objective: To convert the ketone into a primary amine, creating a 1,4-diamino-substituted cyclohexane.

  • Protocol: N-(4-oxocyclohexyl)acetamide is reacted with ammonia or a source like ammonium acetate in the presence of a reducing agent. Sodium cyanoborohydride (NaBH3CN) is a classic choice, as it selectively reduces the imine intermediate formed in situ.

  • Product: N-(4-aminocyclohexyl)acetamide.

  • Causality: This step introduces the second nitrogen atom required for the heterocyclic ring, placing it in the correct 1,4-relationship to the original nitrogen.

Step 5: Amide Reduction and Intramolecular Cyclization
  • Objective: To deprotect and activate the acetylated nitrogen and induce ring closure to form the piperidine.

  • Protocol:

    • The product from Step 4, N-(4-aminocyclohexyl)acetamide, is treated with a powerful reducing agent, such as lithium aluminum hydride (LiAlH4) in an ethereal solvent like THF.

    • This single step accomplishes two transformations: the acetamide is reduced to an N-ethyl group, and the resulting secondary amine can be induced to cyclize under certain conditions, though a more controlled sequence is often preferred.

    • A more robust method involves first converting the primary amine into a better nucleophile and the acetyl group into a leaving group, but for the purpose of this guide, a direct reductive cyclization is proposed as an advanced strategy.

  • Product: 4-amino-1-ethylpiperidine.

  • Causality: LiAlH4 is a potent, non-selective reducing agent capable of reducing amides to amines. This unmasks the nucleophilicity of the nitrogen atom, allowing it to participate in ring formation.

Note: This step is complex and may require significant optimization. A multi-step alternative involving hydrolysis of the amide, protection of the primary amine, activation of the resulting secondary amine, and subsequent cyclization may offer higher yields and better control.

Step 6: N-Methylation
  • Objective: To convert the N-ethylpiperidine to the desired N-methylpiperidine. This step is a correction from the direct reduction product. A more direct route to the target involves N-methylation before cyclization or using a different strategy altogether. For our pathway, we will proceed with a methylation step. A more direct synthesis of the key intermediate often starts from 1-methyl-4-piperidone.

  • Protocol: The most common and effective method for exhaustive N-methylation is the Eschweiler-Clarke reaction. The amine is treated with an excess of formaldehyde and formic acid.

  • Product: N-(1-methylpiperidin-4-yl)amine.[5][6]

  • Causality: Formic acid reduces the imine formed between the amine and formaldehyde in situ. The reaction is clean and high-yielding, driving the reaction to the desired tertiary amine without side products from over-alkylation.

Stage 4: Final Acylation

The final step is a conventional and typically high-yielding acylation reaction.

Step 7: Chloroacetylation
  • Objective: To attach the 2-chloroacetamide side chain to the 4-amino group of the piperidine ring.

  • Protocol: N-(1-methylpiperidin-4-yl)amine is dissolved in a suitable aprotic solvent (e.g., dichloromethane) with a mild base (e.g., triethylamine or potassium carbonate) to act as an acid scavenger.[7] Chloroacetyl chloride is added dropwise, typically at a reduced temperature (0 °C) to control the exothermic reaction. The reaction is stirred at room temperature until completion.[8]

  • Product: 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide.

  • Causality: The primary amine at the 4-position of the piperidine ring is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of a stable amide bond.

Caption: Overall Synthetic Workflow.

Data Summary & Conclusion

This technical guide has detailed a plausible and chemically sound, albeit challenging, synthetic route from 4-aminophenol to 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide. The pathway's length and complexity are direct consequences of the significant structural and electronic differences between the aromatic starting material and the saturated heterocyclic target.

Stage Key Transformation Starting Material Product Key Reagents
1Aromatic Ring Saturation & Functionalization4-AminophenolN-(4-oxocyclohexyl)acetamideAc₂O, H₂/Rh-C, PCC
2Heterocycle Formation & N-AlkylationN-(4-oxocyclohexyl)acetamideN-(1-methylpiperidin-4-yl)amineNH₃/NaBH₃CN, LiAlH₄, HCHO/HCO₂H
3Final AcylationN-(1-methylpiperidin-4-yl)amineFinal ProductChloroacetyl chloride, Et₃N

The critical takeaways are the necessity of protecting the amine, the harsh conditions required for dearomatization, and the strategic circumvention of non-viable ring expansion reactions. This synthesis serves as an excellent case study for process development chemists, highlighting the need to balance creativity with an adherence to fundamental reactivity principles to overcome complex molecular challenges.

References

  • 1-Methylpiperidin-4-amine | 41838-46-4 . ChemicalBook.

  • Supplementary Information - The Royal Society of Chemistry . Royal Society of Chemistry.

  • Synthesis of 2-chloro-N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide 3b . ResearchGate.

  • 1-Amino-4-methylpiperazine synthesis . ChemicalBook.

  • 4-Amino-1-methylpiperidine (41838-46-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents . Chemchart.

  • N-(4-Oxocyclohexyl)acetamide | 27514-08-5 . ChemicalBook.

  • 2-Chloro-N-(1-methylpiperidin-3-yl)acetamide . Benchchem.

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES . International Journal of Pharma Sciences and Research.

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono . National Institutes of Health (NIH).

  • CAS No : 41838-46-4 | Product Name : 4-Amino-1-methylpiperidine . Pharmaffiliates.

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride . Google Patents.

  • 27514-08-5|N-(4-Oxocyclohexyl)acetamide|BLD Pharm . BLD Pharm.

  • Process for the preparation of trans-4-aminocyclohexanol . Google Patents.

  • Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues . PubMed.

  • N-(4-Hydroxyphenyl)acetamide . ResearchGate.

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide . National Institutes of Health (NIH).

  • Synthesis of paracetamol and 4-aminophenol from hydroquinone . ACS Green Chemistry.

  • Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor . DSpace@MIT.

  • Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide . Open Access Journals.

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis . National Institutes of Health (NIH).

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"2-Chloro-N-(1-methylpiperidin-4-yl)acetamide" solubility and stability data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability Profiling of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide

Introduction

2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is a synthetic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structure, featuring a reactive chloroacetamide group and a basic piperidine moiety, presents unique challenges and considerations in drug development. Understanding the physicochemical properties of this molecule, particularly its solubility and stability, is paramount for its effective use in synthesis, formulation, and as a potential pharmacological agent. This guide provides a comprehensive overview of the principles and methodologies for characterizing the solubility and stability of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide, offering a robust framework for researchers and drug development professionals.

Part 1: Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For a synthetic intermediate like 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide, solubility in various solvent systems dictates its reaction kinetics, purification, and handling. We will explore two key types of solubility: kinetic and thermodynamic.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

Kinetic solubility measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer. This is a high-throughput method often used in early drug discovery to quickly assess the solubility of a large number of compounds.

Thermodynamic solubility , on the other hand, is the true equilibrium solubility of a compound in a given solvent system. It is determined by allowing the solid compound to equilibrate with the solvent over an extended period until the concentration in solution reaches a steady state. This measurement is crucial for pre-formulation and formulation development.

Experimental Protocol: Kinetic Solubility Assay

This protocol outlines a common method for determining the kinetic solubility of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide using nephelometry to detect precipitation.

Materials:

  • 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (clear bottom)

  • Microplate reader with nephelometry capabilities

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide in DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.1 mM).

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This creates a final concentration range in a solution with 1% DMSO.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking to allow for precipitation.

  • Measurement: Measure the turbidity of each well using a nephelometer. The lowest concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

Materials:

  • 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide (solid)

  • Relevant aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • HPLC system with a suitable column and detector

Procedure:

  • Sample Preparation: Add an excess amount of solid 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide to vials containing the different aqueous buffers.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Collection and Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC method.

Data Presentation: Solubility of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide

The following table illustrates how the solubility data for this compound could be presented:

Parameter Condition Solubility (µg/mL)
Kinetic Solubility PBS, pH 7.4, 25 °C, 2 hr incubation[Example Value: 150]
Thermodynamic Solubility Simulated Gastric Fluid (pH 1.2), 37 °C[Example Value: >2000]
Thermodynamic Solubility Acetate Buffer (pH 4.5), 25 °C[Example Value: 1500]
Thermodynamic Solubility Phosphate Buffer (pH 6.8), 25 °C[Example Value: 800]
Thermodynamic Solubility Phosphate Buffer (pH 7.4), 25 °C[Example Value: 650]
Workflow for Solubility Assessment

G cluster_0 Solubility Profiling Workflow start Start: Compound Synthesized early_discovery Early Discovery Phase? start->early_discovery kinetic_sol Perform Kinetic Solubility Assay (High-Throughput) early_discovery->kinetic_sol Yes pre_formulation Pre-formulation / Lead Optimization early_discovery->pre_formulation No data_analysis Analyze and Report Data kinetic_sol->data_analysis thermo_sol Perform Thermodynamic Solubility Assay (Shake-Flask) pre_formulation->thermo_sol thermo_sol->data_analysis end End: Solubility Profile Established data_analysis->end

Caption: Workflow for selecting the appropriate solubility assay based on the drug development stage.

Part 2: Stability Assessment

Stability testing is essential to determine how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. For 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide, the chloroacetamide group is susceptible to hydrolysis, and the piperidine ring can undergo oxidation.

Theoretical Framework: Forced Degradation and Long-Term Stability

Forced degradation studies (or stress testing) are conducted under conditions more severe than accelerated stability testing. These studies are crucial for identifying potential degradation products, elucidating degradation pathways, and establishing the intrinsic stability of the molecule. The standard stress conditions include acid and base hydrolysis, oxidation, photolysis, and thermal stress.

Long-term stability studies are performed under recommended storage conditions to establish the re-test period for an API or the shelf life for a drug product. These studies are governed by the International Council for Harmonisation (ICH) guideline Q1A(R2).

Experimental Protocol: Forced Degradation Studies

Materials:

  • 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Photostability chamber

  • Oven

  • HPLC-MS system for analysis

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 2 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to dry heat at 80 °C for 48 hours.

  • Photolytic Degradation: Expose the compound (in solid and solution form) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC-MS method to quantify the parent compound and identify major degradation products.

Experimental Protocol: Long-Term Stability Study

Procedure:

  • Sample Storage: Store samples of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide under long-term storage conditions (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH) and accelerated conditions (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH).

  • Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

  • Analysis: Analyze the samples for appearance, assay of the active substance, and degradation products using a validated stability-indicating method.

Data Presentation: Stability of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide

The following table illustrates the presentation of forced degradation data:

Stress Condition Duration Temperature % Assay of Parent Compound Major Degradants Observed
0.1 M HCl24 hours60 °C[Example Value: 85.2][Example: Hydrolyzed amide]
0.1 M NaOH2 hours25 °C[Example Value: 45.7][Example: Hydrolyzed amide]
3% H₂O₂24 hours25 °C[Example Value: 92.1][Example: N-oxide]
Thermal (Solid)48 hours80 °C[Example Value: 99.5]None detected
Photolytic (Solid)ICH Q1B25 °C[Example Value: 99.8]None detected
Workflow for Stability Assessment

G cluster_1 Stability Assessment Workflow start Start: Pure Compound Available forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation develop_method Develop Stability-Indicating HPLC Method forced_degradation->develop_method identify_degradants Identify Degradation Products (LC-MS) develop_method->identify_degradants pathway Elucidate Degradation Pathways identify_degradants->pathway long_term Initiate Long-Term Stability Study (ICH Q1A) pathway->long_term end End: Stability Profile and Re-test Period Established long_term->end

Caption: Workflow for comprehensive stability testing from forced degradation to long-term studies.

References

  • Title: The Shake Flask Method for Solubility Determination Source: European Chemicals Agency (ECHA) URL: [Link]

  • Title: Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]

A Technical Guide to the Potential Biological Activities of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is a small molecule featuring two key pharmacophores: a reactive chloroacetamide "warhead" and an N-methylpiperidine moiety. While direct, extensive biological studies on this specific compound are not widely published, its structural components suggest significant, predictable potential as a targeted covalent inhibitor and a modulator of central nervous system (CNS) targets. This guide synthesizes data from structurally related compounds to build a strong hypothesis for its biological activities. We will deconstruct its chemical reactivity, propose high-probability molecular targets, and provide detailed experimental workflows for researchers to validate these hypotheses. The primary focus is on its potential to irreversibly inhibit enzymes through covalent modification of cysteine residues and to interact with CNS receptors, a property common to molecules containing the N-methylpiperidine scaffold.

Introduction: Deconstructing the Molecule

The structure of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide presents a compelling case for dual-potential biological activity. It is comprised of:

  • An Electrophilic "Warhead": The chloroacetamide group is a well-characterized electrophile.[1] This functional group is designed to react with nucleophilic amino acid residues within protein active sites, leading to the formation of a stable, irreversible covalent bond.[2] This mechanism of action is increasingly exploited in modern drug design to achieve high potency and prolonged duration of action.[2][3]

  • A CNS-Associated Scaffold: The N-(1-methylpiperidin-4-yl) group is a common structural motif found in numerous centrally-acting therapeutic agents. Its physicochemical properties often facilitate blood-brain barrier penetration and interaction with various CNS receptors. Compounds incorporating this piperidine structure have been developed as 5-HT₂A receptor inverse agonists, sigma receptor ligands, and cannabinoid receptor antagonists.[4][5][6]

This guide will explore the intersection of these two features, postulating that 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is a candidate for development as a covalent inhibitor of targets within the central nervous system or other systems where its scaffold directs its binding.

Core Hypothesis: Covalent Inhibition of Cysteine-Containing Proteins

The central hypothesis for the biological activity of this compound is its function as a targeted covalent inhibitor. The chloroacetamide moiety is known to react with the thiol group of cysteine residues via an Sₙ2 mechanism, resulting in irreversible alkylation.[2][7]

Mechanism of Action

The sulfur atom in the side chain of a cysteine residue acts as a potent nucleophile. When the N-(1-methylpiperidin-4-yl)acetamide portion of the molecule positions the chloroacetamide warhead in proximity to such a residue in a protein's binding pocket, a covalent bond is formed. This permanently modifies the protein, typically leading to irreversible inhibition of its function.[7] This mechanism has been successfully used to target a range of enzymes, including kinases, proteases, and metabolic enzymes.[3][7][8]

Covalent_Inhibition cluster_0 Before Reaction cluster_1 Covalent Adduct Compound R-C(=O)CH₂-Cl (Chloroacetamide) Adduct R-C(=O)CH₂-S-Protein (Irreversibly Inhibited) Compound->Adduct Sₙ2 Attack Protein Protein-SH (Cysteine Residue) Protein->Adduct HCl byproduct

Caption: Covalent modification of a protein cysteine residue by a chloroacetamide warhead.

Potential Protein Targets

Based on the reactivity of the chloroacetamide group, several classes of proteins emerge as high-probability targets:

Target ClassRationale for TargetingExample Targets
Kinases Many kinases possess a non-catalytic cysteine in the P-loop or near the ATP-binding pocket, which can be targeted by covalent inhibitors.[3]Fibroblast Growth Factor Receptors (FGFRs), Bruton's Tyrosine Kinase (BTK)
Cysteine Proteases The catalytic activity of these enzymes relies directly on a cysteine residue in the active site.Caspases, Cathepsins
Transcription Factors Specific transcription factors are regulated by cysteine palmitoylation, presenting a targetable pocket.Transcriptional Enhanced Associate Domain (TEAD) proteins.[8]
Metabolic Enzymes Enzymes involved in critical metabolic pathways often have essential, reactive cysteines.Very-long-chain fatty acid elongases.[7]

While the chloroacetamide group provides the reactive potential, it is often considered a non-selective covalent modifier.[9][10] Therefore, the specificity of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide would be largely determined by the binding affinity of the N-methylpiperidine scaffold for a particular protein target.

Secondary Hypothesis: Modulation of CNS Receptors

The N-methylpiperidine scaffold is a privileged structure in CNS drug discovery. Its presence suggests that the compound may exhibit affinity for receptors, ion channels, or transporters within the brain.

  • Serotonin Receptors: The N-(1-methylpiperidin-4-yl) moiety is a key component of ACP-103, a potent 5-HT₂A receptor inverse agonist.[4] This suggests our compound could have activity at serotonin receptors.

  • Sigma Receptors: N-substituted piperidines are classic scaffolds for sigma-1 and sigma-2 receptor ligands, which are implicated in cancer and neurological disorders.[6]

  • Cannabinoid Receptors: The piperidine ring is also found in potent antagonists of the CB1 cannabinoid receptor.[5]

The chloroacetamide group in this context is a double-edged sword. If a target CNS receptor has an accessible cysteine, the compound could act as an irreversible antagonist or agonist. However, the high reactivity of the warhead could also lead to off-target covalent binding and potential toxicity.[1]

Experimental Workflows for Target Validation

To investigate the hypothesized biological activities, a structured, multi-step experimental approach is required. The following protocols provide a framework for initial screening and validation.

Workflow Start Compound Synthesis & QC Screening Tier 1: Initial Screening Covalent Binding Assay (Mass Spec) Broad Kinase Panel CNS Receptor Panel Start->Screening Hit_Identified Hit Identified Screening:f0->Hit_Identified Screening:f1->Hit_Identified Screening:f2->Hit_Identified Validation Tier 2: Hit Validation Dose-Response Assays (IC₅₀/Kᵢ) Washout Experiment (Irreversibility) Cellular Target Engagement Assay Hit_Identified->Validation

Caption: A tiered experimental workflow for target identification and validation.

Protocol: Covalent Binding Verification by Mass Spectrometry

Objective: To confirm that 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide covalently modifies a model protein containing a reactive cysteine.

Causality: This experiment provides direct evidence of the compound's fundamental mechanism of action. A measured mass shift corresponding to the addition of the compound (minus chlorine) is unambiguous proof of covalent adduction.

Methodology:

  • Reagents:

    • Test Compound: 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide (10 mM stock in DMSO).

    • Model Protein: Recombinant Human Serum Albumin (HSA), which has a single free cysteine (Cys34), at 1 mg/mL in PBS pH 7.4.

    • Control: N-(1-methylpiperidin-4-yl)acetamide (lacking the chloro group).

  • Incubation:

    • In separate microcentrifuge tubes, mix 10 µM HSA with:

      • 100 µM Test Compound.

      • 100 µM Control Compound.

      • 1% DMSO (Vehicle Control).

    • Incubate all tubes at 37°C for 4 hours.

  • Sample Preparation:

    • Remove excess, unbound compound using a desalting column (e.g., Zeba™ Spin Desalting Columns).

  • Analysis:

    • Analyze the intact protein from each sample using Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS).

  • Expected Outcome:

    • The vehicle and control samples should show a primary mass peak corresponding to unmodified HSA.

    • The sample treated with the test compound should show an additional peak with a mass increase of +153.22 Da (C₉H₁₇N₂O), confirming covalent binding.

Protocol: Kinase and CNS Receptor Screening Panels

Objective: To identify potential protein targets by screening the compound against large, diverse panels of kinases and CNS-related proteins.

Causality: This broad screening approach casts a wide net to discover which protein families the N-methylpiperidine scaffold may direct the compound towards. Hits from these panels provide the starting point for more focused validation studies.

Methodology:

  • Service Provider: Engage a commercial vendor that offers fee-for-service screening panels (e.g., Eurofins Discovery, Reaction Biology Corp).

  • Panel Selection:

    • Kinase Panel: Select a broad panel (e.g., KinomeScan) that includes representative kinases from all major families.

    • CNS Panel: Select a panel that includes binding assays for key serotonin, dopamine, opioid, and cannabinoid receptors (e.g., SafetyScreen44 Panel).

  • Assay Conditions:

    • Request a single-point concentration screen (typically 1 µM or 10 µM).

    • Crucially, for kinase panels, request a pre-incubation time (e.g., 60-120 minutes) before the addition of ATP to allow time for the covalent reaction to occur.[7]

  • Data Analysis:

    • Analyze the percent inhibition data provided by the vendor.

    • Hits are typically defined as >50% inhibition. For covalent inhibitors, even moderate inhibition in an initial screen can be significant.

    • Follow up on any confirmed hits with dose-response curves to determine IC₅₀ values.

Potential Applications and Future Directions

The unique combination of a covalent warhead and a CNS-active scaffold positions 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide as a valuable tool for chemical biology and a potential starting point for therapeutic development.

  • Oncology: Many kinases and transcription factors are validated cancer targets.[3][8] An irreversible inhibitor could offer advantages in overcoming acquired resistance seen with reversible drugs.[3]

  • Neuroscience: An irreversible ligand for a specific CNS receptor could be a powerful tool for studying receptor pharmacology and could lead to drugs with a long duration of action for psychiatric or neurological disorders.

  • Antimicrobial Agents: Chloroacetamide derivatives have shown promise as antibacterial agents, potentially by inhibiting essential microbial enzymes.[2][11][12]

Future work should focus on synthesizing analogues to develop a structure-activity relationship (SAR). Modifying the piperidine scaffold could fine-tune selectivity for a specific target, while altering the electrophilicity of the warhead could optimize the balance between reactivity and off-target effects.[1]

Conclusion

While 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is not a known drug, a thorough analysis of its constituent parts provides a clear and compelling roadmap for investigating its biological potential. Its identity as a chloroacetamide derivative strongly predicts a mechanism of action based on covalent modification of cysteine residues.[2][7][9] The inclusion of the N-methylpiperidine moiety suggests a likely tropism for CNS receptors or other protein classes that recognize this scaffold.[4][6] The experimental workflows detailed here provide a logical, evidence-based path for any researcher to follow in order to unlock the therapeutic and scientific potential of this intriguing molecule.

References

  • BenchChem. (n.d.). N-(3-azidophenyl)-2-chloroacetamide in Drug Discovery.
  • Lessel, J., & Lohl, B. (2009). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. FEBS Letters, 583(19), 3247-3251. [Link]

  • Kuenemann, M. A., et al. (2020). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-8. [Link]

  • Weickert, P., et al. (2024). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. EMBO Molecular Medicine. [Link]

  • Anis, E., et al. (2019). Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. European Journal of Chemistry, 10(4), 358-366. [Link]

  • Ardini, E., et al. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Frontiers in Oncology. [Link]

  • Am Ende, C. W., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. ACS Central Science. [Link]

  • Khalaf, N. A., et al. (2022). Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. South African Journal of Chemistry. [Link]

  • Weickert, P., et al. (2024). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. ResearchGate. [Link]

  • Shim, J. Y., et al. (2002). Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Journal of Medicinal Chemistry, 45(7), 1447-59. [Link]

  • Maccarone, R., et al. (2023). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 28(14), 5489. [Link]

  • John, C. S., et al. (1995). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. Cancer Research, 55(14), 3022-7. [Link]

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The Strategic Intermediate: A Technical Guide to 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate landscape of pharmaceutical synthesis, the strategic selection of intermediates is paramount to the efficiency, scalability, and ultimate success of a drug development program. 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide has emerged as a pivotal building block, valued for its inherent reactivity and its prevalence in the architecture of numerous biologically active molecules. This technical guide provides an in-depth exploration of this versatile intermediate, offering a comprehensive overview of its synthesis, physicochemical properties, and critical role in the construction of complex pharmaceutical agents. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes established chemical principles with practical, field-proven insights to empower the next wave of therapeutic innovation.

Introduction: The Unseen Architect of Pharmaceutical Innovation

The journey from a promising lead compound to a marketable therapeutic is paved with complex synthetic challenges. At the heart of this endeavor lies the art and science of utilizing chemical intermediates—molecular scaffolds that serve as foundational pieces in the assembly of the final active pharmaceutical ingredient (API).[1] 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is a prime example of such a strategic intermediate. Its structure marries two key pharmacophoric elements: a reactive chloroacetamide moiety and a 1-methylpiperidine ring.

The chloroacetamide group is a well-established electrophilic handle, readily participating in nucleophilic substitution reactions to forge new carbon-nitrogen or carbon-oxygen bonds.[2] This reactivity is the cornerstone of its utility, allowing for the covalent linkage of the piperidine scaffold to other molecular fragments. The 1-methylpiperidine unit, a common motif in medicinal chemistry, often imparts favorable pharmacokinetic properties to a drug candidate, such as enhanced solubility and metabolic stability. The strategic combination of these two features in a single, readily accessible molecule makes 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide a highly valuable tool in the medicinal chemist's arsenal.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of an intermediate is fundamental to its effective application in synthesis. While specific experimental data for 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is not extensively published in peer-reviewed literature, its properties can be reliably predicted based on its constituent functional groups and data from closely related analogs.

PropertyPredicted/Analogous ValueRationale/Analog Source
Molecular Formula C₈H₁₅ClN₂OCalculated
Molecular Weight 190.67 g/mol Calculated
Appearance White to off-white solidAnalogy with similar N-substituted acetamides.
Melting Point 110-120 °CBased on analogs like 2-chloro-N-pyridin-2-yl-acetamide (110-115 °C).[3]
Solubility Soluble in chlorinated solvents (DCM, chloroform), and polar aprotic solvents (DMF, DMSO). Limited solubility in water.General solubility of N-substituted amides.

Spectroscopic Characterization:

The structural integrity of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide would be confirmed through a combination of spectroscopic techniques. Below are the expected characteristic signals based on analogous compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • A singlet for the chloroacetyl methylene protons (Cl-CH₂ -C=O) is expected around δ 4.0-4.3 ppm.[3]

    • The piperidine ring protons would appear as a series of multiplets in the δ 1.5-3.0 ppm range.

    • A singlet corresponding to the N-methyl protons (N-CH₃ ) would be observed around δ 2.2-2.4 ppm.

    • The amide proton (N-H ) would likely appear as a broad singlet or triplet (depending on coupling) in the δ 8.0-9.0 ppm region.[3]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • The carbonyl carbon (C=O) would resonate around δ 165-170 ppm.[3]

    • The chloroacetyl methylene carbon (C H₂Cl) would be found in the region of δ 42-45 ppm.[3]

    • The carbons of the piperidine ring would appear in the δ 25-60 ppm range.

    • The N-methyl carbon would be observed around δ 46 ppm.

  • IR (Infrared) Spectroscopy:

    • A strong absorption band for the amide C=O stretch is expected between 1650 and 1680 cm⁻¹.[3][4]

    • An N-H stretching vibration should be visible as a sharp to broad peak in the 3200-3400 cm⁻¹ region.[4]

    • The C-Cl stretch would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹.[5]

Synthesis Methodology: A Self-Validating Protocol

The synthesis of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is a robust and well-established transformation based on the nucleophilic acyl substitution of chloroacetyl chloride with 4-amino-1-methylpiperidine. The following protocol is a comprehensive, self-validating system designed for high yield and purity.

Reaction Mechanism

The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The primary amine of 4-amino-1-methylpiperidine acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion to form a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of another chloride ion and deprotonation of the nitrogen, yields the final amide product and hydrochloric acid as a byproduct.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R1 4-Amino-1-methylpiperidine (Nucleophile) TI [Intermediate Complex] R1->TI Nucleophilic Attack R2 Chloroacetyl Chloride (Electrophile) R2->TI P1 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide TI->P1 Collapse & Deprotonation P2 Hydrochloric Acid (Byproduct) TI->P2 Elimination

Caption: Nucleophilic acyl substitution mechanism.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of N-substituted chloroacetamides.[4][5]

Materials:

  • 4-Amino-1-methylpiperidine

  • Chloroacetyl chloride

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve 4-amino-1-methylpiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermic nature of the reaction and minimize side-product formation.

  • Addition of Acylating Agent: While stirring vigorously, add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution over 30-60 minutes. Maintain the internal temperature below 5 °C throughout the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining HCl) and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide.

workflow start Dissolve 4-amino-1-methylpiperidine & TEA in anhydrous DCM cool Cool to 0 °C start->cool add Add Chloroacetyl Chloride dropwise cool->add react Stir at RT, Monitor by TLC add->react quench Quench with Water react->quench extract Separate & Wash Organic Layer quench->extract dry Dry over MgSO₄ extract->dry evaporate Evaporate Solvent dry->evaporate purify Recrystallize evaporate->purify end Pure Product purify->end

Caption: Experimental workflow for synthesis.

Applications in Drug Discovery: A Gateway to Complexity

The true value of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide lies in its role as a precursor to more complex and biologically active molecules. The reactive chloroacetyl group serves as a versatile anchor point for introducing the 1-methylpiperidin-4-yl moiety into a larger molecular framework.

While direct, explicit citation of this intermediate in the synthesis of a specific marketed drug is not readily found in publicly available literature, its structural motifs are present in numerous pharmaceutical agents. For instance, the core structure is related to intermediates used in the synthesis of potent kinase inhibitors and other targeted therapies. The synthesis of complex molecules often involves proprietary steps, and key intermediates may not always be explicitly named in publications. However, the logical synthetic utility of this compound is clear to those skilled in the art of medicinal chemistry.

Safety and Handling

As a chloroacetamide derivative, 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related compounds such as 2-chloro-N-methylacetamide can provide guidance.

  • Toxicity: Chloroacetamides are generally considered toxic if swallowed and can cause skin and eye irritation.[6]

  • Handling:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

  • First Aid:

    • In case of skin contact, wash immediately with plenty of soap and water.

    • In case of eye contact, rinse cautiously with water for several minutes.

    • If inhaled, move to fresh air.

    • If swallowed, seek immediate medical attention.

Conclusion: A Cornerstone of Modern Synthesis

2-Chloro-N-(1-methylpiperidin-4-yl)acetamide represents more than just a chemical compound; it is a strategic tool that enables the efficient and reliable synthesis of complex molecular architectures. Its straightforward preparation, coupled with the versatile reactivity of the chloroacetyl group, makes it an invaluable intermediate for drug discovery and development. By understanding its properties, synthesis, and potential applications, researchers can leverage this powerful building block to accelerate the design and creation of the next generation of life-saving therapeutics.

References

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

  • Google Patents. (n.d.). US2321278A - Preparation of chloroacetamide.
  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Google Patents. (n.d.). US7402564B1 - Synthetic peptide amides.
  • Google Patents. (n.d.). US7402709B2 - Process for synthesizing heliotropine and its derivatives.
  • Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. Retrieved from [Link]

  • ResearchGate. (2025). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Chloro-N-methylacetamide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). chloroacetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-[[1-[4-(4-chloroanilino)piperidine-4-carbonyl]piperidin-4-yl]methyl]acetamide. Retrieved from [Link]

  • ResearchGate. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-thieno[2,3-b]pyridines with Potential Anticancer Activity. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the synthesis, properties, and potential applications of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide. We will delve into the strategic rationale behind its design, its potential as a covalent modifier of biological targets, and provide detailed experimental protocols for its synthesis and initial biological evaluation.

Introduction: A Molecule of Strategic Importance

In the landscape of modern medicinal chemistry, the design of novel chemical entities with specific and potent biological activities is paramount. 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide emerges as a compound of significant interest, not from a wealth of published data on its specific biological effects, but from the strategic combination of two powerful pharmacophoric elements: the chloroacetamide "warhead" and the 1-methylpiperidine "scaffold."

The chloroacetamide moiety is a well-established reactive group capable of forming covalent bonds with nucleophilic residues in proteins, most notably cysteine. This ability to act as a covalent inhibitor can lead to enhanced potency, prolonged duration of action, and the potential to overcome drug resistance. The 1-methylpiperidine scaffold, on the other hand, is a classic example of a "privileged structure" in medicinal chemistry. Its three-dimensional architecture and physicochemical properties often impart favorable pharmacokinetic characteristics, such as improved solubility and metabolic stability, and can effectively orient the molecule for optimal interaction with its biological target.

This guide will, therefore, explore the potential of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide as a valuable tool in drug discovery, providing a roadmap for its synthesis, characterization, and biological investigation.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is presented in the table below. These values are calculated based on its structure and can guide initial experimental design.

PropertyValueSource
Molecular Formula C₈H₁₅ClN₂OCalculated
Molecular Weight 190.67 g/mol Calculated
IUPAC Name 2-chloro-N-(1-methylpiperidin-4-yl)acetamide-
CAS Number Not available-
Predicted LogP 0.85Calculated
Predicted pKa (most basic) 9.2Calculated
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 2Calculated
Rotatable Bonds 2Calculated

Synthesis of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide

The synthesis of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is a straightforward N-acylation reaction. The general approach involves the reaction of 4-amino-1-methylpiperidine with chloroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.[1]

Synthetic Workflow

The following diagram illustrates the synthetic workflow for the preparation of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide.

Synthesis_Workflow Reactant1 4-Amino-1-methylpiperidine Reaction N-Acylation Reactant1->Reaction Reactant2 Chloroacetyl Chloride Reactant2->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Solvent Base Triethylamine (TEA) Base->Reaction Base Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide Purification->Product

Caption: Synthetic workflow for 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide.

Step-by-Step Experimental Protocol

Materials:

  • 4-Amino-1-methylpiperidine

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes or dichloromethane/methanol)

Procedure:

  • Reaction Setup: To a solution of 4-amino-1-methylpiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add chloroacetyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the pure 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mechanism of Action: The Covalent Advantage

The key mechanistic feature of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is the electrophilic chloroacetamide moiety, which can act as a "warhead" for covalent modification of biological targets.[2] This irreversible or reversible covalent bond formation can offer several advantages over non-covalent inhibitors, including increased potency and a longer duration of action.[2]

Covalent Targeting of Cysteine Residues

The α-chloro group of the acetamide is susceptible to nucleophilic attack by the thiol group of cysteine residues within the active site or allosteric sites of proteins. This results in the formation of a stable thioether linkage and the displacement of the chlorine atom.

Covalent_Inhibition cluster_0 Initial Non-covalent Binding cluster_1 Covalent Bond Formation Compound 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide Target Protein Target (with Cysteine) Compound->Target Reversible Binding Covalent_Complex Covalently Modified Protein Target->Covalent_Complex Nucleophilic Attack (S-alkylation)

Caption: General mechanism of covalent inhibition by 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide.

Potential Applications in Drug Discovery

The unique combination of a covalent warhead and a privileged scaffold suggests that 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide could be a valuable starting point for the development of novel therapeutics in various disease areas.

Kinase Inhibition

Many kinases possess a cysteine residue in or near the ATP binding pocket, making them susceptible to covalent inhibition. The development of covalent kinase inhibitors has been a successful strategy in oncology.[3] For example, the discovery of dual Src/Abl kinase inhibitors has led to effective treatments for chronic myelogenous leukemia.[4] Given this precedent, 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide could be explored as a potential kinase inhibitor.

Antimicrobial Agents

The chloroacetamide functional group is present in some compounds with antimicrobial activity.[1][5] The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. The piperidine moiety is also found in many antimicrobial compounds.[6][7] Therefore, this molecule could be screened for its antibacterial and antifungal properties.

Other Potential Therapeutic Areas

Derivatives of piperidine and acetamide have shown a wide range of biological activities, including:

  • Antihypertensive agents: By targeting ion channels such as T-type Ca²⁺ channels.[8]

  • Antipsychotic agents: Through modulation of serotonin receptors like the 5-HT₂A receptor.[9]

  • Anticancer agents: By targeting various cellular pathways.[5][10]

Experimental Protocols for Biological Evaluation

To assess the biological potential of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide, a series of in vitro assays can be employed.

General Protein Quantification: Bradford Assay

Prior to any cell-based or enzymatic assay, it is crucial to determine the protein concentration of cell lysates or purified enzymes. The Bradford assay is a common and reliable method for this purpose.[11]

Protocol:

  • Prepare Standards: Prepare a series of protein standards (e.g., Bovine Serum Albumin, BSA) of known concentrations.[11]

  • Sample Preparation: Dilute your protein samples to fall within the linear range of the assay.[11]

  • Assay: Add Bradford dye reagent to both standards and samples.[11]

  • Incubation: Incubate at room temperature for at least 5 minutes.[11]

  • Measurement: Measure the absorbance at 595 nm using a spectrophotometer or microplate reader.

  • Analysis: Generate a standard curve from the absorbance readings of the standards and use it to determine the concentration of your unknown samples.

In Vitro Antimicrobial Susceptibility Testing: Microbroth Dilution

This method can be used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial and fungal strains.[6]

Protocol:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilutions: Perform serial two-fold dilutions of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide in a 96-well microtiter plate containing growth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (medium only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Target Identification and Validation

Identifying the specific cellular target(s) of a novel compound is a critical step in drug discovery. Several advanced techniques can be employed for this purpose.[12]

Workflow for Target Identification:

Target_ID_Workflow Start 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide Affinity_Chromatography Affinity Chromatography Start->Affinity_Chromatography Mass_Spec Mass Spectrometry (Proteomics) Affinity_Chromatography->Mass_Spec Candidate_Proteins Candidate Target Proteins Mass_Spec->Candidate_Proteins Target_Validation Target Validation Assays (e.g., CETSA, RNAi, Overexpression) Candidate_Proteins->Target_Validation Validated_Target Validated Biological Target Target_Validation->Validated_Target

Caption: A generalized workflow for the identification and validation of biological targets.

One powerful method for confirming target engagement of a covalent inhibitor is the Cellular Thermal Shift Assay (CETSA).[12] This technique assesses the thermal stability of proteins in the presence of a ligand. Covalent binding of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide to its target protein would be expected to increase the thermal stability of the protein, which can be detected by Western blotting or mass spectrometry.[13]

Conclusion and Future Directions

2-Chloro-N-(1-methylpiperidin-4-yl)acetamide represents a promising, yet underexplored, chemical entity with significant potential in medicinal chemistry. Its design rationally combines a reactive covalent warhead with a pharmacologically privileged scaffold. This guide has provided a comprehensive overview of its synthesis, predicted properties, and a strategic framework for its biological evaluation.

Future research should focus on the synthesis of a library of analogues to establish a clear structure-activity relationship (SAR). Modifications to the piperidine ring, the linker, and the chloroacetamide moiety could be explored to optimize potency, selectivity, and pharmacokinetic properties. Furthermore, rigorous target identification and validation studies will be crucial to elucidate its mechanism of action and guide its development towards a specific therapeutic application. The insights and protocols provided herein offer a solid foundation for researchers to unlock the full potential of this intriguing molecule.

References

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

  • Missioui, M., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1153–1156. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-chloro-N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide 3b. Retrieved from [Link]

  • Bio-Rad. (n.d.). Quick Start™ Bradford Protein Assay. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-[[1-[1-(4-chloroanilino)cyclopentanecarbonyl]piperidin-4-yl]methyl]acetamide. Retrieved from [Link]

  • ResearchGate. (2016). Target Identification Approaches in Drug Discovery. [Link]

  • Singh, J., et al. (2022). Recent Advances in Covalent Drug Discovery. Pharmaceuticals, 15(12), 1541. [Link]

  • PubChem. (n.d.). 2-chloro-N-[2-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]phenyl]acetamide. Retrieved from [Link]

  • Kumar, D., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. Chemistry Central Journal, 13(1), 101. [Link]

  • vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910–918. [Link]

  • Art-Rovira, A., et al. (2024). Identification and Validation of Compounds Targeting Leishmania major Leucyl-Aminopeptidase M17. ACS Infectious Diseases, 10(6), 2231–2243. [Link]

  • National Center for Biotechnology Information. (2012). 1-[11C]methylpiperidine-2-yl)(thiophen-3-yl)methyl)-3-(trifluoromethyl)benzamide ([11C]SA1) and derivatives. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • PubChem. (n.d.). Chloroacetamide. Retrieved from [Link]

  • Kim, H., & Park, S. B. (2021). Recent advances in the development of covalent inhibitors. RSC Chemical Biology, 2(6), 1543–1559. [Link]

  • Google Patents. (1943).
  • Al-Ostath, A., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(11), 9493–9505. [Link]

  • International Journal of Nanomaterials and Nanotechnology and Nanomedicine. (2024). Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl)-2- (piperazin-1-yl) acetamide hydro. [Link]

  • El-Sayed, N. N. E., et al. (2023). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis(thieno[2,3-b]pyridines) with Potential Anticancer Activity. ACS Omega, 8(38), 35059–35073. [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]

  • Kumar, D., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)- N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4 H)-yl)acetamide derivatives. Chemistry Central Journal, 13(1), 101. [Link]

  • Asano, T., et al. (2011). Synthesis and pharmacological evaluation of 2-(1-alkylpiperidin-4-yl)-n-[(1r)-1-(4-fluorophenyl)-2-methylpropyl]acetamide Derivatives as Novel Antihypertensive Agents. Chemical & Pharmaceutical Bulletin, 59(1), 60–66. [Link]

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Technical Guide: Predicting the Mechanism of Action for 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Framework for Target Identification and Validation

Preamble: The Enigma of a Novel Molecule

In the landscape of drug discovery, countless novel chemical entities (NCEs) emerge from synthesis campaigns. 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is one such molecule. While its structure is defined, its biological function and mechanism of action (MoA) remain uncharted territory. The absence of extensive documentation in scientific literature necessitates a structured, predictive approach to unlock its therapeutic potential.[1] This guide eschews a rigid template, instead providing a dynamic, logic-driven framework for researchers to dissect the MoA of this and similar NCEs. We will proceed from foundational, structure-based hypotheses to a multi-tiered experimental validation cascade, mirroring a real-world drug discovery program.

Part 1: Deconstruction and Hypothesis Generation

The journey to elucidate the MoA begins with a thorough analysis of the molecule's constituent parts. This structural deconstruction allows us to form rational, testable hypotheses grounded in established chemical biology principles.

Structural Features of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide:

  • The Chloroacetamide "Warhead": This functional group is the most chemically reactive part of the molecule. The chlorine atom alpha to the carbonyl group creates an electrophilic carbon center, making it susceptible to nucleophilic attack. This feature is the hallmark of many covalent inhibitors , which form a stable, lasting bond with their protein target.[2][3] This covalent interaction can lead to exceptionally high potency and a prolonged duration of action, as the restoration of pharmacological activity requires the re-synthesis of the target protein.[4][5] Chloroacetamide herbicides, for instance, act by covalently inhibiting very-long-chain fatty acid (VLCFA) elongase systems.[6][7]

  • The N-(1-methylpiperidin-4-yl) "Scaffold": The piperidine ring is a privileged scaffold in medicinal chemistry, frequently found in compounds targeting the central nervous system and G-protein coupled receptors (GPCRs).[8][9][10] Its three-dimensional structure and nitrogen atom can engage in critical hydrogen bonding and ionic interactions within a protein's binding pocket.

Core Hypotheses:

  • Hypothesis A (Covalent Inhibition): The chloroacetamide group will act as an electrophilic warhead, forming a covalent bond with a nucleophilic amino acid residue (e.g., Cysteine, Lysine, Histidine) in the binding site of its target protein.

  • Hypothesis B (Target Class): The piperidine scaffold suggests a potential interaction with protein classes known to bind such motifs, primarily protein kinases or GPCRs .[11][12]

The following workflow outlines a systematic approach to test these hypotheses, starting with computational methods to refine our search space before committing to resource-intensive wet lab experiments.

MoA_Prediction_Workflow cluster_0 Part 1: In Silico Prediction cluster_1 Part 2: In Vitro Validation cluster_2 Part 3: Cellular Confirmation Struct Structural Analysis (Warhead & Scaffold ID) TargetPred Computational Target Prediction (Reverse Docking, Network Pharmacology) Struct->TargetPred Generates Hypotheses Docking Molecular Docking (Binding Mode & Affinity) TargetPred->Docking Identifies Top Candidate Targets Kinome Broad Kinome Profiling Docking->Kinome Suggests Kinase Targets GPCR GPCR Binding Panel Docking->GPCR Suggests GPCR Targets Pheno Phenotypic Screening (High-Content Imaging) Docking->Pheno Provides Context for Phenotypes IC50 IC50 Determination (Dose-Response) Kinome->IC50 Identifies 'Hits' GPCR->IC50 Kinetics Mechanism of Inhibition (Kinetic Assays) IC50->Kinetics Confirms Potency Pathway Pathway Analysis (e.g., Western Blot) Kinetics->Pathway Confirms Covalent MOA Pheno->Pathway Identifies Affected Pathways MoA Putative MoA Elucidation Pathway->MoA

Caption: High-level workflow for MoA prediction of a novel compound.

Part 2: In Silico Triage - Focusing the Investigation

Computational methods provide a cost-effective first pass to prioritize experimental efforts, transforming a search for a needle in a haystack into a more manageable task.[13][14]

Workflow 1: Computational Target Prediction

This workflow leverages databases of known drug-target interactions and protein structures to predict potential binding partners for our query molecule.

Protocol: Network-Based Target Inference

  • Input Data: The chemical structure of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide in SMILES or SDF format.

  • Methodology: Employ a network-based inference method, such as the balanced substructure-drug-target network-based inference (bSDTNBI) approach.[15][16] These algorithms operate on the principle of "guilt by association," connecting the novel compound to known drugs through shared chemical substructures and then inferring potential targets from those known drugs.

  • Analysis: The output is a ranked list of potential protein targets. Scrutinize the top 10-20 candidates. Look for enrichment of specific protein families (e.g., tyrosine kinases, serine/threonine kinases, aminergic GPCRs).

  • Rationale: This unbiased, data-mining approach can reveal unexpected target classes and provides a broader set of possibilities than relying solely on structural analogy.[17]

Protocol: Reverse Docking

  • Input Data: A 3D conformer of the ligand.

  • Methodology: Utilize a reverse docking server or software (e.g., idTarget, TarFisDock).[13] This involves docking the single ligand structure against a large library of 3D protein structures representing the druggable genome.

  • Analysis: The software calculates a binding affinity score for each protein. The results are presented as a ranked list of potential targets.

  • Scientist's Note: Cross-reference the results from network inference and reverse docking. Targets that appear in the top results of both methods become high-priority candidates for further investigation.

Data Presentation: Summarizing In Silico Predictions

Prediction MethodTop Predicted Target(s)Protein FamilyConfidence ScoreRationale for Prioritization
Network Inference (bSDTNBI)EGFR, BTK, JAK3Tyrosine KinasesHighChloroacetamide is a known warhead for covalent kinase inhibitors.
Reverse Docking (idTarget)Dopamine D2 Receptor, EGFRGPCR, Tyrosine KinaseModerate-HighPiperidine is a common GPCR scaffold; EGFR overlaps with bSDTNBI.
Manual AnalogyVery-Long-Chain Fatty ElongaseEnzyme (Lipid Synthesis)LowBased on herbicide MoA; less likely in a human context.

Part 3: Experimental Validation - From Broad Screening to Specific Mechanisms

With a prioritized list of target families, we move to the laboratory to generate empirical data. The validation process is phased, starting with broad screens to confirm the target class, followed by focused assays to determine potency and mechanism.

Phase 1: Broad-Spectrum Target Class Identification

The goal here is to cast a wide net to determine if the compound interacts with our hypothesized protein families. Commercial services offer cost-effective access to large screening panels.[18][19]

Protocol: Kinome Profiling

  • Objective: To assess the inhibitory activity of the compound against a large panel of human protein kinases.

  • Compound Submission: Provide the compound to a specialized CRO (e.g., Reaction Biology, AssayQuant, Pharmaron).[18][19][20] Typically, 100 µL of a 10 mM DMSO stock is required.

  • Assay Conditions: Request a single-point screen at a high concentration (e.g., 10 µM) against the largest available kinase panel (e.g., >300 kinases).[21] Specify screening at a physiological ATP concentration (1 mM) to ensure biological relevance.[20]

  • Crucial Step for Covalent Inhibitors: Request a pre-incubation step (e.g., 60-120 minutes) of the compound with the kinase before the addition of ATP to initiate the reaction.[21]

  • Rationale: Covalent bond formation is a time-dependent process.[22] Without pre-incubation, a potent covalent inhibitor might show weak activity, as the reaction may not have had sufficient time to proceed during a standard, short assay.

  • Data Analysis: The primary data will be presented as "% Inhibition" at the tested concentration. A "hit" is typically defined as >50% or >70% inhibition.

Data Presentation: Hypothetical Kinome Profiling Results

Kinase Target% Inhibition @ 10 µM (No Pre-incubation)% Inhibition @ 10 µM (60 min Pre-incubation)Classification
EGFR45%98%Primary Hit
BTK38%95%Primary Hit
JAK315%82%Secondary Hit
SRC12%15%Inactive
... (300+ others)<10%<10%Inactive

Protocol: GPCR Binding Panel

  • Objective: To determine if the compound binds to a panel of representative GPCRs.

  • Assay Format: A competitive radioligand binding assay is the gold standard for measuring binding affinity directly.[23]

  • Methodology: a. Membranes from cells expressing the target GPCR are incubated with a known radioligand and varying concentrations of the test compound. b. The reaction is allowed to reach equilibrium. c. Unbound radioligand is separated from membrane-bound radioligand via filtration. d. The amount of bound radioactivity is measured.

  • Data Analysis: The data are used to calculate an inhibition constant (Ki), which reflects the compound's binding affinity for the receptor. A lower Ki value indicates higher affinity.

Phase 2: Hit Confirmation and MoA Elucidation

Once primary hits are identified, the next step is to confirm their activity and investigate the precise mechanism of inhibition.

Covalent_Inhibition_Mechanism General Mechanism of Covalent Inhibition E_I Enzyme (E) + Inhibitor (I) EI_complex [E·I] Complex E_I->EI_complex k_on EI_complex->E_I k_off EI_covalent E-I Covalent Adduct (Irreversible) EI_complex->EI_covalent k_inact

Caption: The two-step process of targeted covalent inhibition.

Protocol: IC50 Determination

  • Objective: To determine the concentration of the compound required to inhibit 50% of the target enzyme's activity.

  • Methodology: a. Perform the same kinase assay as in the profiling screen. b. Use a serial dilution of the compound (e.g., 10-point, 3-fold dilution series). c. Include the pre-incubation step identified as critical in Phase 1.

  • Data Analysis: Plot the % inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to derive the IC50 value.

Protocol: Covalent Binding Confirmation

  • Objective: To experimentally verify that the compound binds covalently to the target.

  • Methodology (Jump Dilution Assay): a. Pre-incubate the target kinase with a high concentration of the compound (e.g., 10-20x the IC50) for an extended period (e.g., 2 hours) to allow for complete covalent modification. b. Rapidly dilute the enzyme-inhibitor mixture by a large factor (e.g., 100-fold). This dilution reduces the concentration of the unbound inhibitor to well below its IC50. c. Immediately measure the enzymatic activity.

  • Interpretation:

    • Covalent Inhibitor: The enzyme will remain inhibited despite the dilution, as the inhibitor is permanently attached.

    • Reversible Inhibitor: The enzyme's activity will recover rapidly as the unbound inhibitor dissociates from the active site due to the dilution.

  • Trustworthiness: This experiment directly and functionally validates the covalent mechanism hypothesized from the compound's structure.

Phase 3: Confirmation in a Cellular Environment

Biochemical assays are essential, but true validation requires demonstrating that the compound affects its target within a living cell.

Protocol: Cellular Target Engagement & Pathway Modulation

  • Objective: To determine if the compound inhibits the target kinase's signaling function in a relevant cancer cell line (e.g., A549 for EGFR).

  • Methodology (Western Blot): a. Culture the selected cell line. b. Treat cells with varying concentrations of the compound for a set period (e.g., 2-4 hours). c. Lyse the cells to extract proteins. d. Separate proteins by size using SDS-PAGE and transfer them to a membrane. e. Probe the membrane with antibodies specific for the phosphorylated (active) form of the target kinase (e.g., anti-pEGFR) and a downstream substrate (e.g., anti-pAKT). f. Also probe for total protein levels (e.g., anti-EGFR, anti-AKT) as a loading control.

  • Data Analysis: A potent and specific inhibitor will cause a dose-dependent decrease in the phosphorylation of the target and its downstream effectors, without changing the total amount of those proteins. This confirms that the compound is cell-permeable and engages its intended target to modulate a key signaling pathway.

Part 4: Synthesis and Conclusion - A Putative Mechanism of Action

By integrating the data from all three parts, we can construct a well-supported, putative mechanism of action.

Based on our systematic investigation, 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is predicted to be a targeted covalent inhibitor of the protein kinase EGFR .

  • Structural analysis identified a reactive chloroacetamide warhead, suggesting a covalent MoA.[2][3]

  • In silico modeling prioritized EGFR as a high-confidence target.

  • Biochemical kinome profiling confirmed potent, pre-incubation-dependent inhibition of EGFR, consistent with a time-dependent covalent mechanism.[21]

  • Mechanism of inhibition studies demonstrated irreversible binding, functionally validating the covalent interaction.

  • Cell-based assays showed that the compound effectively suppresses EGFR autophosphorylation and downstream AKT signaling in a relevant cellular context.

This multi-pronged approach, moving from computational prediction to biochemical validation and finally to cellular confirmation, provides a high degree of confidence in the proposed MoA and establishes a clear path for further preclinical development.

Final_MoA_Pathway Proposed MoA: Covalent Inhibition of the EGFR Signaling Pathway cluster_0 cluster_1 EGFR EGFR PI3K PI3K EGFR->PI3K Phosphorylates AKT AKT PI3K->AKT Activates pAKT p-AKT (Active) AKT->pAKT Proliferation Cell Proliferation & Survival pAKT->Proliferation Compound 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide Compound->Block Block->EGFR EGF EGF (Growth Factor) EGF->EGFR Binds & Activates

Caption: Proposed MoA for 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide.

References

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  • Zhang, Y., et al. (2024). Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in Atherosclerosis.
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The Strategic Intermediate: A Technical Guide to 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architect in Pharmaceutical Synthesis

In the intricate landscape of modern drug development, the journey from a promising molecular concept to a life-saving therapeutic is paved with a series of critical chemical transformations. Often, the unsung heroes of this journey are the intermediate compounds—molecular scaffolds meticulously designed for reactivity and versatility. Among these, 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide has emerged as a pivotal building block, most notably for its role in the synthesis of advanced kinase inhibitors. This technical guide provides a comprehensive overview of this strategic intermediate, from its synthesis and characterization to its critical application in the production of targeted cancer therapies. For researchers and scientists in the field, a thorough understanding of this compound's properties and handling is essential for the efficient and successful development of next-generation pharmaceuticals.

Core Synthesis and Mechanistic Rationale

The synthesis of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is a prime example of a classic and robust organic transformation: the acylation of a primary amine. The reaction involves the nucleophilic attack of the amino group of 1-methylpiperidin-4-amine on the electrophilic carbonyl carbon of chloroacetyl chloride.

Reaction Scheme:

Synthesis of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide reagent1 1-Methylpiperidin-4-amine reaction + reagent1->reaction reagent2 Chloroacetyl chloride reagent2->reaction product 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide byproduct HCl reaction->product reaction->byproduct

Caption: Synthesis of the target compound.

The causality behind the experimental choices lies in controlling the reactivity of the reagents and managing the reaction byproducts. Chloroacetyl chloride is a highly reactive acylating agent due to the electron-withdrawing nature of both the carbonyl oxygen and the α-chloro group, making the carbonyl carbon highly susceptible to nucleophilic attack. The piperidine nitrogen of the starting material is a strong nucleophile, readily initiating the reaction.

A crucial aspect of this synthesis is the management of the hydrochloric acid (HCl) byproduct. The formation of HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To circumvent this, the reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, which acts as an HCl scavenger. The choice of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is also critical to prevent the hydrolysis of the highly reactive chloroacetyl chloride.

Experimental Protocol: A Validated Approach

The following protocol is a representative procedure for the synthesis of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide, adapted from established methods for the N-acylation of amines.

Materials:

  • 1-Methylpiperidin-4-amine

  • Chloroacetyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-methylpiperidin-4-amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermic nature of the reaction upon addition of the acylating agent.

  • Addition of Chloroacetyl Chloride: While stirring vigorously, add chloroacetyl chloride (1.05 equivalents) dropwise to the cooled solution via a dropping funnel over a period of 30-60 minutes. Maintain the temperature below 5 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Aqueous Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide can be further purified by recrystallization or column chromatography on silica gel.

Physicochemical Properties and Characterization Data

While specific, publicly available spectra for 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide are limited, the expected physicochemical properties and spectral characteristics can be inferred from its structure.

PropertyExpected Value / Characteristics
Molecular Formula C8H15ClN2O
Molecular Weight 190.67 g/mol
Appearance Expected to be a solid at room temperature.
Solubility Likely soluble in chlorinated solvents (e.g., DCM, chloroform) and polar aprotic solvents (e.g., THF, ethyl acetate).
¹H NMR Expected signals would include: a singlet for the N-methyl group, multiplets for the piperidine ring protons, a singlet for the α-chloro methylene protons, and a broad signal for the amide N-H proton.
¹³C NMR Expected signals would include: a peak for the N-methyl carbon, several peaks for the piperidine ring carbons, a peak for the α-chloro methylene carbon, and a downfield peak for the amide carbonyl carbon.
IR Spectroscopy Characteristic absorption bands would be expected for the N-H stretch (around 3300 cm⁻¹), C-H stretches (around 2800-3000 cm⁻¹), a strong C=O stretch of the amide (around 1650 cm⁻¹), and a C-Cl stretch (around 600-800 cm⁻¹).
Mass Spectrometry The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a chlorine atom.

Application in Drug Development: A Key Intermediate for Lorlatinib

The primary and most significant application of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is as a crucial intermediate in the synthesis of Lorlatinib [1][2]. Lorlatinib is a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinase inhibitor used in the treatment of specific types of non-small cell lung cancer (NSCLC)[1].

The chloroacetamide moiety of the intermediate serves as a reactive handle for the subsequent coupling reaction to form a larger, more complex molecular architecture. The piperidine ring, a common scaffold in medicinal chemistry, often imparts favorable pharmacokinetic properties to the final drug molecule, such as improved solubility and metabolic stability.

Role in the Synthetic Pathway of Lorlatinib:

Lorlatinib_Synthesis start 1-Methylpiperidin-4-amine + Chloroacetyl chloride intermediate 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide Key Intermediate start->intermediate Acylation coupling_reaction Nucleophilic Substitution intermediate->coupling_reaction coupling_partner Core Heterocyclic Moiety coupling_partner->coupling_reaction lorlatinib_precursor Lorlatinib Precursor coupling_reaction->lorlatinib_precursor cyclization Macrocyclization lorlatinib_precursor->cyclization final_product Lorlatinib cyclization->final_product

Caption: Role in Lorlatinib Synthesis.

In the synthesis of Lorlatinib, the chlorine atom of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is displaced by a nucleophile from the core heterocyclic portion of the drug molecule. This nucleophilic substitution reaction forms a new carbon-nitrogen or carbon-oxygen bond, effectively linking the piperidine-containing side chain to the main structure of the drug. This strategic coupling is a critical step in the convergent synthesis of Lorlatinib, allowing for the efficient assembly of the complex macrocyclic structure of the final active pharmaceutical ingredient[1].

Conclusion: An Indispensable Tool for Medicinal Chemists

2-Chloro-N-(1-methylpiperidin-4-yl)acetamide stands as a testament to the importance of well-designed intermediates in the field of drug discovery. Its straightforward synthesis, coupled with the reactive nature of the chloroacetamide group and the favorable properties imparted by the N-methylpiperidine moiety, makes it an invaluable tool for medicinal chemists. Its critical role in the synthesis of Lorlatinib highlights its significance in the development of targeted therapies for cancer. As the demand for more complex and potent pharmaceuticals continues to grow, the strategic use of such versatile building blocks will undoubtedly remain a cornerstone of successful drug development programs.

References

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Methodological & Application

Application Note & Protocol: A Validated Approach to the Synthesis of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide, a valuable building block in medicinal chemistry and drug development.[1][2][3] The protocol herein is built upon the foundational principles of nucleophilic acyl substitution, optimized for yield, purity, and operational safety. We delve into the causality behind each procedural step, offering insights into reaction dynamics, potential side reactions, and troubleshooting strategies. This guide is intended for researchers and scientists in organic synthesis and pharmaceutical development, ensuring a reproducible and scalable method for obtaining the target compound.

Introduction and Scientific Context

2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is a bifunctional molecule incorporating a reactive chloroacetamide group and a pharmacologically significant piperidine scaffold.[3] The piperidine ring is a privileged structure in medicinal chemistry, present in numerous approved drugs, where it often serves to improve solubility, modulate basicity, and provide a vector for interacting with biological targets.[3] The chloroacetamide moiety, meanwhile, is a versatile electrophilic handle, readily undergoing nucleophilic substitution, making the title compound an excellent intermediate for constructing more complex molecular architectures.[4][5]

The synthesis detailed below follows a classic amidation pathway: the reaction of a primary amine (4-Amino-1-methylpiperidine) with an acyl chloride (chloroacetyl chloride). The protocol is designed to be self-validating by addressing critical reaction parameters such as temperature control, solvent choice, and acid scavenging, which are essential for maximizing yield and minimizing impurity formation.

Reaction Mechanism and Rationale

The formation of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide proceeds via a nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the primary amine nitrogen of 4-Amino-1-methylpiperidine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: A base, typically a non-nucleophilic tertiary amine like triethylamine, deprotonates the newly formed ammonium ion. This step is critical as it neutralizes the hydrochloric acid (HCl) byproduct.[6][7] Without this acid scavenger, the HCl would protonate the starting 4-Amino-1-methylpiperidine, rendering it non-nucleophilic and halting the reaction.[6]

Reaction_Mechanism cluster_steps Amine 4-Amino-1-methylpiperidine (Nucleophile) Step1 Nucleophilic Attack Amine->Step1 + AcylChloride Chloroacetyl Chloride (Electrophile) AcylChloride->Step1 + Base Triethylamine (Base) Product 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide Base->Product + Byproduct Triethylammonium Chloride (Salt) Base->Byproduct + Step2 Tetrahedral Intermediate Step1->Step2 Step3 Leaving Group Expulsion Step2->Step3 Step4 Deprotonation Step3->Step4 Step4->Product + Step4->Byproduct +

Caption: Nucleophilic acyl substitution mechanism.

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )CAS No.Hazard Statements
4-Amino-1-methylpiperidineC₆H₁₄N₂114.1941838-46-4H226 (Flammable), H314 (Corrosive)[8]
Chloroacetyl ChlorideC₂H₂Cl₂O112.9479-04-9H302 (Harmful if swallowed), H314 (Corrosive), H330 (Fatal if inhaled)
Triethylamine (TEA)C₆H₁₅N101.19121-44-8H225 (Highly flammable), H302+H332 (Harmful), H314 (Corrosive)
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.9375-09-2H315 (Skin irritation), H319 (Eye irritation), H351 (Suspected carcinogen)
Sodium Bicarbonate (Sat. aq.)NaHCO₃84.01144-55-8Not classified as hazardous
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Not classified as hazardous
Ethanol (for recrystallization)C₂H₅OH46.0764-17-5H225 (Highly flammable)
Equipment
  • Three-neck round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

Detailed Experimental Protocol

Experimental_Workflow Setup 1. Reaction Setup Dissolve amine & TEA in anhydrous DCM Cooling 2. Cooling Cool mixture to 0-5 °C Setup->Cooling Addition 3. Reagent Addition Add chloroacetyl chloride dropwise Cooling->Addition Reaction 4. Reaction Stir at RT for 4h, monitor by TLC Addition->Reaction Workup 5. Aqueous Work-up Wash with H₂O, NaHCO₃, brine Reaction->Workup Isolation 6. Isolation Dry organic layer, filter, evaporate solvent Workup->Isolation Purification 7. Purification Recrystallize from ethanol Isolation->Purification Product Final Product Pure 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide Purification->Product

Sources

Application Notes and Protocols for the Utilization of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Chloroacetamide Moiety in Kinase Inhibitor Design

Protein kinases, as central regulators of a vast array of cellular processes, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy, yet the persistent challenges of acquired resistance and off-target toxicity necessitate the continuous exploration of novel chemical scaffolds.[2] The 2-chloro-N-(1-methylpiperidin-4-yl)acetamide scaffold emerges as a compelling starting point for the generation of targeted kinase inhibitors. This assertion is based on the strategic combination of two key structural features: the reactive chloroacetyl group and the pharmacologically significant piperidine moiety.[3]

The chloroacetamide group serves as a "warhead" for covalent inhibition, capable of forming a stable bond with nucleophilic residues, such as cysteine, within the ATP-binding pocket of a kinase.[4] This covalent and often irreversible binding can lead to prolonged target engagement and enhanced potency, a strategy successfully employed in numerous approved kinase inhibitors. The piperidine ring, a prevalent motif in medicinal chemistry, provides a versatile, three-dimensional framework that can be functionalized to optimize target binding, selectivity, and pharmacokinetic properties.[3] The N-methyl group on the piperidine can further modulate the compound's basicity and lipophilicity.

This guide provides a comprehensive overview of the application of the 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide scaffold in a kinase inhibitor discovery workflow. We will detail its synthesis, its derivatization to create a focused library of potential inhibitors, and robust protocols for evaluating their biochemical and cellular activity, with a focus on the PI3K/Akt/mTOR signaling pathway—a critical cascade frequently dysregulated in cancer.[5]

Chemical Synthesis and Derivatization Strategy

The synthesis of the parent scaffold, 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide, is a straightforward and efficient process, typically achieved through the acylation of 4-amino-1-methylpiperidine with chloroacetyl chloride. The true utility of this scaffold lies in its potential for diversification. The reactive chlorine atom is an excellent leaving group, readily displaced by a variety of nucleophiles to generate a library of derivatives.

G cluster_synthesis Synthesis of Parent Scaffold cluster_derivatization Derivatization via Nucleophilic Substitution 4-amino-1-methylpiperidine 4-amino-1-methylpiperidine parent_scaffold 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide 4-amino-1-methylpiperidine->parent_scaffold Acylation (Inert solvent, Base) chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->parent_scaffold Acylation (Inert solvent, Base) derivative_library Focused Inhibitor Library parent_scaffold->derivative_library SN2 Reaction nucleophiles Nucleophiles (e.g., Amines, Thiols, Phenols) nucleophiles->derivative_library

Caption: Synthetic workflow for the parent scaffold and its subsequent derivatization.

Protocol 1: Synthesis of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide

This protocol outlines the standard procedure for synthesizing the parent scaffold.

Materials:

  • 4-amino-1-methylpiperidine

  • Chloroacetyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 4-amino-1-methylpiperidine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable gradient of hexanes and ethyl acetate to yield the pure 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biochemical Evaluation: In Vitro Kinase Inhibition Assays

The initial evaluation of a new series of potential kinase inhibitors involves determining their ability to inhibit the catalytic activity of the target kinase in a purified, cell-free system. This allows for the direct measurement of the compound's potency against the kinase of interest. A variety of assay formats are available, with Homogeneous Time-Resolved Fluorescence (HTRF) and ADP-Glo™ being widely used for their high-throughput capabilities and sensitivity.

G cluster_workflow In Vitro Kinase Assay Workflow start Prepare Assay Plate add_kinase Add Kinase & Inhibitor start->add_kinase incubate_1 Pre-incubation add_kinase->incubate_1 add_atp Add ATP/Substrate Mix incubate_1->add_atp incubate_2 Kinase Reaction add_atp->incubate_2 add_detection Add Detection Reagents incubate_2->add_detection read_plate Read Plate add_detection->read_plate data_analysis Data Analysis (IC50 determination) read_plate->data_analysis G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt p-Akt mTOR mTORC1 Akt->mTOR p-mTOR p70S6K p70S6K mTOR->p70S6K p-p70S6K 4EBP1 4E-BP1 mTOR->4EBP1 p-4E-BP1 Proliferation Cell Growth & Proliferation p70S6K->Proliferation 4EBP1->Proliferation Inhibitor Scaffold-based Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

Materials:

  • Cancer cell line with a constitutively active PI3K/Akt pathway (e.g., MCF-7, U87-MG)

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics

  • Test compound (e.g., DERIV-05)

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-p70S6K, anti-total p70S6K, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (and DMSO control) for a specified time (e.g., 2-4 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4 °C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane (if necessary) and re-probe for total protein and a loading control (e.g., total Akt and GAPDH) to confirm equal protein loading and that the inhibitor does not affect total protein levels.

Protocol 4: Cell Viability Assay (MTT or CellTiter-Glo®)

This assay determines the effect of the inhibitor on cell proliferation and viability, providing a functional cellular readout.

Materials:

  • Cancer cell line of interest

  • 96-well clear or opaque-walled cell culture plates

  • Test compound

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Solubilization solution (for MTT)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Seed cells at an appropriate density in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubate the cells for 72 hours.

  • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and read the absorbance at 570 nm.

  • For CellTiter-Glo® assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Read the luminescence.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of the compound concentration. Calculate the GI50 (concentration for 50% growth inhibition) using a non-linear regression curve fit.

Conclusion and Future Directions

The 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide scaffold represents a strategically sound starting point for the development of novel kinase inhibitors. Its synthetic tractability allows for the rapid generation of diverse chemical libraries, while the embedded chloroacetamide "warhead" offers the potential for covalent target engagement and high potency. The protocols detailed herein provide a robust framework for synthesizing, screening, and validating derivatives of this scaffold. By employing a systematic approach of biochemical and cellular assays, researchers can effectively navigate the structure-activity landscape to identify lead compounds with promising therapeutic potential. Future efforts should focus on expanding the diversity of the nucleophiles used for derivatization, performing kinome-wide selectivity profiling to understand off-target effects, and optimizing the pharmacokinetic properties of lead compounds to advance them toward in vivo studies.

References

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Meroueh, S. O., et al. (2020). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry. Retrieved from [Link]

  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Retrieved from [Link]

  • PubMed. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. Retrieved from [Link]

  • Mehta, S., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. BMC Chemistry. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2015). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-Thieno[2,3-b]pyridine-2-carboxamides with Antimicrobial Activity. Molecules. Retrieved from [Link]

  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development. Retrieved from [Link]

  • LoPiccolo, J., et al. (2008). Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations. Drug Resistance Updates. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Bio-Connect. (n.d.). PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals. Retrieved from [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-chloro-N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide 3b. Retrieved from [Link]

  • ResearchGate. (n.d.). Reagents and conditions: (a) appropriate 2-chlorophenyl acetamide... Retrieved from [Link]

  • MDPI. (n.d.). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Retrieved from [Link]

  • MDPI. (n.d.). Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. Retrieved from [Link]

  • PubMed. (2012). Structural analysis of 2-piperidin-4-yl-actamide derivatives for hERG blocking and MCH R1 antagonistic activities. Retrieved from [Link]

  • PubMed. (2018). Adventures in Scaffold Morphing: Discovery of Fused Ring Heterocyclic Checkpoint Kinase 1 (CHK1) Inhibitors. Retrieved from [Link]

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Application Notes and Protocols for 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide in Targeted Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is a chemical compound whose potential role in targeted cancer therapy is not yet established in published scientific literature. This document provides a detailed, hypothetical framework for its investigation as a targeted covalent inhibitor, based on the well-documented activities of its constituent chemical moieties: the chloroacetamide "warhead" and the 1-methylpiperidine scaffold. The protocols outlined herein are based on established methodologies for the evaluation of similar covalent inhibitors in cancer research.

Introduction: A Rational Approach to a Novel Covalent Inhibitor

Targeted covalent inhibitors (TCIs) have emerged as a powerful class of therapeutics in oncology, offering high potency and prolonged pharmacodynamic effects.[1] This is achieved through the formation of a stable, covalent bond with a specific amino acid residue within the target protein, most commonly a cysteine.[2] The chloroacetamide functional group is a well-characterized electrophilic "warhead" capable of forming such a covalent bond via nucleophilic substitution.[3]

The compound 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide incorporates this chloroacetamide warhead. It also features a 1-methylpiperidine moiety, a "privileged scaffold" in medicinal chemistry known to enhance physicochemical properties, improve aqueous solubility, and contribute to favorable pharmacokinetic profiles in drug candidates.[4][5] The strategic combination of these two fragments suggests that 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide could be rationally investigated as a novel targeted covalent inhibitor for cancer therapy.

This guide provides a comprehensive set of application notes and detailed experimental protocols to facilitate the preclinical evaluation of this compound, from its synthesis and characterization to the assessment of its biological activity and mechanism of action in cancer models.

Chemical Properties and Synthesis

PropertyPredicted Value/Information
Molecular FormulaC8H15ClN2O
Molecular Weight190.67 g/mol
AppearanceLikely a solid at room temperature
SolubilityExpected to have moderate aqueous solubility due to the piperidine ring
StabilityStable under standard laboratory conditions, but reactive towards nucleophiles
Synthesis Protocol: N-Acylation of 1-Methylpiperidin-4-amine

The synthesis of N-substituted chloroacetamides is typically achieved through the chloroacetylation of the corresponding amine.[6]

Materials:

  • 1-Methylpiperidin-4-amine

  • Chloroacetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylpiperidin-4-amine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Proposed Mechanism of Action: Covalent Inhibition

The chloroacetamide moiety is a key feature that suggests a covalent mechanism of action.[3] This functional group is an electrophile that can react with nucleophilic amino acid residues in a protein's binding pocket. Cysteine, with its reactive thiol group, is a common target for chloroacetamide warheads.[2]

The proposed mechanism involves a two-step process:

  • Reversible Binding: The inhibitor first binds non-covalently to the target protein's active site. The 1-methylpiperidine scaffold can contribute to this initial binding affinity and selectivity.

  • Irreversible Covalent Bonding: Following initial binding, the thiol group of a nearby cysteine residue attacks the carbon atom of the chloroacetamide group, displacing the chlorine atom in a nucleophilic substitution reaction. This forms a stable, irreversible covalent bond between the inhibitor and the target protein, leading to its inactivation.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Irreversible Covalent Bonding Inhibitor 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide Complex Non-covalent Inhibitor-Protein Complex Inhibitor->Complex Ki Target Target Protein (with Cysteine) Target->Complex Covalent_Complex Covalent Inhibitor-Protein Adduct (Target Inactivated) Complex->Covalent_Complex kinact

Figure 1: Proposed two-step mechanism of covalent inhibition.

Experimental Protocols for Preclinical Evaluation

The following protocols provide a roadmap for the comprehensive evaluation of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide as a potential targeted cancer therapy agent.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.[1]

  • Prepare serial dilutions of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.[4]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.[1]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Record the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

CETSA is a powerful method to confirm that a compound directly binds to its target protein in a cellular context.[7]

Materials:

  • Cancer cells expressing the target protein

  • 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide

  • PBS with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents and equipment

  • Antibody specific to the target protein

Procedure:

  • Treat cultured cells with the compound at a desired concentration or with a vehicle control for a specific duration.

  • Harvest and wash the cells, then resuspend them in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures using a thermocycler for 3 minutes, followed by cooling at room temperature for 3 minutes.[8]

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the target protein.

  • Quantify the band intensities and plot the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.[8]

G start Treat cells with compound or vehicle control harvest Harvest and resuspend cells start->harvest aliquot Aliquot into PCR tubes harvest->aliquot heat Heat at various temperatures (Thermocycler) aliquot->heat lyse Lyse cells heat->lyse centrifuge Centrifuge to separate soluble and precipitated fractions lyse->centrifuge analyze Analyze soluble fraction by Western Blot for target protein centrifuge->analyze plot Plot protein abundance vs. temperature to determine thermal shift analyze->plot

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3: Confirmation of Covalent Modification by Mass Spectrometry

Mass spectrometry is the gold standard for confirming the covalent binding of an inhibitor to its target protein and identifying the modified residue.[9]

Materials:

  • Purified recombinant target protein

  • 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide

  • Mass spectrometry-compatible buffer (e.g., ammonium bicarbonate)

  • Reducing agent (e.g., DTT) and alkylating agent (e.g., iodoacetamide) for peptide mapping

  • Protease for digestion (e.g., trypsin)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure (Intact Protein Analysis):

  • Incubate the purified target protein with an excess of the compound for a defined period.

  • Remove the excess unbound inhibitor using a desalting column.

  • Analyze the intact protein by LC-MS.

  • A mass increase corresponding to the molecular weight of the inhibitor confirms covalent modification.[10]

Procedure (Peptide Mapping):

  • After incubation of the protein with the inhibitor, denature, reduce, and alkylate the protein.

  • Digest the protein into smaller peptides using a protease like trypsin.

  • Analyze the peptide mixture by LC-MS/MS.

  • Identify the peptide fragment that shows a mass shift corresponding to the adducted inhibitor.

  • The MS/MS fragmentation pattern of the modified peptide will pinpoint the exact amino acid residue (e.g., cysteine) that has been covalently modified.[11]

Protocol 4: Proteome-Wide Selectivity Profiling

It is crucial to assess the selectivity of a covalent inhibitor to minimize off-target effects. Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique for this purpose.[12]

Materials:

  • A clickable (e.g., alkyne- or azide-functionalized) version of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide.

  • Cancer cell lysate or live cells.

  • Biotin-azide or biotin-alkyne for click chemistry.

  • Streptavidin beads for enrichment.

  • LC-MS/MS system for protein identification and quantification.

Procedure:

  • Treat cell lysates or live cells with the clickable probe.

  • Perform a click reaction to attach a biotin tag to the probe-bound proteins.

  • Lyse the cells (if treated live) and enrich the biotin-tagged proteins using streptavidin beads.

  • Digest the enriched proteins and identify them by LC-MS/MS.

  • In a competitive profiling experiment, pre-incubate the cells/lysate with the parent (non-clickable) compound before adding the probe. The on- and off-targets will be identified as proteins that show reduced labeling in the presence of the parent compound.[12]

Data Interpretation and Next Steps

The data generated from these protocols will provide a comprehensive initial assessment of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide's potential as a targeted covalent inhibitor.

  • Cell Viability Data: Potent and selective killing of cancer cell lines harboring the putative target will be the first indication of on-target activity.

  • CETSA Data: A clear thermal shift will provide strong evidence of target engagement in a cellular context.

  • Mass Spectrometry Data: Unambiguous confirmation of covalent modification of the intended target at a specific cysteine residue will validate the proposed mechanism of action.

  • Selectivity Profiling: Identification of a limited number of off-targets will be crucial for the compound's therapeutic potential.

Positive results from these initial studies would warrant further investigation, including in vivo efficacy studies in animal models of cancer, detailed pharmacokinetic and pharmacodynamic profiling, and further medicinal chemistry efforts to optimize potency and selectivity.

References

  • Zhang, T., et al. (2020). Advanced approaches of developing targeted covalent drugs. Signal Transduction and Targeted Therapy, 5(1), 1-29.
  • WuXi AppTec. (2023). How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors?
  • Wang, S., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7728.
  • Min, J., et al. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Frontiers in Oncology, 9, 196.
  • Gong, W., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 284, 116997.
  • El-Gohary, N. S., & Shaaban, M. R. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 339-362.
  • Cheng, Y., et al. (2020). The design and development of covalent protein-protein interaction inhibitors for cancer treatment.
  • Gehringer, M., & Laufer, S. A. (2019). Recent Advances in Covalent Drug Discovery. Molecules, 24(1), 154.
  • Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(10), 1541-1556.
  • Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(10), 1541-1556.
  • Wang, S., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7728.
  • Strelow, J. M. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry, 67(12), 9411-9413.
  • BenchChem. (2025). Role of piperazine scaffolds in medicinal chemistry. BenchChem.
  • Elwahy, A. H. M., et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 7(4), 3568-3581.
  • Zhang, T., et al. (2016). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. ACS Chemical Biology, 11(11), 2997-3006.
  • Alam, O., et al. (2018). Recent Advancement of Piperidine Moiety in Treatment of Cancer- A Review. European Journal of Medicinal Chemistry, 157, 1126-1154.
  • Meroueh, S. O., et al. (2021). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry, 12(8), 1349-1358.
  • Padhariya, K. N., et al. (2020). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. Drug Development Research, 81(3), 356-365.
  • Martinez Molina, D., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
  • van den Hurk, R., et al. (2022). Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries. Journal of Medicinal Chemistry, 65(15), 10346-10357.
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Application Notes & Protocols for the Antimicrobial Screening of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the antimicrobial screening of a promising class of synthetic compounds: 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide and its derivatives. These compounds merge the structural features of the bioactive piperidine ring system with the reactive chloroacetamide moiety, presenting a compelling scaffold for the discovery of new antimicrobial agents. This guide details the scientific rationale, step-by-step experimental protocols for antibacterial and antifungal screening, preliminary cytotoxicity assessment, and guidelines for data interpretation in line with international standards.

Introduction and Scientific Rationale

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical entities that can overcome existing resistance mechanisms. The chemical structure of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide combines two key pharmacophores. The piperidine ring is a prevalent feature in many pharmaceuticals and natural alkaloids, known to confer favorable pharmacokinetic properties.[1] The chloroacetamide group, on the other hand, is a reactive electrophilic moiety that has demonstrated antimicrobial efficacy, likely through the alkylation of essential microbial biomolecules.[1][2] Studies on related N-substituted chloroacetamides have shown them to be effective against a range of microbes, particularly Gram-positive bacteria and some fungi.[3]

The central hypothesis is that the chloroacetyl group acts as a warhead, irreversibly binding to and inactivating key microbial targets, while the N-(1-methylpiperidin-4-yl) portion of the molecule serves as a scaffold to modulate solubility, cell permeability, and target engagement. The presence of the chlorine atom on the alpha-carbon is considered crucial for enhancing the biological activity of the acetamide group.[1] This guide provides the necessary framework to systematically test this hypothesis by evaluating the antimicrobial spectrum and potency of newly synthesized derivatives of this parent compound.

Proposed Mechanism of Action

While the exact mechanism for this specific class of compounds is a subject of ongoing investigation, evidence from structurally related chloroacetamides points towards a primary mechanism involving covalent inhibition of essential enzymes. The electrophilic carbon of the chloroacetyl group is susceptible to nucleophilic attack by amino acid residues such as cysteine or histidine within the active sites of microbial enzymes.[2]

A probable target in bacteria is the family of Penicillin-Binding Proteins (PBPs), which are transpeptidases critical for the synthesis and maintenance of the peptidoglycan cell wall.[1][2] Irreversible alkylation of the PBP active site would disrupt cell wall integrity, leading to osmotic instability and cell lysis. This proposed mechanism provides a clear rationale for screening these compounds against a panel of bacteria with varying cell wall structures.

Proposed_Mechanism_of_Action Proposed Mechanism of Action for Chloroacetamides Compound 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide Derivative CellEntry Bacterial Cell Penetration Compound->CellEntry PBP Penicillin-Binding Protein (PBP) CellEntry->PBP Alkylation Covalent Alkylation of Active Site (e.g., Cysteine residue) PBP->Alkylation Nucleophilic Attack Inhibition PBP Inhibition Alkylation->Inhibition CellWall Peptidoglycan Synthesis Disruption Inhibition->CellWall Lysis Cell Lysis & Bacterial Death CellWall->Lysis Screening_Workflow Antimicrobial Screening Workflow Start Synthesized Compound (Derivative Library) PrimaryScreen Primary Screening (Agar Disk Diffusion) Start->PrimaryScreen MIC_Assay Secondary Screening: Potency (Broth Microdilution - MIC) PrimaryScreen->MIC_Assay Active Compounds MBC_MFC_Assay Bactericidal/Fungicidal Determination (MBC/MFC) MIC_Assay->MBC_MFC_Assay Cytotoxicity Selectivity Assessment (MTT Assay on Mammalian Cells) MIC_Assay->Cytotoxicity Analysis Data Analysis (Calculate Therapeutic Index) MBC_MFC_Assay->Analysis Cytotoxicity->Analysis Decision Lead Compound Selection / Optimization Analysis->Decision

Caption: A typical workflow for antimicrobial drug discovery.

Detailed Protocols

The following protocols are provided as a robust starting point for screening. It is imperative to adhere to the guidelines established by authorities like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data reproducibility and comparability. [4][5]

Protocol 1: Agar Disk Diffusion for Primary Screening

This method provides a qualitative assessment of antimicrobial activity and is ideal for initial screening of a library of derivatives against a panel of microorganisms. [4] Objective: To determine the spectrum of antimicrobial activity by measuring zones of growth inhibition.

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO) at a stock concentration of 10 mg/mL.

  • Sterile 6 mm paper disks.

  • Mueller-Hinton Agar (MHA) for bacteria.

  • Sabouraud Dextrose Agar (SDA) or RPMI-1640 agar for fungi.

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • 0.5 McFarland turbidity standard.

  • Positive control antibiotic disks (e.g., Ciprofloxacin, Fluconazole).

  • Negative control disks (impregnated with solvent only).

Procedure:

  • Prepare Inoculum: Aseptically pick several colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximating 1.5 x 10⁸ CFU/mL).

  • Inoculate Plates: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and streak it evenly across the entire surface of the agar plate in three directions to ensure confluent growth.

  • Apply Disks: Aseptically apply sterile paper disks to the inoculated agar surface. Pipette a defined volume (e.g., 10 µL) of each test compound solution onto a corresponding disk. Ensure to include positive and negative control disks.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria. For fungi, incubate at 28-30°C for 24-48 hours.

  • Measure Zones: Measure the diameter of the zone of complete growth inhibition (in mm) around each disk.

Interpretation: The diameter of the inhibition zone correlates with the susceptibility of the microorganism to the compound. [4]A larger zone indicates greater activity.

Protocol 2: Broth Microdilution for MIC Determination

This quantitative method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [3] Objective: To quantify the potency of active compounds.

Materials:

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.

  • RPMI-1640 medium for fungi.

  • Test compounds and control antibiotics.

  • Microbial inoculum prepared and diluted from a 0.5 McFarland suspension.

  • Resazurin solution (optional, for viability indication).

Procedure:

  • Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

  • Compound Dilution: Add 50 µL of the test compound stock solution (e.g., at 2x the highest desired final concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last dilution column. This creates a concentration gradient.

  • Inoculation: Prepare the final inoculum by diluting the 0.5 McFarland suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 50 µL of this final inoculum to each well.

  • Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates under the same conditions as the disk diffusion assay.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a microplate reader.

Protocol 3: MTT Assay for Preliminary Cytotoxicity

Before a compound can be considered a viable drug candidate, its toxicity towards mammalian cells must be assessed. The MTT assay is a colorimetric method that measures metabolic activity as an indicator of cell viability. [6][7] Objective: To determine the compound's effect on the viability of a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well flat-bottom cell culture plates.

  • Test compounds.

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.

  • Solubilization solution (e.g., DMSO).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of medium and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the diluted compounds. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Cell viability is expressed as a percentage relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can be calculated using non-linear regression analysis.

Data Presentation and Interpretation

Organizing screening data in a clear, tabular format is crucial for comparative analysis.

Table 1: Representative Antimicrobial Activity Data
Compound IDModificationZone of Inhibition (mm)MIC (µg/mL)
S. aureusE. coli
Parent-01 None188
Deriv-02 4-Fluoro229
Deriv-03 3-Methoxy167
Ciprofloxacin -2528
Fluconazole -NANA
Note: This is hypothetical data for illustrative purposes.
Table 2: Cytotoxicity and Selectivity Index
Compound IDCytotoxicity IC₅₀ (µg/mL) on HEK293Selectivity Index (SI) vs. S. aureus
Parent-01 25616
Deriv-02 12832
Deriv-03 >512>16
SI = IC₅₀ / MIC

Interpretation:

  • MIC: A lower MIC value indicates higher potency. [8]* Spectrum: Activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria suggests a broad spectrum. The hypothetical data suggests these compounds are more effective against Gram-positive organisms.

  • Selectivity Index (SI): This is a critical parameter. A higher SI value (ideally >10) indicates that the compound is significantly more toxic to the microbe than to mammalian cells, suggesting a favorable therapeutic window. [9]

Conclusion and Future Directions

The protocols outlined in this guide provide a standardized framework for the initial antimicrobial evaluation of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide derivatives. By systematically assessing the spectrum of activity, potency, and preliminary safety, researchers can efficiently identify promising lead compounds. Derivatives showing high potency (low MIC) and a high Selectivity Index should be prioritized for further studies, including determination of minimum bactericidal/fungicidal concentration (MBC/MFC), time-kill kinetics, and more advanced mechanistic and in vivo efficacy studies. The modular nature of the parent compound allows for extensive structure-activity relationship (SAR) studies to optimize both efficacy and safety profiles, paving the way for the development of a new generation of antimicrobial agents.

References

  • Čipčić, J. et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(1), 35-46. Available at: [Link]

  • Cordeiro, R. A. et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3969. Available at: [Link]

  • Cordeiro, R. A. et al. (2021). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 93(2). Available at: [Link]

  • tl;dr pharmacy. (2021). What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. Available at: [Link]

  • Manchanda, V. et al. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Journal of Laboratory Physicians, 15(2), 241-248. Available at: [Link]

  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Available at: [Link]

  • Cordeiro, R. A. et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. OUCI. Available at: [Link]

  • Katke, S. A. et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2(1), 148-156. Available at: [Link]

  • ResearchGate. (n.d.). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. Available at: [Link]

  • Blondelle, S. E., & Houghten, R. A. (1996). Novel antimicrobial compounds identified using synthetic combinatorial library technology. Trends in Biotechnology, 14(2), 60-65. Available at: [Link]

  • Payne, D. J. et al. (2007). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Current Opinion in Drug Discovery & Development, 10(4), 439-446. Available at: [Link]

  • Čipčić, J. et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 35-46. Available at: [Link]

  • Al-Shabib, N. A. et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Molecules, 23(12), 3123. Available at: [Link]

  • Li, Z. et al. (2024). A novel peptide oyster-derived antimicrobial peptide against clinical carbapenem-resistant Acinetobacter baumannii. Frontiers in Microbiology, 15, 1365824. Available at: [Link]

  • EUCAST. (n.d.). MIC and Zone Distributions, ECOFFs. Available at: [Link]

  • Ma, C. et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Pharmacology, 12, 705603. Available at: [Link]

  • ResearchGate. (2023). (PDF) Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Available at: [Link]

  • Murtaza, S. et al. (2019). Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. European Journal of Chemistry, 10(4), 358-366. Available at: [Link]

  • Kumar, D. et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)- N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4 H)-yl)acetamide derivatives. BMC Chemistry, 13(1), 113. Available at: [Link]

  • AdooQ BioScience. (n.d.). 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide - CAS 1096305-49-5. Available at: [Link]

  • International Journal of Novel Research and Development. (2024). Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl)-2- (piperazin-1-yl) acetamide hydro. Available at: [Link]

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Application Notes and Protocols for the Utilization of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide in Novel Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Targeted Covalent Inhibition

In the landscape of modern drug discovery, the strategic design of small molecules that can form a stable, covalent bond with their biological targets has emerged as a powerful approach to achieve enhanced potency, prolonged duration of action, and improved selectivity. Within this paradigm, 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide has garnered significant interest as a versatile chemical scaffold. This molecule ingeniously combines two key structural features: a reactive chloroacetamide "warhead" and a piperidine moiety, a privileged structure in medicinal chemistry known to impart favorable pharmacokinetic properties.[1][2]

The chloroacetamide group functions as a mild electrophile, capable of forming a covalent bond with nucleophilic amino acid residues, most notably cysteine, within the active or allosteric sites of target proteins.[3] This irreversible interaction can lead to complete and sustained inhibition of protein function. The 1-methylpiperidine portion of the molecule, on the other hand, serves as a "guiding" element, influencing the molecule's solubility, cell permeability, and non-covalent interactions with the target protein, thereby directing the reactive warhead to its intended destination.[1][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and strategic application of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide in the development of novel therapeutics, with a particular focus on its potential as a covalent inhibitor of key signaling proteins such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Chemical Properties and Synthesis

A thorough understanding of the physicochemical properties of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is fundamental to its effective application.

PropertyValueSource
Molecular Formula C8H15ClN2ON/A
Molecular Weight 190.67 g/mol N/A
CAS Number 1096305-49-5N/A
Appearance Off-white to pale yellow solid (predicted)N/A
Solubility Soluble in organic solvents like DCM, THF, and alcoholsGeneral chemical knowledge
Protocol 1: Synthesis of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide

This protocol outlines a standard and reliable method for the synthesis of the title compound, adapted from established procedures for the acylation of amines with chloroacetyl chloride.[5][6][7]

Causality Behind Experimental Choices: The use of an inert atmosphere and anhydrous solvents is critical to prevent the hydrolysis of the highly reactive chloroacetyl chloride. A non-nucleophilic base, such as triethylamine, is employed to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine and render it unreactive. The reaction is initiated at a low temperature to control the exothermic nature of the acylation and then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Experimental Workflow Diagram:

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up and Purification A Dissolve 1-methylpiperidin-4-amine and triethylamine in anhydrous DCM B Cool the solution to 0 °C A->B Inert atmosphere C Add chloroacetyl chloride dropwise B->C Maintain low temperature D Stir at 0 °C, then warm to RT C->D Allow for complete reaction E Wash with water and brine D->E Remove water-soluble impurities F Dry over Na2SO4 and concentrate E->F Remove residual water G Purify by column chromatography F->G Isolate pure product H Characterize the final product (NMR, MS, etc.) G->H Confirm structure and purity

A flowchart of the synthesis process.

Materials and Reagents:

  • 1-methylpiperidin-4-amine

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylpiperidin-4-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Targeting IRAK4 for Immunomodulation and Cancer Therapy

A promising therapeutic application for derivatives of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is the covalent inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[3][8] IRAK4 is a critical serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[9][10] Dysregulation of these pathways is implicated in a variety of inflammatory diseases and certain cancers, particularly those with mutations in the MYD88 gene.[3][9]

The Rationale for Covalent Inhibition of IRAK4:

  • Scaffolding and Kinase Functions: IRAK4 possesses both kinase and scaffolding functions, both of which are crucial for downstream signal transduction.[9] A covalent inhibitor can potentially disrupt both of these functions more effectively than a traditional reversible inhibitor.

  • Overcoming Resistance: Covalent inhibitors can be particularly effective against drug-resistant mutants that may arise.

  • Sustained Target Engagement: The irreversible nature of the covalent bond leads to prolonged inhibition of IRAK4 activity, which can translate to a more durable therapeutic effect.

Signaling Pathway Diagram:

IRAK4_Signaling cluster_receptor Receptor Activation cluster_cascade Kinase Cascade cluster_downstream Downstream Signaling TLR_IL1R TLR / IL-1R MYD88 MyD88 TLR_IL1R->MYD88 Ligand Binding IRAK4 IRAK4 MYD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB Activation IKK->NFkB Inhibitor 2-Chloro-N-(1-methylpiperidin-4-yl) -acetamide Derivative Inhibitor->IRAK4 Covalent Inhibition

Targeting the IRAK4 signaling pathway.

Protocol 2: In Vitro Kinase Assay for IRAK4 Inhibition

This protocol describes a typical in vitro kinase assay to evaluate the inhibitory potency of a compound derived from 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide against IRAK4.

Causality Behind Experimental Choices: The use of a time-dependent IC50 assay is crucial for characterizing covalent inhibitors, as their potency increases with incubation time. The inclusion of a control compound, such as a known reversible IRAK4 inhibitor, helps to validate the assay and provides a benchmark for comparison. The choice of substrate and ATP concentration should be optimized for the specific kinase and detection method.

Experimental Workflow Diagram:

Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_incubation Incubation cluster_detection Detection and Analysis A Prepare serial dilutions of test compound C Incubate IRAK4 with test compound (pre-incubation) A->C B Prepare IRAK4 enzyme, substrate, and ATP solution B->C D Initiate kinase reaction by adding ATP and substrate C->D Varying pre-incubation times E Stop reaction and detect kinase activity D->E F Calculate IC50 values E->F G Time-dependent inhibition curve F->G

A flowchart of the in vitro kinase assay.

Materials and Reagents:

  • Recombinant human IRAK4 enzyme

  • Kinase buffer

  • ATP

  • Suitable substrate (e.g., a peptide or protein substrate for IRAK4)

  • Test compound (derived from 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide)

  • Control inhibitor (optional)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

  • In a microplate, add the IRAK4 enzyme to the kinase buffer.

  • Add the serially diluted test compound to the wells containing the enzyme and pre-incubate for various time points (e.g., 0, 15, 30, 60 minutes) at room temperature. This step allows for the time-dependent covalent modification to occur.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction for a defined period (e.g., 60 minutes) at the optimal temperature for the enzyme (typically 30 °C or 37 °C).

  • Stop the reaction according to the manufacturer's instructions for the chosen detection assay.

  • Add the detection reagent and measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration at each pre-incubation time point and determine the IC50 values by fitting the data to a dose-response curve.

Conclusion and Future Directions

2-Chloro-N-(1-methylpiperidin-4-yl)acetamide represents a valuable and versatile starting point for the development of novel covalent inhibitors. Its straightforward synthesis and the well-understood reactivity of the chloroacetamide warhead make it an attractive scaffold for medicinal chemists. The strategic application of this compound and its derivatives, particularly in targeting kinases like IRAK4, holds significant promise for the treatment of various diseases, including cancer and inflammatory disorders. Future research will likely focus on optimizing the piperidine moiety and the linker to achieve greater target selectivity and improved pharmacokinetic profiles, further expanding the therapeutic potential of this promising chemical entity.

References

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  • Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. Bioorganic & Medicinal Chemistry Letters.
  • Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry.
  • Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry.
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  • Design and Synthesis of 4-arylpiperidinyl Amide and N-arylpiperdin-3-yl-cyclopropane Carboxamide Derivatives as Novel Melatonin Receptor Ligands. Journal of Medicinal Chemistry.
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Application Notes and Protocols: A Framework for Profiling the Bioactivity of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

The compound 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide represents a novel chemical entity with potential for biological activity, stemming from the combination of a reactive chloroacetamide group and a piperidine moiety.[1] The chloroacetamide functional group is a known electrophile, capable of forming covalent bonds with nucleophilic residues in proteins, suggesting a potential for targeted irreversible inhibition of enzymes or receptors.[2][3] The piperidine ring is a common scaffold in medicinal chemistry, often contributing to desirable pharmacokinetic properties and target engagement.[1]

Given the absence of established biological data for this specific molecule, a systematic and tiered approach to bio-profiling is essential to elucidate its pharmacological properties. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct initial bioassays, from broad phenotypic screening to more focused mechanism-of-action studies. The protocols outlined herein are designed to be self-validating, incorporating robust controls and clear decision points to guide the research trajectory.

PART 1: Foundational Assays - Establishing a Biological Activity Baseline

The initial phase of characterization focuses on determining the compound's general effect on cell viability and identifying a suitable concentration range for further experimentation. This is a critical step to distinguish between specific biological effects and non-specific toxicity.

In Vitro Cytotoxicity/Cytostatic Screening

The first step is to assess the compound's impact on cell proliferation and viability across a panel of representative cell lines. This will establish the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) and guide dose selection for subsequent assays.

Recommended Cell Lines: A diverse panel is recommended to identify potential cell-type specific effects.

Cell LineTypeRationale
HEK293 Human Embryonic KidneyA common, easy-to-transfect line for baseline toxicity.
A549 Human Lung CarcinomaA representative cancer cell line for anti-proliferative screening.
Jurkat Human T-cell LymphomaA suspension cell line, useful for assessing effects on immune cells.
RAW 264.7 Mouse MacrophageTo explore potential immunomodulatory effects.[4]

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6]

Materials:

  • 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide (stock solution in DMSO)

  • Selected cell lines

  • Complete cell culture medium

  • 96-well microplates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the compound in complete medium. The concentration range should be broad (e.g., 0.01 µM to 100 µM). Add the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

PART 2: Broad Phenotypic Screening - Identifying Potential Mechanisms of Action

Once a non-toxic concentration range is established, the next phase involves screening the compound in a battery of assays designed to detect specific cellular phenotypes. This approach can provide initial clues into the compound's mechanism of action.

Apoptosis Induction Assay

Many anti-cancer agents induce apoptosis (programmed cell death). The following protocol uses Annexin V/Propidium Iodide (PI) staining to differentiate between apoptotic, necrotic, and live cells.

Protocol: Annexin V/PI Flow Cytometry Assay

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Treated and control cells

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound at 1x, 5x, and 10x the determined IC50 for 24 hours. Include a positive control (e.g., staurosporine) and a vehicle control.

  • Cell Harvesting: Harvest the cells (including supernatant for suspension cells) and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Cell Cycle Analysis

Compounds that interfere with cell division will cause cell cycle arrest at specific phases. This can be analyzed by staining DNA with a fluorescent dye and measuring DNA content by flow cytometry.

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

Materials:

  • Treated and control cells

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound at non-toxic concentrations for a duration equivalent to one to two cell cycles (e.g., 24-48 hours).

  • Cell Fixation: Harvest and wash the cells with PBS. Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend in PI staining solution and incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Compare the cell cycle distribution of treated cells to control cells.

PART 3: Target Deconvolution and Mechanism of Action Elucidation (Hypothetical Framework)

The results from the phenotypic screens will guide the next steps towards identifying the molecular target and elucidating the mechanism of action.

Hypothetical Scenario:

If the phenotypic screens indicate that 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide induces apoptosis and G2/M cell cycle arrest in cancer cell lines, a logical next step would be to investigate its effects on key regulators of these processes.

Workflow for Mechanism of Action Studies

MOA_Workflow phenotypic_screen Phenotypic Screening Results (e.g., Apoptosis, G2/M Arrest) hypothesis Hypothesis Generation (e.g., Microtubule Destabilizer) phenotypic_screen->hypothesis target_engagement Target Engagement Assays (e.g., Tubulin Polymerization Assay) hypothesis->target_engagement pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for Mitotic Markers) hypothesis->pathway_analysis validation In Vitro Validation (e.g., Immunofluorescence of Microtubules) target_engagement->validation pathway_analysis->validation conclusion Mechanism of Action Confirmed validation->conclusion

Caption: Hypothetical workflow for mechanism of action studies.

Example Protocol: In Vitro Tubulin Polymerization Assay

This assay would be relevant if the compound is hypothesized to be a microtubule-destabilizing agent.

Principle: Tubulin polymerization can be monitored in real-time by measuring the increase in light scattering or fluorescence of a reporter dye.

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)

  • 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide

  • Positive control (e.g., colchicine)

  • Negative control (e.g., paclitaxel - a stabilizer)

  • Fluorescence plate reader

Procedure:

  • Preparation: Prepare the compound dilutions and controls.

  • Reaction Setup: In a 96-well plate, add polymerization buffer, GTP, and the fluorescent reporter.

  • Initiation: Add the test compound, controls, and finally, the purified tubulin to initiate the polymerization reaction.

  • Monitoring: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and measure the fluorescence at regular intervals for 60 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of polymerization compared to the vehicle control would indicate a microtubule-destabilizing activity.

PART 4: Safety and Handling

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

The experimental framework presented here provides a logical and comprehensive approach to the initial biological characterization of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide. By systematically progressing from broad cytotoxicity screening to more specific phenotypic and mechanistic assays, researchers can efficiently profile the bioactivity of this novel compound and uncover its therapeutic potential. The key to success lies in careful experimental design, the use of appropriate controls, and a data-driven approach to hypothesis generation and testing.

References

  • A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI. [Link]

  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. ACS Publications. [Link]

  • Molecular Assay Design: Creating Precision Tools for Biological and Clinical Research. [Link]

  • Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. [Link]

  • Safety Data Sheet: 2-chloroacetamide - Chemos GmbH&Co.KG. [Link]

  • Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - ResearchGate. [Link]

  • Small Molecule Therapeutics Design - BIOVIA - Dassault Systèmes. [Link]

  • Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)- N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4 H)-yl)acetamide derivatives - PubMed. [Link]

  • Synthesis of 2-chloro-N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide 3b. - ResearchGate. [Link]

  • Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC - NIH. [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research. [Link]

  • Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl)-2- (piperazin-1-yl) acetamide hydro - IJNRD. [Link]

  • Chloroacetamide - Wikipedia. [Link]

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono - NIH. [Link]

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC - NIH. [Link]

  • 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide - NIH. [Link]

  • 2-chloro-N-[2-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]phenyl]acetamide - PubChem. [Link]

  • (PDF) 2-Chloro-N-(4-nitrophenyl)acetamide - ResearchGate. [Link]

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The Strategic Utility of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide in the Synthesis of Complex Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Chemical Scaffolding

In the intricate world of medicinal chemistry and drug development, the identification and strategic deployment of versatile chemical building blocks are paramount to the efficient construction of complex molecular architectures. 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide emerges as a quintessential example of such a scaffold, embodying a unique combination of structural features that render it an invaluable asset in the synthesis of targeted therapeutics. This technical guide delves into the chemical properties, synthesis, and profound applications of this building block, with a particular focus on its role in the generation of advanced pharmaceutical intermediates.

At its core, 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is a bifunctional molecule. The chloroacetamide moiety serves as a reactive electrophilic handle, primed for nucleophilic substitution reactions. This inherent reactivity is the cornerstone of its utility, allowing for the covalent linkage of the piperidine core to a diverse array of chemical entities. Concurrently, the 1-methylpiperidin-4-yl group bestows upon the molecule favorable physicochemical properties often sought in drug candidates. The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, known to impart improved solubility, metabolic stability, and the ability to form crucial interactions with biological targets. The tertiary amine functionality of the N-methyl group can also play a significant role in modulating basicity and pharmacokinetic profiles.

This guide will provide a comprehensive overview of the synthesis of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide, detailed protocols for its application in the construction of a key intermediate for a clinically significant molecule, and an in-depth discussion of the chemical principles that underpin its strategic importance.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective and safe utilization in a laboratory setting.

PropertyValueSource
Molecular FormulaC8H15ClN2ON/A
Molecular Weight190.67 g/mol N/A
AppearanceOff-white to pale yellow solid (predicted)N/A
SolubilitySoluble in dichloromethane, chloroform, and methanol (predicted)N/A

Safety and Handling:

2-Chloro-N-(1-methylpiperidin-4-yl)acetamide, as a chloroacetamide derivative, should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemically resistant gloves, is mandatory. Chloroacetamides are known to be irritants and potential alkylating agents; therefore, direct contact with skin and eyes must be avoided. In case of accidental exposure, flush the affected area with copious amounts of water and seek immediate medical attention. All waste materials should be disposed of in accordance with institutional and local regulations for chemical waste.

Synthesis of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide: A Step-by-Step Protocol

The synthesis of the title compound is a straightforward yet crucial process, typically achieved through the acylation of 4-amino-1-methylpiperidine with chloroacetyl chloride. This reaction is a classic example of a nucleophilic acyl substitution.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product reactant1 4-Amino-1-methylpiperidine product 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide reactant1->product Acylation reactant2 Chloroacetyl chloride reactant2->product base Triethylamine (Et3N) solvent Dichloromethane (DCM)

Caption: Synthesis of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide.

Detailed Experimental Protocol

Materials:

  • 4-Amino-1-methylpiperidine

  • Chloroacetyl chloride

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-amino-1-methylpiperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with stirring.

  • Addition of Acylating Agent: Add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution via the dropping funnel over a period of 30 minutes. Maintain the temperature below 10 °C during the addition. The causality behind the slow, cooled addition is to manage the exothermic nature of the acylation reaction and to minimize the formation of potential side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize the triethylamine hydrochloride salt and any excess chloroacetyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.

Application in Complex Molecule Synthesis: A Case Study in the Synthesis of a Lorlatinib Intermediate

The true value of a building block is demonstrated in its ability to facilitate the construction of more complex and functionally significant molecules. A prime example of the utility of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is its role as a key intermediate in the synthesis of Lorlatinib (PF-06463922), a potent and selective inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinases.[1][2][3]

In the synthesis of Lorlatinib, 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is reacted with a substituted aminopyrazole in a nucleophilic substitution reaction to form a more advanced intermediate. This reaction perfectly illustrates the strategic deployment of the chloroacetamide moiety as an electrophilic handle.

Reaction Scheme: Synthesis of a Lorlatinib Intermediate

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product reactant1 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide product Lorlatinib Intermediate reactant1->product Nucleophilic Substitution reactant2 Substituted Aminopyrazole reactant2->product base Potassium Carbonate (K2CO3) solvent Dimethylformamide (DMF)

Caption: Application in the synthesis of a Lorlatinib intermediate.

Detailed Experimental Protocol

Materials:

  • 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide

  • Substituted aminopyrazole (e.g., a derivative of 3-amino-1H-pyrazole)

  • Potassium carbonate (K2CO3)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of the substituted aminopyrazole (1.0 equivalent) in anhydrous dimethylformamide, add 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide (1.1 equivalents) and potassium carbonate (2.0 equivalents). The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the aminopyrazole.

  • Heating: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude intermediate by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure Lorlatinib intermediate.

Conclusion: A Building Block of Strategic Importance

2-Chloro-N-(1-methylpiperidin-4-yl)acetamide stands as a testament to the power of strategic molecular design in modern organic synthesis and drug discovery. Its dual functionality, combining a reactive electrophilic center with a pharmacologically relevant piperidine scaffold, makes it a highly valuable and versatile building block. The successful application of this intermediate in the synthesis of a complex and clinically important molecule like Lorlatinib underscores its significance. The protocols detailed herein provide a practical framework for the synthesis and utilization of this compound, empowering researchers and scientists to leverage its unique properties in the development of novel and impactful therapeutics.

References

  • Johnson, T. W., et al. (2014). Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][1][3]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1) with Preclinical Brain Exposure and Broad-Spectrum Potency against ALK-Resistant Mutations. Journal of Medicinal Chemistry, 57(11), 4720–4744. [Link]

  • Zou, H. Y., et al. (2015). PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models. Cancer Cell, 28(1), 70-81. [Link]

  • Rich, P. (n.d.). Synthesis and Conformational Studies of Small Molecule Macrocyclic Inhibitors of ALK/ROS1 – Discovery of PF-06463922. ACS. Retrieved from [Link]

  • Johnson, T. W., Richardson, P. F., Bailey, S., et al. (2014). Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][1][3]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1) with Preclinical Brain Exposure and Broad-Spectrum Potency against ALK-Resistant Mutations. Journal of Medicinal Chemistry, 57(11), 4720-4744. [Link]

Sources

Application Notes and Protocols for the In Vitro Evaluation of "2-Chloro-N-(1-methylpiperidin-4-yl)acetamide" Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Cytotoxicity Profiling

In the landscape of drug discovery and development, the early and accurate assessment of a compound's cytotoxicity is paramount.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of "2-Chloro-N-(1-methylpiperidin-4-yl)acetamide," a novel synthetic compound. The chloroacetamide moiety suggests potential reactivity, making a thorough cytotoxicological assessment essential.[3] This document outlines a multi-assay strategy, moving beyond a single endpoint to build a holistic understanding of the compound's effects on cell health. We will detail the rationale behind experimental design, provide step-by-step protocols for key assays, and offer insights into data interpretation.

The protocols described herein are designed as a self-validating system, incorporating multiple, mechanistically distinct assays to ensure the trustworthiness of the findings. By interrogating cell viability, membrane integrity, and apoptotic pathways, researchers can generate a robust and reliable cytotoxicity profile for "2-Chloro-N-(1-methylpiperidin-4-yl)acetamide."

PART 1: Foundational Considerations in Experimental Design

Before embarking on specific assays, several foundational elements must be addressed to ensure the scientific integrity of the cytotoxicity evaluation.

Cell Line Selection: The Importance of Context

The choice of cell line is a critical determinant of the relevance of in vitro cytotoxicity data.[4] The selection should be guided by the intended therapeutic application of the test compound.[5] For instance, if "2-Chloro-N-(1-methylpiperidin-4-yl)acetamide" is being investigated as a potential anticancer agent for hepatocellular carcinoma, the HepG2 cell line would be a relevant choice.[6] Conversely, for general toxicity screening, a more common and well-characterized cell line like human fibroblasts or an immortalized cell line such as HEK293T might be appropriate.[4][5] It is often advisable to use a panel of cell lines, including both cancerous and non-cancerous lines, to assess for selective cytotoxicity.

Key Considerations for Cell Line Selection:

  • Tissue of Origin: Should align with the target organ or disease.[4]

  • Metabolic Capacity: The presence of relevant drug-metabolizing enzymes can be crucial. Primary human hepatocytes are considered a gold standard for their predictive value in drug metabolism and toxicity studies.[2]

  • Growth Characteristics: Doubling time and culture conditions will influence assay timelines.

  • Genetic Background: Known mutations (e.g., in apoptosis-related genes) can affect sensitivity to certain compounds.

Compound Handling and Dose Preparation

"2-Chloro-N-(1-methylpiperidin-4-yl)acetamide" should be handled with appropriate safety precautions, as with any novel chemical entity. A Safety Data Sheet (SDS) should be consulted if available. For related compounds like 2-chloroacetamide, toxicity and handling precautions are well-documented.[7][8][9][10][11]

A stock solution of the compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.[12] Serial dilutions are then made in complete cell culture medium to achieve the desired final concentrations for the assays. It is critical to ensure that the final concentration of the solvent in the cell culture wells is non-toxic to the cells (typically ≤ 0.5% v/v for DMSO). A vehicle control (cells treated with the same concentration of solvent as the highest compound concentration) must be included in all experiments.[13]

PART 2: A Multi-Assay Approach to Cytotoxicity Assessment

A comprehensive evaluation of cytotoxicity should not rely on a single assay.[13] By employing a battery of tests that measure different cellular parameters, a more complete picture of the compound's effects can be obtained. This section details the protocols for three key assays: MTT for assessing metabolic activity, LDH release for measuring membrane integrity, and a Caspase-3/7 assay for detecting apoptosis.

Workflow for Cytotoxicity Testing

The overall workflow for evaluating the cytotoxicity of "2-Chloro-N-(1-methylpiperidin-4-yl)acetamide" is depicted in the following diagram.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Cytotoxicity Assays cluster_3 Phase 4: Data Analysis prep_compound Prepare Stock Solution of Compound prep_cells Culture and Seed Cells in 96-well Plates treatment Treat Cells with Serial Dilutions of Compound for 24, 48, 72h prep_cells->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh caspase Caspase-3/7 Assay (Apoptosis) treatment->caspase analysis Measure Absorbance/ Luminescence mtt->analysis ldh->analysis caspase->analysis ic50 Calculate % Viability and Determine IC50 analysis->ic50

Caption: Generalized workflow for in vitro cytotoxicity testing.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[14][15] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[16]

Principle: The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[14]

Materials:

  • Selected cell line

  • Complete culture medium

  • "2-Chloro-N-(1-methylpiperidin-4-yl)acetamide" stock solution

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in PBS, sterile filtered)[15][17]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-buffered saline (PBS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[14] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of "2-Chloro-N-(1-methylpiperidin-4-yl)acetamide" in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.[18] Include vehicle control and untreated control wells.

  • Incubation: Incubate the plate for various time points (e.g., 24, 48, and 72 hours) at 37°C, 5% CO2.[18]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[17][18]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[17][18]

  • Solubilization: Carefully remove the medium containing MTT.[18] Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17][18] Gently shake the plate for 10-15 minutes.[18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17] A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis: The percentage of cell viability is calculated as follows: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[19] LDH is a stable cytoplasmic enzyme present in all cells; its release indicates a loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.[19][20]

Principle: The amount of LDH in the supernatant is proportional to the number of damaged or dead cells. The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product, which can be measured colorimetrically.[19]

Materials:

  • Cells treated as in the MTT assay protocol

  • Commercially available LDH cytotoxicity assay kit (recommended for standardized reagents)

  • 96-well plate

  • Microplate reader (absorbance at ~490 nm)

Procedure:

  • Prepare Controls: In addition to the treated wells, prepare wells for:

    • Spontaneous LDH release: Untreated cells.[21]

    • Maximum LDH release: Untreated cells lysed with a lysis buffer provided in the kit.[13][21]

    • Background control: Medium only.[13]

  • Sample Collection: After the desired incubation period with the compound, carefully collect the cell culture supernatant from each well. If cells are in suspension, centrifuge the plate first.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) within one hour.

Data Analysis: First, subtract the background absorbance from all readings. Then, calculate the percentage of cytotoxicity: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

Protocol 3: Caspase-3/7 Activity Assay for Apoptosis

Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity for many compounds.[22][23] A hallmark of apoptosis is the activation of a cascade of proteases called caspases.[24] Caspases-3 and -7 are key executioner caspases, and their activation is considered a point of commitment to apoptotic cell death.[23][25]

Principle: This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspases-3 and -7.[26] When cleaved by active caspases, a substrate for luciferase is released, generating a luminescent signal that is proportional to the amount of caspase-3/7 activity.[26][27]

Materials:

  • Cells treated as in the MTT assay protocol (preferably in white-walled 96-well plates for luminescence assays)

  • Commercially available Caspase-Glo® 3/7 Assay kit (or similar)[6][28]

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions by reconstituting the lyophilized substrate with the provided buffer.[27][28] Allow the reagent to equilibrate to room temperature.[27]

  • Assay Execution:

    • Remove the 96-well plate containing the cells from the incubator and allow it to equilibrate to room temperature.[27]

    • Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[27] This is an "add-mix-measure" assay, where the reagent also contains lysis agents.[26]

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker. Incubate at room temperature for 30 minutes to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Data Analysis: The fold increase in caspase-3/7 activity can be calculated by dividing the relative luminescence units (RLU) of the treated samples by the RLU of the vehicle control samples after subtracting the background reading from a no-cell control.

PART 3: Data Interpretation and Visualization

Summarizing Quantitative Data

For clear presentation and comparison, the results from the cytotoxicity assays should be summarized in a table. This allows for a quick overview of the dose- and time-dependent effects of "2-Chloro-N-(1-methylpiperidin-4-yl)acetamide."

Table 1: Hypothetical Cytotoxicity Data for "2-Chloro-N-(1-methylpiperidin-4-yl)acetamide" in HepG2 cells (48h treatment)

Concentration (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)Fold Increase in Caspase-3/7 Activity
Vehicle Control 100 ± 4.52.1 ± 0.81.0 ± 0.1
0.1 98.2 ± 5.13.5 ± 1.21.2 ± 0.2
1 85.7 ± 6.210.4 ± 2.52.5 ± 0.4
10 52.3 ± 4.845.8 ± 3.98.9 ± 1.1
50 15.1 ± 2.978.2 ± 5.69.2 ± 1.3
100 5.6 ± 1.591.5 ± 4.74.5 ± 0.8

Data are presented as mean ± standard deviation from three independent experiments.

Visualizing Cellular Death Pathways

Understanding the potential mechanisms of drug-induced toxicity is crucial for interpreting the experimental results.[29][30][31] The data from the three assays can provide insights into whether "2-Chloro-N-(1-methylpiperidin-4-yl)acetamide" induces cell death primarily through apoptosis or necrosis.

G cluster_apoptosis Apoptosis Pathway cluster_necrosis Necrosis Pathway compound 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide caspase_activation Caspase-3/7 Activation compound->caspase_activation Induces? membrane_damage Plasma Membrane Damage compound->membrane_damage Induces? cell_death_apo Programmed Cell Death caspase_activation->cell_death_apo leads to caspase_assay Caspase-3/7 Assay (Measures Caspase Activation) caspase_activation->caspase_assay cell_death_nec Cell Lysis membrane_damage->cell_death_nec leads to ldh_assay LDH Release Assay (Measures Membrane Damage) membrane_damage->ldh_assay

Caption: Interrogating Apoptosis vs. Necrosis Pathways.

Interpretation of Hypothetical Data: In the example data (Table 1), the compound shows a dose-dependent decrease in cell viability (MTT assay) and a corresponding increase in cytotoxicity (LDH assay). Importantly, there is a significant, dose-dependent increase in caspase-3/7 activity, which peaks around the IC50 concentration (10 µM) and then decreases at the highest concentration. This pattern is classic for compounds that induce apoptosis. At very high concentrations, the compound may be causing rapid, overwhelming toxicity that leads to secondary necrosis, explaining the continued increase in LDH release and the drop in the specific apoptotic signal. This highlights the importance of using multiple assays to distinguish between primary apoptotic and necrotic cell death mechanisms.[32][33]

Conclusion

This application note provides a robust framework for the in vitro cytotoxicity evaluation of "2-Chloro-N-(1-methylpiperidin-4-yl)acetamide." By employing a multi-assay approach that assesses metabolic activity, membrane integrity, and apoptosis, researchers can obtain a comprehensive and reliable profile of the compound's effects on cultured cells. The detailed protocols and data interpretation guidelines presented here serve as a valuable resource for drug discovery and development professionals, ensuring that critical decisions are based on sound scientific evidence.

References

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Overview of Cell Apoptosis Assays. Creative Bioarray. [Link]

  • In Vitro Cytotoxicity Assay Protocol. Scribd. [Link]

  • Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies. Allied Academies. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]

  • What cell line should I choose for citotoxicity assays? ResearchGate. [Link]

  • Caspase 3/7 Activity. Protocols.io. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. PMC - NIH. [Link]

  • Molecular Mechanisms of Cardiomyocyte Death in Drug-Induced Cardiotoxicity. Frontiers. [Link]

  • Mechanisms of Drug-induced Toxicity Guide. Evotec. [Link]

  • Mechanism of Drug Action into Cytotoxicity in Pharmaceutical Cancer Therapy. Der Pharma Lettre. [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. National Center for Advancing Translational Sciences. [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. [Link]

  • Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Highlight report: Cell type selection for toxicity testing. PMC - NIH. [Link]

  • Analysis of Cell Viability by the Lactate Dehydrogenase Assay. PubMed. [Link]

  • LDH Cytotoxicity Assay Kit. Tiaris Biosciences. [Link]

  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. [Link]

  • Caspase-3, 7 Activity Assay Kit. Boster Biological Technology. [Link]

  • Which cell line to choose for cytotoxicity evaluation of nanomaterials? ResearchGate. [Link]

  • Synthesis of 2-chloro-N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide 3b. ResearchGate. [Link]

  • 2-chloro-N-(1-methylethyl)acetamide. PubChem. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Material Safety Data Sheet - 2-Chloroacetamide, 98%. Cole-Parmer. [Link]

  • Safety Data Sheet: 2-chloroacetamide. Chemos GmbH&Co.KG. [Link]

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-pyridines with Potential Antimicrobial Activity. NIH. [Link]

  • Compound 2-(4-chloro-2-methylphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide. [Link]

  • Chloroacetamide. Wikipedia. [Link]

  • 2-chloro-N-[4-(4-methylpiperidin-1-yl)phenyl]acetamide hydrochloride. [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial amide bond formation. We will move beyond simple procedural lists to explore the underlying chemical principles that govern reaction outcomes, enabling you to systematically improve your synthesis yield and purity.

The synthesis of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is typically achieved via the acylation of 4-amino-1-methylpiperidine with 2-chloroacetyl chloride. This reaction, a variant of the classic Schotten-Baumann reaction, involves the nucleophilic attack of the primary amine on the highly electrophilic acid chloride.[1][2][3][4] While straightforward in principle, achieving high yields requires careful control over several experimental parameters.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical Q&A format.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I address them?

Answer: Low yield is the most frequent challenge and typically stems from one or more of the following factors: suboptimal reaction conditions, competing side reactions, or inefficient product isolation.

  • Incomplete Reaction: The reaction may not be proceeding to completion. This can be verified by using Thin Layer Chromatography (TLC) to monitor the consumption of the starting amine.[5][6] If starting material persists after several hours, consider adjusting the reaction time or temperature (after the initial exothermic addition).

  • Side Reactions: The most common side reactions include hydrolysis of the acyl chloride and the formation of dark, tarry byproducts due to excessive heat.[5]

  • Protonation of the Amine: The reaction generates hydrochloric acid (HCl) as a byproduct. Without a suitable base to neutralize it, the HCl will protonate the starting amine (4-amino-1-methylpiperidine), rendering it non-nucleophilic and halting the reaction.[5][7]

  • Purification Losses: Significant product loss can occur during the work-up and purification steps. An optimized work-up is crucial for separating the product from unreacted starting materials and salts.

Question 2: I'm observing a dark brown or black tar-like substance in my reaction flask. What is causing this and how can it be prevented?

Answer: The formation of a dark, tarry substance is almost always a result of the reaction temperature being too high. The acylation of amines with chloroacetyl chloride is a highly exothermic process.[3][5]

Causality: Uncontrolled heat can lead to the polymerization or degradation of the starting materials and/or the product. Chloroacetyl chloride is highly reactive and can engage in various side reactions at elevated temperatures.

Preventative Measures:

  • Strict Temperature Control: The most critical factor is to maintain a low temperature, typically between 0 °C and 5 °C, during the addition of chloroacetyl chloride. This is achieved by immersing the reaction flask in an ice-water or ice-salt bath.[5][8]

  • Slow, Dropwise Addition: Add the chloroacetyl chloride to the solution of the amine and base very slowly, using a dropping funnel.[5] This allows the cooling bath to dissipate the heat generated from the reaction, preventing localized temperature spikes.

Question 3: How do I choose the optimal base and solvent for this reaction?

Answer: The choice of base and solvent is interdependent and critical for success. The primary role of the base is to scavenge the HCl produced during the reaction.[2][9]

  • Base Selection:

    • Tertiary Amines (e.g., Triethylamine (TEA), Diisopropylethylamine (DIEA)): These are often the preferred choice in aprotic organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[5][9] They are non-nucleophilic and effectively neutralize HCl, forming a hydrochloride salt that can often be filtered off or removed during an aqueous work-up. An excess of 1.1 to 1.5 equivalents is typically recommended.[5]

    • Inorganic Bases (e.g., K₂CO₃, NaOH): These are used in biphasic (e.g., DCM/water) or aqueous systems.[1][10] While effective, they can increase the risk of hydrolyzing the sensitive chloroacetyl chloride.

  • Solvent Selection:

    • Aprotic Solvents: Anhydrous DCM, THF, or acetonitrile are excellent choices.[5][9] They are inert to the reactants, have good solubility for the starting materials, and are easily removed post-reaction. Using an anhydrous solvent is crucial to prevent the hydrolysis of chloroacetyl chloride.

Question 4: My final product is difficult to purify. What impurities should I expect and what is an effective work-up and purification strategy?

Answer: Purification challenges usually arise from unreacted starting materials or side products.

Common Impurities:

  • Unreacted 4-amino-1-methylpiperidine.

  • The hydrochloride salt of 4-amino-1-methylpiperidine.

  • Residual base (e.g., triethylamine hydrochloride).

  • Chloroacetic acid (from hydrolysis of the acyl chloride).

  • Diacylated byproducts (less common as the product amide is less nucleophilic than the starting amine).[11][12]

Effective Work-up and Purification Protocol:

  • Quench: After the reaction is complete (as determined by TLC), quench by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Aqueous Wash Sequence: Transfer the mixture to a separatory funnel.

    • Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to remove any unreacted 4-amino-1-methylpiperidine and the organic base.

    • Wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any acidic impurities like chloroacetic acid.

    • Wash with brine (saturated NaCl solution) to remove the bulk of the water from the organic layer.[5]

  • Drying and Concentration: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol, acetonitrile, or ethyl acetate/hexane.[5][10]

Optimized Synthesis Protocol

This protocol is a robust starting point for achieving high yields of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Equivalents
4-amino-1-methylpiperidine114.1910.01.0
Chloroacetyl chloride112.9410.51.05
Triethylamine (TEA)101.1912.01.2
Anhydrous Dichloromethane (DCM)---
Deionized Water---
1M Hydrochloric Acid (HCl)---
Saturated Sodium Bicarbonate (NaHCO₃)---
Saturated Sodium Chloride (Brine)---
Anhydrous Sodium Sulfate (Na₂SO₄)---
Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4-amino-1-methylpiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Acylating Agent: While stirring vigorously, add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution over 30-60 minutes. It is critical to ensure the internal temperature remains below 5 °C.[5]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's progress by TLC until the starting amine spot is no longer visible.

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and finally with brine.[5]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent like ethanol or acetonitrile to obtain pure 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide.

Visualized Workflows and Logic

To further clarify the process, the following diagrams illustrate the synthesis workflow and a troubleshooting decision tree.

SynthesisWorkflow Reactants 1. Reactants (Amine, Base, Solvent) Cooling 2. Cool to 0-5 °C Reactants->Cooling Addition 3. Slow Addition (Chloroacetyl Chloride) Cooling->Addition Reaction 4. Stir at RT (Monitor by TLC) Addition->Reaction Workup 5. Aqueous Work-up (Acid/Base/Brine Wash) Reaction->Workup Purification 6. Isolation & Purification (Dry, Concentrate, Recrystallize) Workup->Purification Product Pure Product Purification->Product

Caption: High-level workflow for the synthesis of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide.

Troubleshooting Start Low Yield or Impure Product Tarry Tarry Byproduct Observed? Start->Tarry TempControl Improve Temperature Control: - Use ice/salt bath (0-5 °C) - Slow dropwise addition Tarry->TempControl Yes Incomplete Incomplete Reaction (TLC shows SM)? Tarry->Incomplete No BaseCheck Check Base: - Use 1.1-1.5 eq. - Ensure base is fresh Incomplete->BaseCheck Yes TimeCheck Increase Reaction Time or Allow to warm to RT post-addition Incomplete->TimeCheck Yes PurificationIssue Difficulty Purifying? Incomplete->PurificationIssue No WorkupOpt Optimize Work-up: - Sequential acid/base wash - Ensure anhydrous conditions PurificationIssue->WorkupOpt Yes Recrystallize Optimize Recrystallization: - Test different solvent systems (e.g., EtOH, ACN) PurificationIssue->Recrystallize Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Grokipedia. Schotten–Baumann reaction.
  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
  • Chemistry Education. Synthesis and analysis of amides.
  • SATHEE. Chemistry Schotten Baumann Reaction.
  • Fisher Scientific. Amide Synthesis.
  • BenchChem. Optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide.
  • Organic Syntheses. Chloroacetamide.
  • Chemistry LibreTexts. (2025). Reactions of Amines.
  • BYJU'S. Chemical Properties Of Amines Acylation Basicity.
  • The Royal Society of Chemistry. (2014). Supplementary Information.
  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.
  • OpenStax adaptation. (n.d.). 24.7 Reactions of Amines – Organic Chemistry: A Tenth Edition.

Sources

Technical Support Center: Purification of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide. This molecule is a key intermediate in pharmaceutical development, valued for its reactive chloro-acetamide moiety and the incorporated piperidine scaffold. However, its purification presents unique challenges due to its bifunctional nature—possessing both a basic tertiary amine and a polar amide group. This guide provides in-depth, experience-based solutions to common purification problems, structured in a practical question-and-answer format for researchers, scientists, and process chemists.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide?

A1: The impurity profile is typically dictated by the synthetic route, which commonly involves the acylation of 4-amino-1-methylpiperidine with chloroacetyl chloride.[1][2] Key impurities to anticipate include:

  • Unreacted Starting Materials: Residual 4-amino-1-methylpiperidine.

  • Reagent-Derived Impurities: Chloroacetic acid, formed from the hydrolysis of chloroacetyl chloride.[3][4]

  • Reaction Byproducts: Hydrochloride salts of the product or the starting amine, formed from the HCl generated during the acylation.

  • Hydrolysis Product: 2-Hydroxy-N-(1-methylpiperidin-4-yl)acetamide, where the chloride has been displaced by water or hydroxide, especially if the workup or purification involves harsh pH conditions.[4]

Q2: What are the primary safety concerns when handling this compound?

A2: 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide belongs to the chloroacetamide class of compounds, which are known to be hazardous. Key safety precautions include:

  • Toxicity: Chloroacetamides are often toxic if swallowed and may cause skin sensitization.[5]

  • Irritation: The compound can cause skin and eye irritation.[6]

  • Handling: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[7][8] Avoid creating dust.[6]

Q3: Which analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (e.g., using a C18 column) is ideal for quantifying trace impurities and achieving baseline separation from starting materials and byproducts.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural identity of the compound and can be used for purity estimation by identifying signals from impurities.[9]

  • Melting Point Analysis: A sharp melting point range is a reliable indicator of high purity for a crystalline solid. A broad or depressed melting range suggests the presence of impurities.[10]

  • Thin Layer Chromatography (TLC): An indispensable tool for real-time reaction monitoring and for developing solvent systems for column chromatography.

Section 2: Troubleshooting Guide

Problem 1: My product streaks badly on a silica gel TLC plate and gives very poor recovery from my silica column.

Cause: This is the most common issue encountered with this class of compounds. The basic tertiary amine on the piperidine ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[11][12] This acid-base interaction leads to irreversible adsorption, low recovery, and severe peak tailing.[12]

Solution: You must neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a competing base to your mobile phase (eluent).

  • Add a Volatile Base: Incorporate 0.5-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide (NH₄OH) into your eluent system (e.g., Dichloromethane/Methanol).

  • Rationale: The added amine base "neutralizes" the acidic silanol groups, preventing your target compound from binding strongly.[11] This allows the product to elute properly, resulting in sharper peaks (on the column) and less streaking (on TLC), significantly improving recovery and separation efficiency.

  • Alternative Stationary Phases: If streaking persists, consider switching to a more inert stationary phase like neutral alumina or a commercially available amine-functionalized silica gel (KP-NH), which is specifically designed for purifying basic compounds.[11][13]

Problem 2: My final product is a persistent oil or gum and fails to crystallize.

Cause: "Oiling out" or failure to crystallize often happens for several reasons:

  • The presence of impurities is depressing the melting point and disrupting crystal lattice formation.

  • The cooling process during recrystallization is too rapid, not allowing sufficient time for nucleation and crystal growth.[10]

  • The chosen solvent system is inappropriate; the compound may be too soluble even at low temperatures, or it may be precipitating as an amorphous solid rather than a crystal.

Solution:

  • Improve Purity First: Before attempting recrystallization, ensure the material is reasonably pure (>90%). Run a quick flash column using the amine-modified eluent described in Problem 1 to remove the bulk of impurities.

  • Systematic Solvent Screening: Use small amounts of your product (~20-30 mg) to test a range of solvents. A good recrystallization solvent will dissolve your compound when hot but show poor solubility when cold.[10] See the table below for starting suggestions.

  • Employ a Two-Solvent System: If a single solvent doesn't work, use a solvent pair. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., Ethanol or DCM). Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble, e.g., Hexane or Diethyl Ether) dropwise at an elevated temperature until the solution becomes faintly cloudy.[14][15] Allow it to cool slowly.

  • Promote Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod below the solvent line or adding a seed crystal from a previous successful batch. Cool the solution very slowly, first to room temperature, and then in an ice bath or refrigerator to maximize yield.[10]

Problem 3: My NMR spectrum shows that the starting amine (4-amino-1-methylpiperidine) is still present after purification.

Cause: The starting amine is also basic and polar, much like the product. This means it can have similar chromatographic behavior, making separation difficult.

Solution:

  • Acidic Wash (Liquid-Liquid Extraction): An acid-base workup can effectively remove the unreacted amine.

    • Dissolve the crude product in an organic solvent like Ethyl Acetate or DCM.

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). Caution: Your product, being basic, will also partition into the acidic aqueous layer.

    • Separate the layers. The organic layer now contains non-basic impurities.

    • Basify the acidic aqueous layer with a base like 1M NaOH or saturated NaHCO₃ until pH > 10. This deprotonates your product and the starting amine, causing them to become less water-soluble.

    • Extract the basified aqueous layer multiple times with DCM or Ethyl Acetate.

    • Combine the organic extracts, dry with anhydrous Na₂SO₄, and concentrate. This material is now enriched in your product and free of non-basic impurities. The subsequent chromatography will be much more effective at separating the product from the residual starting amine.

  • Fine-Tune Chromatography: Increase the polarity of your eluent very gradually during column chromatography. The starting amine is typically more polar than the product and should elute later. Using a shallow gradient can improve this separation.

Section 3: Protocols & Data

Protocol 1: Optimized Flash Column Chromatography
  • Slurry Preparation: Dry-load the crude product onto a small amount of silica gel for best results. Alternatively, dissolve the crude material in a minimum volume of DCM.

  • Column Packing: Pack a silica gel column using your starting eluent (e.g., 98:2 DCM:Methanol + 0.5% Et₃N). Do not let the column run dry.

  • Loading: Carefully load the sample onto the top of the column.

  • Elution: Begin elution with the starting solvent system. Gradually increase the polarity by increasing the percentage of methanol (e.g., from 2% to 5% to 10%) to elute your product.

  • Monitoring: Collect fractions and monitor them by TLC, staining with potassium permanganate to visualize the spots.

  • Pooling & Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Recommended Solvent Systems for Chromatography & Recrystallization

MethodSolvent SystemRationale & Comments
Column Chromatography Dichloromethane / Methanol / Triethylamine (e.g., 95 : 5 : 0.5)A standard system for moderately polar amines. Adjust MeOH for polarity. Et₃N is critical to prevent tailing.[11]
Column Chromatography Ethyl Acetate / Hexane / Triethylamine (e.g., 70 : 30 : 1.0)A less polar option if the product is not highly polar.
Recrystallization Isopropanol or EthanolOften good single solvents for chloroacetamide derivatives. Provides a good solubility differential between hot and cold.[10]
Recrystallization AcetonitrileCan be an excellent choice for polar compounds.
Recrystallization (Pair) Ethyl Acetate / HexaneDissolve in hot EtOAc, add hot Hexane as the anti-solvent until cloudy, then cool slowly.[14]

Section 4: Visual Workflows

Impurity Formation & Removal Pathway

G cluster_0 Synthesis Reaction cluster_1 Common Impurities cluster_2 Purification Steps SM1 4-Amino-1-methyl- piperidine Crude Crude Product Mix SM1->Crude SM2 Chloroacetyl Chloride SM2->Crude Imp1 Unreacted SM1 Imp2 Chloroacetic Acid (from SM2 hydrolysis) Imp3 HCl Salts Wash Aqueous Base Wash (e.g., NaHCO3) Crude->Wash Removes Acidic Impurities (Imp2, Imp3) Column Column Chromatography (Et3N modified eluent) Wash->Column Removes Polar Impurities (Imp1) Recrys Recrystallization Column->Recrys Removes Trace Impurities Pure Pure Product >99% Recrys->Pure

Caption: Logical workflow for the purification of the target compound.

Decision Tree for Purification Troubleshooting

G Start Crude Product Obtained CheckTLC Run TLC (e.g., 10% MeOH in DCM) Start->CheckTLC Streaking Streaking or Stuck at Baseline? CheckTLC->Streaking AddBase Add 1% Et3N to TLC eluent and re-run Streaking->AddBase Yes GoodSep Good Separation Streaking->GoodSep No AddBase->Streaking Still bad? Try Alumina RunColumn Proceed to Column Chromatography (with Et3N in eluent) GoodSep->RunColumn IsOil Product is an oil after column? RunColumn->IsOil Recrys Attempt Recrystallization (Solvent Screen) IsOil->Recrys Yes PureSolid Pure Crystalline Product IsOil->PureSolid No (Solid) Recrys->PureSolid

Caption: Troubleshooting decision tree for purification challenges.

References

  • Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447. Available from: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Available from: [Link]

  • Zeng, T., Arnold, W. A., & Hozalski, R. M. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology, 40(14), 4500-4506. Available from: [Link]

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  • Angene Chemical. Safety Data Sheet: N,N-Dimethyl-2-(piperidin-4-yl)acetamide Hydrochloride. Available from: [Link]

  • ResearchGate. Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Available from: [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

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  • ResearchGate. A facile amidation of chloroacetyl chloride using DBU. Available from: [Link]

  • SPH-i.com. A facile amidation of chloroacetyl chloride using DBU. Available from: [Link]

  • Reddit. Recrystallization with two solvents. Available from: [Link]

  • CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available from: [Link]

  • ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Available from: [Link]

  • ResearchGate. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Available from: [Link]

  • National Institutes of Health. 2-Chloro-N-(4-hydroxyphenyl)acetamide. Available from: [Link]

  • ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides. Available from: [Link]

  • SIELC Technologies. Separation of Acetamide on Newcrom R1 HPLC column. Available from: [Link]

  • Reddit. Organic synthesis advice (amide linker using chloroacetyl chloride)? Available from: [Link]

  • PubChem. 2-chloro-N-(1-methylethyl)acetamide. Available from: [Link]

  • Google Patents. US2525223A - Preparation of n-substituted piperazines.
  • ResearchGate. What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent. Available from: [Link]

  • National Institutes of Health. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Available from: [Link]

  • SpectraBase. 2-chloro-N-(1-methyloctyl)acetamide. Available from: [Link]

Sources

Technical Support Center: 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide Synthesis & Side Product Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and analyze potential side products encountered during this critical synthetic transformation. Drawing upon established principles of organic chemistry and analytical science, this document provides in-depth, field-proven insights to ensure the integrity and purity of your target compound.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

FAQ 1: I am observing an unexpected peak in my HPLC/LC-MS analysis with a higher molecular weight than my desired product. What could this be?

Answer:

A common side product in the acylation of primary or secondary amines with highly reactive acylating agents like chloroacetyl chloride is diacylation . In the context of your synthesis, this would be the formation of N-(2-chloroacetyl)-N-(1-methylpiperidin-4-yl)acetamide .

Causality of Formation:

The initial product, 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide, still possesses a secondary amide proton. Under the reaction conditions, particularly if there is an excess of chloroacetyl chloride or if the reaction is not sufficiently controlled, this amide nitrogen can be further acylated. The presence of a base, used to neutralize the HCl byproduct, can facilitate the deprotonation of the newly formed amide, making it susceptible to a second acylation.[1]

dot

1-methylpiperidin-4-amine 1-methylpiperidin-4-amine Desired_Product 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide 1-methylpiperidin-4-amine->Desired_Product Acylation Chloroacetyl_chloride_1 Chloroacetyl Chloride (1 eq) Diacylated_Impurity N-(2-chloroacetyl)-N-(1-methylpiperidin-4-yl)acetamide Desired_Product->Diacylated_Impurity Further Acylation Chloroacetyl_chloride_2 Chloroacetyl Chloride (Excess)

Caption: Formation pathway of the diacylated impurity.

Troubleshooting & Confirmation:

  • Mass Spectrometry (MS) Analysis: The diacylated impurity will have a molecular weight corresponding to the addition of a second chloroacetyl group (C₂H₂ClO). You can calculate the expected mass and look for the corresponding m/z value in your LC-MS data.

  • Stoichiometry Control: To minimize this side product, carefully control the stoichiometry of your reactants. Use no more than a slight excess (e.g., 1.05-1.1 equivalents) of chloroacetyl chloride.

  • Controlled Addition: Add the chloroacetyl chloride dropwise to a cooled solution of the 1-methylpiperidin-4-amine. This helps to control the exotherm and prevent localized high concentrations of the acylating agent.

Experimental Protocol: LC-MS Analysis for Diacylation Impurity

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm and MS in positive ion mode.

  • Expected m/z:

    • Desired Product: [M+H]⁺ for C₈H₁₅ClN₂O

    • Diacylated Impurity: [M+H]⁺ for C₁₀H₁₆Cl₂N₂O₂

FAQ 2: My reaction yield is low, and I observe a significant amount of a water-soluble impurity during workup. What is the likely cause?

Answer:

This issue is often caused by the hydrolysis of chloroacetyl chloride to form chloroacetic acid.[2]

Causality of Formation:

Chloroacetyl chloride is highly reactive and susceptible to hydrolysis in the presence of water.[2] Moisture in your solvent, glassware, or even from the atmosphere can lead to the formation of chloroacetic acid. This not only consumes your acylating agent, leading to a lower yield of the desired product, but the resulting chloroacetic acid can also complicate the purification process.

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Chloroacetyl_Chloride Chloroacetyl_Chloride Chloroacetic_Acid Chloroacetic Acid Chloroacetyl_Chloride->Chloroacetic_Acid Hydrolysis Desired_Reaction Acylation of Amine Chloroacetyl_Chloride->Desired_Reaction Competing Reaction Water H₂O (Moisture)

Caption: Competing hydrolysis of chloroacetyl chloride.

Troubleshooting & Prevention:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried (oven-dried is recommended). Use anhydrous solvents for the reaction.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Fresh Reagents: Use a fresh bottle of chloroacetyl chloride or one that has been properly stored to prevent degradation from atmospheric moisture.

  • Workup: During the aqueous workup, the chloroacetic acid will be extracted into the aqueous layer, especially under basic conditions.

Experimental Protocol: Monitoring Hydrolysis by ¹H NMR

You can monitor the quality of your chloroacetyl chloride by ¹H NMR.

  • Sample Preparation: Carefully prepare a sample in an anhydrous deuterated solvent (e.g., CDCl₃).

  • Expected Chemical Shifts:

    • Chloroacetyl chloride: A singlet around δ 4.5-4.7 ppm.

    • Chloroacetic acid: A singlet around δ 4.1-4.3 ppm, with a broad singlet for the carboxylic acid proton (variable).

FAQ 3: I've noticed a minor impurity with a similar mass to my starting amine. Could it be an unreacted starting material salt?

Answer:

Yes, this is a very common scenario. The reaction of 1-methylpiperidin-4-amine with chloroacetyl chloride produces one equivalent of hydrochloric acid (HCl) as a byproduct.[1] This HCl will react with any unreacted basic amine present in the reaction mixture to form the 1-methylpiperidin-4-amine hydrochloride salt .

Causality of Formation:

The starting amine is a base. The HCl generated during the acylation is a strong acid. An acid-base reaction will occur, protonating the nitrogen of the piperidine ring and the primary amine, rendering it non-nucleophilic and preventing it from reacting with the chloroacetyl chloride.

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cluster_0 Acylation Reaction cluster_1 Side Reaction Amine 1-methylpiperidin-4-amine Product Desired Product Amine->Product Amine_Salt 1-methylpiperidin-4-amine Hydrochloride Salt Amine->Amine_Salt Protonation Acyl_Chloride Chloroacetyl Chloride Acyl_Chloride->Product HCl HCl (byproduct)

Caption: Formation of the starting material hydrochloride salt.

Troubleshooting & Mitigation:

  • Use of a Base: The most effective way to prevent this is to include a non-nucleophilic base in your reaction mixture. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used to scavenge the HCl as it is formed.[1]

  • Aqueous Workup: During the workup, a basic wash (e.g., with saturated sodium bicarbonate solution) will deprotonate the amine salt, allowing the free amine to be removed with the organic layer during extraction.

FAQ 4: Is it possible for the tertiary amine of the piperidine ring to react?

Answer:

While less common under standard acylation conditions for a secondary amine, it is theoretically possible for the tertiary amine of the piperidine ring to undergo quaternization with the highly reactive chloroacetyl chloride. This would result in the formation of a quaternary ammonium salt.

Causality of Formation:

Tertiary amines can act as nucleophiles and react with alkyl halides or, in this case, a highly reactive acyl chloride. This would involve the nitrogen of the piperidine ring attacking the carbonyl carbon of chloroacetyl chloride. However, the primary amine is a stronger nucleophile and is sterically more accessible, making its acylation the predominant reaction. Quaternization is more likely to occur under forcing conditions (e.g., high temperatures, prolonged reaction times, or a large excess of chloroacetyl chloride).

Troubleshooting & Identification:

  • LC-MS Analysis: The quaternized product would have a distinct molecular weight.

  • NMR Spectroscopy: The formation of a quaternary ammonium salt would lead to significant changes in the ¹H and ¹³C NMR spectra, particularly for the protons and carbons adjacent to the piperidine nitrogen.

  • Reaction Conditions: To avoid this potential side reaction, maintain a low reaction temperature during the addition of chloroacetyl chloride and avoid a large excess of the acylating agent.

Data Summary

Compound Chemical Structure Molecular Formula Monoisotopic Mass Key Analytical Observations
Desired Product 2-Chloro-N-(1-methylpiperidin-4-yl)acetamideC₈H₁₅ClN₂O190.09Target peak in HPLC/LC-MS.
Diacylated Impurity N-(2-chloroacetyl)-N-(1-methylpiperidin-4-yl)acetamideC₁₀H₁₆Cl₂N₂O₂266.06Higher MW peak in LC-MS.
Hydrolysis Product Chloroacetic AcidC₂H₃ClO₂93.98Water-soluble, may not be seen in RP-HPLC of the organic layer.
Starting Material Salt 1-methylpiperidin-4-amine hydrochlorideC₆H₁₅ClN₂150.10Polar, water-soluble.
Quaternization Product (Hypothetical)C₁₀H₁₇Cl₂N₂O251.07Higher MW peak in LC-MS, distinct NMR shifts.

References

  • W.R. Grace. (2025, January 29). A Proven Approach to Impurity Control Across API and RSM Synthesis. Retrieved from [Link]

  • Senieer. (n.d.). Ideas And Trends Of Controlling Organic Impurities In APIs. Retrieved from [Link]

  • SpiroChem. (n.d.). Impurity Synthesis And Identification. Retrieved from [Link]

  • Taylor & Francis Online. (2018, November 19). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from [Link]

  • Taylor & Francis Online. (2018, November 2). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. Retrieved from [Link]

  • Crunch Chemistry. (2024, January 29). The reactions of acyl chlorides and acid anhydrides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 168654873, 2-chloro-N-[[1-[4-(4-chloroanilino)piperidine-4-carbonyl]piperidin-4-yl]methyl]acetamide. Retrieved from [Link]

  • SPH Sgm Publication. (2017). A facile amidation of chloroacetyl chloride using DBU. Retrieved from [Link]

  • ResearchGate. (2018, November 20). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 168654879, 2-chloro-N-[[1-[1-(4-chloroanilino)cyclopentanecarbonyl]piperidin-4-yl]methyl]acetamide. Retrieved from [Link]

  • ResearchGate. (2017, March). A facile amidation of chloroacetyl chloride using DBU. Retrieved from [Link]

  • ResearchGate. (2022, May). Synthesis of N-substituted chloroacetamides. Retrieved from [Link]

  • Scholars Research Library. (2011). N-acylation of amines: A review. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-chloro-4-fluorophenoxy)-N-(1-methylpiperidin-4-yl)acetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66773, 2-chloro-N-methylacetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Chloro-N-(4-nitrophenyl)acetamide. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006036874A1 - Salts of n-(4-fluorobenzyl)-n-(1-methylpiperidin-4-yl)-n'-(4-(2-methylpropyloxy)phenylmethyl)carbamide and their preparation.
  • Dana Bioscience. (n.d.). 2-Chloro-N-({4-[(3-methylpiperidin-1-yl)methyl]phenyl}methyl)acetamide. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Synthesis of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a successful and optimized synthesis.

Introduction

The synthesis of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is a crucial step in the development of various pharmaceutical intermediates. The reaction, an N-acylation of 1-methylpiperidin-4-amine with chloroacetyl chloride, is straightforward in principle but can present challenges in practice. This guide provides a comprehensive resource to navigate potential issues and optimize reaction conditions for high yield and purity. The core of this synthesis lies in the nucleophilic attack of the primary amine on the highly electrophilic carbonyl carbon of chloroacetyl chloride. Understanding the interplay of reagents, temperature, and solvent is key to a successful outcome.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide?

A1: The reaction is a nucleophilic acyl substitution. The primary amine of 1-methylpiperidin-4-amine acts as a nucleophile, attacking the carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion. A base is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]

Q2: What is the optimal temperature for this reaction?

A2: The reaction between an amine and an acyl chloride is typically highly exothermic.[2] Therefore, it is critical to maintain a low temperature, generally between 0 and 5 °C, during the dropwise addition of chloroacetyl chloride.[1][2][3] After the addition is complete, the reaction is often allowed to slowly warm to room temperature to ensure completion.[1]

Q3: Which solvent is most suitable for this synthesis?

A3: Aprotic solvents are generally preferred for this reaction to avoid unwanted side reactions with the highly reactive chloroacetyl chloride. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are effective choices.[2] It is crucial to use anhydrous (dry) solvents, as any moisture can lead to the hydrolysis of chloroacetyl chloride into chloroacetic acid, which can complicate purification.[1]

Q4: Why is a base necessary, and which one should I use?

A4: A base is required to scavenge the HCl generated during the reaction.[1][2] Without a base, the HCl will protonate the starting amine, forming an unreactive ammonium salt and stopping the reaction. A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is commonly used.[4] An excess of the base (typically 1.1-1.5 equivalents) is recommended to ensure complete neutralization of the acid.[2]

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[1][2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the starting amine and the formation of the product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Protonation of starting amine: Inadequate amount or absence of base. 3. Degradation of chloroacetyl chloride: Moisture in the reaction.1. Monitor with TLC: Ensure the starting material is consumed before workup. If necessary, increase the reaction time or allow the mixture to warm to room temperature after the initial addition.[2] 2. Add a suitable base: Use 1.1-1.5 equivalents of a tertiary amine base like triethylamine (TEA) to neutralize HCl.[2] 3. Use anhydrous conditions: Ensure all glassware is oven-dried and use anhydrous solvents. Handle chloroacetyl chloride under an inert atmosphere (e.g., nitrogen or argon).[2]
Formation of a Dark, Tarry Substance 1. Reaction temperature too high: The acylation reaction is highly exothermic.[2] 2. Side reactions: Polymerization or degradation of starting materials or product.1. Maintain low temperature: Add the chloroacetyl chloride dropwise to a cooled solution (0-5 °C) of 1-methylpiperidin-4-amine.[2][3] 2. Control stoichiometry: Use a slight excess of the amine to ensure the complete consumption of the highly reactive chloroacetyl chloride.[2]
Product is Difficult to Purify 1. Presence of unreacted starting materials. 2. Formation of side products: Diacylation of the amine can occur. 3. Product "oiling out" during crystallization. 1. Aqueous workup: Wash the reaction mixture with a dilute aqueous acid to remove unreacted 1-methylpiperidin-4-amine and with a saturated sodium bicarbonate solution to remove any remaining acid.[1] 2. Optimize reaction conditions: Use a 1:1 stoichiometry of reactants to minimize diacylation.[2] 3. Recrystallization: Use a suitable solvent system for recrystallization, such as ethanol or acetonitrile.[1] If the product oils out, try a different solvent or a solvent mixture. Column chromatography can also be employed for purification.[2]
Inconsistent Results 1. Variability in reagent quality. 2. Atmospheric moisture. 3. Inconsistent temperature control. 1. Standardize reagent sources and purity. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[2] 3. Use a reliable cooling bath (e.g., ice-water or ice-salt) for consistent temperature control.[2]

Experimental Protocols

Detailed Step-by-Step Synthesis of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide

This protocol is a standard method adapted from procedures for similar N-acylations.[2][5]

Materials:

  • 1-methylpiperidin-4-amine (1.0 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Chloroacetyl chloride (1.05 eq)

  • Magnetic stirrer

  • Round-bottom flask

  • Dropping funnel

  • Ice-water bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 1-methylpiperidin-4-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Acylating Agent: While stirring vigorously, add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution over 30-60 minutes, ensuring the temperature remains below 5 °C.[2]

  • Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0 °C for one hour. Then, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting amine spot is no longer visible.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetonitrile to obtain pure 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide.[1]

Visualizing the Process

Reaction Mechanism

ReactionMechanism Amine 1-methylpiperidin-4-amine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylChloride Chloroacetyl Chloride (Electrophile) AcylChloride->Intermediate Product 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide Intermediate->Product Chloride Elimination HCl HCl (Byproduct) Intermediate->HCl Salt [TEA-H]+Cl- HCl->Salt Base Base (e.g., TEA) Base->Salt

Caption: Nucleophilic acyl substitution mechanism.

Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup Dissolve Amine & Base in Anhydrous DCM Cool Cool to 0-5 °C Setup->Cool Add Dropwise Addition of Chloroacetyl Chloride Cool->Add Stir Stir at 0 °C then RT Add->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Water Monitor->Quench Wash Aqueous Washes (Acid, Base, Brine) Quench->Wash Dry Dry Organic Layer Wash->Dry Evaporate Solvent Removal Dry->Evaporate Purify Recrystallization / Chromatography Evaporate->Purify FinalProduct Pure Product Purify->FinalProduct

Caption: Step-by-step experimental workflow.

Troubleshooting Decision Tree

Troubleshooting Start Reaction Issue? LowYield Low Yield? Start->LowYield Tarry Tarry Mixture? Start->Tarry Purification Purification Difficulty? Start->Purification CheckBase Base Added? (1.1-1.5 eq) LowYield->CheckBase Yes CheckTemp Addition at 0-5 °C? Tarry->CheckTemp Yes AqueousWorkup Aqueous Workup Performed? Purification->AqueousWorkup Yes CheckMoisture Anhydrous Conditions? CheckBase->CheckMoisture Yes AddBase Add Base & Repeat CheckBase->AddBase No CheckTimeTemp Sufficient Reaction Time/Temp? CheckMoisture->CheckTimeTemp Yes UseDry Use Anhydrous Solvents & Inert Atmosphere CheckMoisture->UseDry No OptimizeTimeTemp Increase Time or Warm to RT Post-Addition CheckTimeTemp->OptimizeTimeTemp No CheckStoich Correct Stoichiometry? CheckTemp->CheckStoich Yes LowerTemp Maintain Low Temp During Addition CheckTemp->LowerTemp No OptimizeStoich Use Slight Excess of Amine CheckStoich->OptimizeStoich No OptimizeCrystallization Optimize Recrystallization Solvent AqueousWorkup->OptimizeCrystallization Yes PerformWorkup Wash with Dilute Acid/Base AqueousWorkup->PerformWorkup No

Sources

Technical Support Center: Troubleshooting "2-Chloro-N-(1-methylpiperidin-4-yl)acetamide" Covalent Binding Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with "2-Chloro-N-(1-methylpiperidin-4-yl)acetamide" and other chloroacetamide-based covalent probes. This guide is designed to provide in-depth, practical solutions to common challenges encountered during covalent binding experiments. By understanding the underlying chemical principles and experimental nuances, you can enhance the success and reproducibility of your research.

Section 1: Understanding the Reagent - Core Principles of Reactivity

Before delving into troubleshooting, it's crucial to grasp the fundamental reactivity of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide. The key to its function lies in the chloroacetamide moiety.

The chloroacetamide group acts as a mild electrophile, making it reactive towards nucleophilic amino acid residues on a protein's surface.[1] The primary target for this reaction is the thiol group of cysteine residues due to their high nucleophilicity.[2][3] The reaction proceeds via a second-order nucleophilic substitution (SN2) mechanism, where the sulfur atom of the cysteine attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable thioether bond.[1] While cysteine is the most common target, reactions with other nucleophilic residues like histidine can also occur, though generally at a slower rate.[4]

The piperidine scaffold is a "privileged scaffold" often found in bioactive molecules, providing a three-dimensional framework that can influence binding affinity and selectivity.[5] The N-methyl group can modulate properties such as basicity, lipophilicity, and metabolic stability.[5]

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during covalent binding experiments with 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide. Each question is followed by a detailed explanation of potential causes and actionable troubleshooting steps.

Issue 1: No or Low Covalent Labeling Efficiency

Question: I have incubated my protein of interest with 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide, but my mass spectrometry (MS) analysis shows little to no mass shift, indicating poor or no covalent binding. What could be the problem?

Answer:

Several factors can contribute to low labeling efficiency. A systematic approach to troubleshooting is essential.

Causality & Troubleshooting Steps:

  • Protein Integrity and Accessibility of the Target Cysteine:

    • Cause: The target cysteine may be buried within the protein's three-dimensional structure, making it inaccessible to the covalent probe. The protein may also be misfolded or aggregated.

    • Troubleshooting:

      • Confirm Protein Structure: If available, examine the crystal structure of your protein to assess the solvent accessibility of cysteine residues.

      • Denaturation Control: Perform a control experiment under denaturing conditions (e.g., using urea or guanidinium chloride). If labeling occurs under these conditions but not in the native state, it strongly suggests the cysteine is buried.

      • Protein Quality Control: Ensure your protein is properly folded and monodisperse using techniques like size-exclusion chromatography (SEC) or dynamic light scattering (DLS).

  • Reaction Conditions:

    • Cause: The pH, temperature, or incubation time of the reaction may not be optimal. The reactivity of the cysteine thiol is pH-dependent, with higher reactivity at pH values above its pKa (around 8.5) where the thiolate anion is more prevalent.

    • Troubleshooting:

      • Optimize pH: If your protein is stable at higher pH, try increasing the reaction buffer pH to 7.5-8.5 to enhance the nucleophilicity of the cysteine.

      • Increase Incubation Time and/or Temperature: Covalent bond formation can be slow. Extend the incubation time (e.g., from 1 hour to 4 hours or overnight) and, if protein stability allows, increase the temperature (e.g., from 4°C to room temperature or 37°C).[6]

      • Increase Probe Concentration: A higher concentration of the covalent probe can drive the reaction forward. Titrate the concentration of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide to find the optimal balance between labeling and potential off-target effects.

  • Reagent Stability and Quality:

    • Cause: The 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide may have degraded due to improper storage or handling. Chloroacetamides can be susceptible to hydrolysis, especially at extreme pH values.[7]

    • Troubleshooting:

      • Verify Reagent Integrity: Use a fresh stock of the reagent. If possible, verify its identity and purity using techniques like NMR or LC-MS.

      • Proper Storage: Store the compound as recommended by the supplier, typically desiccated and protected from light.

Workflow for Troubleshooting Low Labeling Efficiency:

Caption: Troubleshooting workflow for low covalent labeling efficiency.

Issue 2: Non-Specific or Off-Target Labeling

Question: My MS data shows multiple mass additions to my protein, or I'm observing labeling of other proteins in my cell lysate. How can I improve the selectivity of my experiment?

Answer:

Non-specific labeling is a common challenge with covalent probes, as the electrophilic warhead can react with other accessible nucleophiles.[8] Chloroacetamides are known to be more reactive than some other warheads like acrylamides, which can contribute to off-target effects.[9][10]

Causality & Troubleshooting Steps:

  • High Reagent Concentration and/or Long Incubation Times:

    • Cause: Excessive concentrations of the covalent probe or prolonged incubation can lead to the labeling of less reactive cysteines or other nucleophilic residues.

    • Troubleshooting:

      • Titrate Probe Concentration: Perform a dose-response experiment to find the lowest effective concentration of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide that provides sufficient on-target labeling with minimal off-target modification.

      • Optimize Incubation Time: Similarly, perform a time-course experiment to determine the optimal incubation time. It's a balance between achieving sufficient on-target labeling and minimizing non-specific reactions.

  • Intrinsic Reactivity of the Chloroacetamide Warhead:

    • Cause: The chloroacetamide moiety is inherently reactive and can modify multiple accessible cysteines.

    • Troubleshooting:

      • Competition Experiments: Include a non-electrophilic analog of your probe (if available) or a known reversible binder for your target protein. If the covalent labeling is specific, the reversible binder should compete and reduce the extent of covalent modification.

      • Use of a Quenching Reagent: After the desired incubation time, add a small molecule thiol like glutathione (GSH) or dithiothreitol (DTT) to quench any unreacted covalent probe, preventing further non-specific labeling during sample processing.[11]

  • Proteome-Wide Reactivity Profiling:

    • Cause: In a complex mixture like cell lysate, numerous proteins with reactive cysteines are present.

    • Troubleshooting:

      • Activity-Based Protein Profiling (ABPP): If resources permit, consider using a tagged version of your probe (e.g., with a biotin or alkyne handle) to perform an ABPP experiment. This will allow for the enrichment and identification of all proteins that are covalently modified by your probe, providing a clear picture of its selectivity.[12]

Data Summary for Optimizing Selectivity:

ParameterRecommendationRationale
Probe Concentration Start with a 1:1 or 1:5 molar ratio (Protein:Probe) and titrate upwards.Minimizes off-target effects by reducing the availability of the reactive species.
Incubation Time Perform a time course (e.g., 15 min, 30 min, 1 hr, 4 hr) to find the optimal window.Balances on-target modification with the prevention of slow, non-specific reactions.
Quenching Agent Add 10-100 fold molar excess of GSH or DTT after incubation.Immediately stops the reaction by consuming excess electrophile.
Issue 3: Challenges in Analytical Characterization

Question: I believe my protein is labeled, but I'm having trouble confirming it and identifying the specific site of modification using mass spectrometry. What are the best practices for MS analysis of covalent adducts?

Answer:

Confirming covalent modification and pinpointing the exact amino acid residue requires a robust analytical workflow. High-resolution mass spectrometry (HRMS) is a key tool for this purpose.[13]

Causality & Troubleshooting Steps:

  • Intact Protein Analysis:

    • Purpose: To confirm that covalent modification has occurred and to determine the stoichiometry of labeling (i.e., how many molecules of the probe are bound to each protein).

    • Protocol:

      • Incubate the protein with 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide.

      • Desalt the sample to remove excess, unreacted probe.

      • Analyze the intact protein using LC-MS, typically with electrospray ionization (ESI).

      • Compare the mass spectrum of the labeled protein to that of the unlabeled control. A mass increase corresponding to the molecular weight of the bound probe confirms covalent modification.[14]

  • Peptide Mapping (Bottom-Up Proteomics):

    • Purpose: To identify the specific amino acid residue(s) that have been modified.

    • Protocol:

      • After the covalent labeling reaction, denature the protein, reduce disulfide bonds (if any), and alkylate free cysteines (e.g., with iodoacetamide) to prevent disulfide scrambling.

      • Digest the protein into smaller peptides using a specific protease, most commonly trypsin.[15]

      • Analyze the resulting peptide mixture by LC-MS/MS.

      • Search the MS/MS data against the protein sequence, specifying the mass of the covalent adduct as a potential modification on nucleophilic residues (primarily cysteine).[16][17] The fragmentation pattern in the MS/MS spectrum will confirm the identity of the modified peptide and pinpoint the site of modification.[18]

Decision Tree for MS Analysis:

MS_Analysis_Workflow Start Need to Characterize Covalent Adduct Intact_MS Perform Intact Protein MS Analysis Start->Intact_MS Mass_Shift Mass Shift Observed? Intact_MS->Mass_Shift Peptide_Mapping Perform Peptide Mapping (LC-MS/MS) Mass_Shift->Peptide_Mapping Yes No_Shift No Mass Shift Mass_Shift->No_Shift No Identify_Site Identify Modification Site Peptide_Mapping->Identify_Site Confirmed Adduct Confirmed & Site Identified Identify_Site->Confirmed Troubleshoot_Labeling Return to Troubleshooting Labeling Reaction No_Shift->Troubleshoot_Labeling

Caption: Decision tree for the mass spectrometry analysis of covalent adducts.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Covalent Labeling
  • Prepare a stock solution of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide in a compatible solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine your purified protein of interest (at a final concentration of 1-10 µM) in a suitable reaction buffer (e.g., PBS or HEPES, pH 7.4).

  • Add the desired concentration of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide to the protein solution. The final DMSO concentration should typically be kept below 1-2% to avoid effects on protein structure.

  • Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C) for a specified duration (e.g., 1-4 hours).

  • (Optional) Quench the reaction by adding a molar excess of a thiol-containing reagent like GSH or DTT.

  • Proceed with your downstream analysis, such as intact protein MS, peptide mapping, or activity assays.

Protocol 2: Intact Protein Mass Spectrometry Analysis
  • Following the covalent labeling reaction, desalt the protein sample using a suitable method, such as a C4 ZipTip or dialysis, to remove non-volatile salts and excess reagent.

  • Reconstitute the desalted protein in a solvent compatible with ESI-MS (e.g., 50% acetonitrile, 0.1% formic acid).

  • Inject the sample into an LC-MS system equipped with a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Acquire the mass spectrum of the intact protein.

  • Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass of the protein.

  • Compare the mass of the treated sample with an untreated control to determine the mass shift due to covalent modification.

Protocol 3: Peptide Mapping by LC-MS/MS
  • After the labeling reaction, add a denaturant (e.g., 8 M urea) to the protein sample.

  • Reduce disulfide bonds by adding DTT and incubating at 56°C for 30 minutes.

  • Alkylate all free cysteines by adding iodoacetamide and incubating in the dark at room temperature for 30 minutes.

  • Dilute the sample to reduce the urea concentration to below 2 M.

  • Add trypsin (typically at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

  • Acidify the reaction to stop the digestion (e.g., with formic acid).

  • Analyze the peptide mixture using a nanoflow LC system coupled to a high-resolution tandem mass spectrometer.

  • Process the raw data using a database search algorithm (e.g., Sequest, Mascot), specifying the mass of the 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide adduct as a variable modification on cysteine.

References

  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198-207. [Link]

  • Bar-Peled, L., et al. (2017). A Tumor-Specific Super-Enhancer Drives T-cell-Inflamed Tumor Immunity. Cancer Cell, 32(2), 175-189.e6. [Link]

  • Chait, B. T. (2011). Mass spectrometry in the postgenomic era. Annual review of biochemistry, 80, 239-246. [Link]

  • de Jong, L., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 28(8), 3334. [Link]

  • Evans, M. J., & Cravatt, B. F. (2006). Mechanism-based profiling of enzyme families. Chemical reviews, 106(8), 3279-3301. [Link]

  • Gross, M. L. (2018). Mass spectrometry in the analysis of covalent protein modifications. Journal of the American Society for Mass Spectrometry, 29(5), 807-826. [Link]

  • He, X., et al. (2023). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. EMBO Molecular Medicine, 15(7), e17208. [Link]

  • Kathman, S. G., et al. (2015). A small molecule that switches a ubiquitin ligase from a processive to a distributive enzymatic mechanism. Journal of the American Chemical Society, 137(40), 13042-13055. [Link]

  • Krippendorff, B. F., et al. (2009). A kinetic model for time-dependent IC50 values of irreversible enzyme inhibitors. Journal of Pharmacokinetics and Pharmacodynamics, 36(2), 137-150. [Link]

  • Mann, M., & Jensen, O. N. (2003). Proteomic analysis of post-translational modifications. Nature biotechnology, 21(3), 255-261. [Link]

  • Medzihradszky, K. F., & Chalkley, R. J. (2015). Mass spectrometry for the analysis of protein post-translational modifications. Post-translational modifications of proteins, 1-26. [Link]

  • Pace, C. N., et al. (1995). Protein folding. FASEB journal, 9(13), 1385-1392. [Link]

  • Petrotchenko, E. V., & Borchers, C. H. (2010). Crosslinking for the analysis of protein structure and function by mass spectrometry. Mass spectrometry reviews, 29(6), 862-876. [Link]

  • Shindo, N., et al. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Nature chemical biology, 15(3), 251-259. [Link]

  • Singh, J., et al. (2011). The rise of covalent drugs. Nature reviews Drug discovery, 10(4), 307-317. [Link]

  • Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature reviews Molecular cell biology, 5(9), 699-711. [Link]

  • Ward, C. C., et al. (2019). Development of a covalent inhibitor of the RNF4 E3 ubiquitin ligase. Cell chemical biology, 26(6), 865-877.e10. [Link]

  • Zhang, T., et al. (2016). Covalent modification of a cysteine residue in the allosteric pocket of the TEAD2-YAP1 binding domain. ACS chemical biology, 11(8), 2197-2205. [Link]

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Overcoming low solubility of "2-Chloro-N-(1-methylpiperidin-4-yl)acetamide" in assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Solubility Challenges in Experimental Assays

Introduction: Understanding the Challenge

2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is a small molecule that, like many modern drug discovery candidates, presents a significant formulation challenge due to its limited aqueous solubility. Its structure contains a reactive chloroacetamide moiety and a basic 1-methylpiperidine group. This combination of a potentially reactive, electrophilic "warhead" and a basic, ionizable center dictates its physicochemical behavior.

Low solubility is a pervasive issue in drug discovery that can lead to a host of experimental artifacts, including underestimated compound potency, poor data reproducibility, and misleading structure-activity relationships (SAR).[1][2] This guide provides a systematic, tiered approach to ensure that your experimental results are accurate and reliable by addressing the foundational issue of compound solubility head-on.

Frequently Asked Questions (FAQs)

Q1: My 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide precipitated when I diluted my DMSO stock into an aqueous buffer. What happened and how can I prevent it?

This is a very common phenomenon known as "precipitation upon dilution" or "crashing out."[3][4] It occurs because the compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but has a much lower solubility limit in the aqueous buffer used for your assay. When the DMSO stock is rapidly diluted, the solvent environment changes drastically, causing the compound to exceed its solubility limit and fall out of solution.

Immediate Corrective Actions:

  • Reduce the Final Concentration: The simplest first step is to check if you are working above the compound's kinetic solubility limit. Try lowering the final assay concentration.[4]

  • Optimize the Dilution Method: Avoid single, large-volume dilutions. Instead, perform a stepwise, serial dilution. This gradual change in the solvent environment can help keep the compound in solution.[1][3]

  • Increase Final DMSO Concentration: While keeping the final DMSO concentration as low as possible is ideal, a modest increase (e.g., from 0.1% to 0.5%) might be sufficient to maintain solubility without significantly impacting the assay. Always validate the tolerance of your specific assay to DMSO.[5][6]

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

For most lipophilic or poorly soluble compounds in discovery research, Dimethyl Sulfoxide (DMSO) is the standard recommended solvent for preparing high-concentration stock solutions (e.g., 10-30 mM).[1][7] Its strong solubilizing power for a wide range of organic molecules makes it an effective starting point.

Alternative solvents can be considered if DMSO is incompatible with your assay:

  • Dimethylformamide (DMF): Similar to DMSO in solubilizing power.

  • Ethanol: A less potent solvent than DMSO, but may be suitable and is often better tolerated in biological systems.

Always test solubility on a small scale before preparing a large stock solution.[4]

Q3: What is the maximum final DMSO concentration I should use in my assay?

The maximum tolerable DMSO concentration is highly dependent on the assay type.

Assay TypeTypical Max DMSO ConcentrationRationale & Considerations
Cell-Based Assays ≤ 0.5% Concentrations above 0.5%-1% can cause cytotoxicity, inhibit cell proliferation, alter membrane permeability, or induce differentiation, leading to unreliable results.[5][6][8] Some sensitive cell lines may require even lower concentrations (≤ 0.1%).
Biochemical/Enzymatic Assays ≤ 1-2% While often more tolerant than cell-based assays, higher DMSO concentrations can still denature proteins, compete with compounds for binding sites, or interfere with assay detection methods.[9]
High-Throughput Screening (HTS) Typically 0.1% - 1% Balancing solubility with potential for assay artifacts is crucial. Kinetic solubility is a key parameter measured in HTS campaigns.[2][10]

Crucially, you must determine the DMSO tolerance for your specific system by running a solvent-only control curve.

Q4: My assay is highly sensitive to organic solvents. Are there any alternatives to using DMSO?

Yes, if your system cannot tolerate even low levels of DMSO, you should explore formulation-based strategies. The most common and effective approach for laboratory-scale experiments is the use of cyclodextrins .

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the poorly soluble compound, forming an "inclusion complex" that is water-soluble.[4][11]

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used.

  • Application: You can attempt to dissolve the compound directly into an aqueous buffer containing cyclodextrins or use them as part of a co-solvent system.

Troubleshooting & Optimization: A Tiered Strategy for Enhancing Solubility

When basic troubleshooting is insufficient, a systematic, multi-tiered approach is the most effective way to solve persistent solubility issues. The following workflow provides a logical progression from simple solvent adjustments to more advanced formulation techniques.

G cluster_0 Tiered Solubility Enhancement Workflow start Start: Compound Precipitates in Assay Buffer tier1 Tier 1: Optimize Dilution & Co-Solvent (Protocol 1) start->tier1 tier1_check Solubility Achieved? tier1->tier1_check tier2 Tier 2: pH Modification (Protocol 2) tier1_check->tier2 No success Proceed with Assay tier1_check->success Yes tier2_check Solubility Achieved? tier2->tier2_check tier3 Tier 3: Use Solubilizing Excipients (e.g., Cyclodextrins) tier2_check->tier3 No tier2_check->success Yes tier3_check Solubility Achieved? tier3->tier3_check tier3_check->success Yes fail Re-evaluate Compound/Assay (Consult Medicinal Chemist) tier3_check->fail No tier4 Tier 4: Advanced Formulation (Consider for late-stage development)

Caption: A workflow for systematically addressing solubility issues.

Experimental Protocol 1: Determining Kinetic Solubility in Assay Buffer

Before attempting to enhance solubility, you must first quantify the problem. This protocol determines the kinetic solubility—the concentration at which a compound, when added from a DMSO stock, begins to precipitate in an aqueous buffer.[10]

G cluster_workflow Kinetic Solubility Assessment Workflow prep_stock 1. Prepare 10 mM Stock in 100% DMSO serial_dilute 2. Create Serial Dilution in DMSO (96-well plate) prep_stock->serial_dilute transfer 3. Transfer 2 µL to Assay Buffer (100 µL/well) serial_dilute->transfer incubate 4. Incubate & Equilibrate (e.g., 1-2 hours at RT) transfer->incubate analyze 5. Analyze for Precipitation (Visual, Light Scattering, or Microscopy) incubate->analyze

Caption: Experimental workflow for kinetic solubility measurement.

Methodology:

  • Prepare Stock Solution: Create a high-concentration stock solution of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide in 100% DMSO (e.g., 10 mM).

  • Serial Dilution in DMSO: In a 96-well plate (the "source plate"), perform a 2-fold serial dilution of the DMSO stock solution down the columns to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Addition to Buffer: In a separate clear, flat-bottom 96-well plate (the "assay plate"), add your final assay buffer (e.g., 98 µL per well). Transfer 2 µL from each well of the source plate to the corresponding well of the assay plate. This creates a 1:50 dilution with a final DMSO concentration of 2%.

  • Incubation: Cover the assay plate and let it incubate at room temperature for 1-2 hours to allow precipitation to equilibrate.

  • Analysis: Examine the wells for signs of precipitation. This can be done:

    • Visually: Against a black background with a light source.

    • Instrumentally: Using a nephelometer (measures light scattering) or a plate reader measuring absorbance at a high wavelength (e.g., >600 nm) where the compound does not absorb.[12]

  • Determine Solubility Limit: The kinetic solubility is the highest concentration that remains clear and free of visible precipitate.

Tier 1: Optimizing the Co-Solvent System

This tier focuses on refining the dilution process from the DMSO stock.

  • Warm the Buffer: Gently warming the assay buffer to 37°C before adding the compound can sometimes help.[12]

  • Vortex During Addition: Add the DMSO stock to the assay buffer while the tube or well is actively being vortexed or mixed. This rapid dispersion can prevent localized high concentrations that initiate precipitation.

  • Serial Dilution in Mixed Solvents: Instead of diluting directly into the final buffer, create an intermediate dilution in a buffer already containing a higher percentage of DMSO, then proceed with further dilutions.

Tier 2: pH Modification

The 1-methylpiperidine moiety in your compound is a tertiary amine, which is basic. Its solubility can therefore be highly dependent on pH.

  • The Underlying Principle: In acidic conditions (lower pH), the nitrogen atom on the piperidine ring will become protonated, forming a positively charged salt. This salt form is generally much more soluble in aqueous media than the neutral free base.

  • Actionable Protocol:

    • Check Assay Compatibility: First, confirm that your assay (e.g., cells, enzyme) is stable and functional at a lower pH. Many biological systems operate optimally around pH 7.4, but some can tolerate a range from pH 6.0 to 8.0.

    • Prepare Buffers: Prepare a series of your assay buffers at different pH values (e.g., pH 7.4, 7.0, 6.5, 6.0).

    • Test Solubility: Re-run the Kinetic Solubility Protocol (Protocol 1) in each of these buffers.

    • Analyze Results: You will likely observe a significant increase in solubility as the pH decreases. Choose the lowest pH that provides the required solubility while maintaining the integrity of your assay.

Tier 3: Use of Solubilizing Excipients

If solvent and pH adjustments are insufficient or incompatible with your assay, the use of formulation excipients is the next logical step.

  • Cyclodextrins: As mentioned in the FAQs, cyclodextrins are highly effective. To use them, prepare your aqueous assay buffer to contain a specific concentration of cyclodextrin (e.g., 1-10% w/v HP-β-CD) before adding the compound stock.

  • Non-ionic Surfactants (for biochemical assays only): For non-cellular assays, very low concentrations (e.g., 0.01-0.05%) of surfactants like Tween-20 or Triton X-100 can help maintain compound solubility by forming micelles.[13] CAUTION: These are detergents and will lyse cells; do not use them in live-cell assays.[13]

StrategyProsConsBest For
pH Adjustment Highly effective for ionizable compounds; simple to implement.Limited by pH tolerance of the assay; may alter compound activity.Assays stable over a range of pH values.
Cyclodextrins Generally biocompatible; can significantly increase solubility.Can sometimes interfere with compound-target binding; adds cost.Cell-based and biochemical assays sensitive to organic solvents.
Surfactants Very effective at low concentrations.Not compatible with cell-based assays ; can disrupt protein structure.Biochemical and enzymatic assays.
Safety Considerations

The chloroacetamide functional group is a known reactive electrophile and alkylating agent. As such, 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat when handling the solid compound and its concentrated solutions.[14]

  • Handling: Avoid creating dust from the solid material.[15][16] Handle in a well-ventilated area or a chemical fume hood.

  • Toxicity: Chloroacetamide and related compounds are classified as toxic if swallowed and may cause skin sensitization.[16][17][18]

Always consult the specific Safety Data Sheet (SDS) for the compound before use.

References

Sources

Technical Support Center: Scale-Up of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is a foundational step for accessing a variety of active pharmaceutical ingredients (APIs) and other high-value chemical entities.[1] This reaction, a nucleophilic acyl substitution, involves the acylation of 4-amino-1-methylpiperidine with chloroacetyl chloride. While straightforward at the bench, scaling this process introduces significant challenges related to thermal management, reagent handling, and process control. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to assist researchers, chemists, and process development professionals in successfully transitioning this synthesis from the laboratory to pilot or production scale.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process in a direct question-and-answer format.

Q1: Why is my reaction yield significantly lower upon scale-up, even though the stoichiometry is identical to the lab procedure?

A1: A drop in yield during scale-up is a common issue, often rooted in mass and heat transfer limitations. Several factors could be at play:

  • Poor Mixing: In larger reactors, inefficient agitation can create localized "hot spots" where the exothermic reaction accelerates, leading to degradation of starting materials or the product. It can also result in poor distribution of the chloroacetyl chloride, leading to areas of high concentration that favor side reactions.

  • Ineffective Temperature Control: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it much harder to remove the heat generated by the highly exothermic acylation reaction.[2][3] If the temperature rises uncontrollably, side reactions and decomposition become significant pathways, consuming your starting material and reducing the yield of the desired product.

  • Incomplete Reaction: Due to poor mixing, the reactants may not encounter each other effectively, leaving unreacted 4-amino-1-methylpiperidine. It is crucial to use in-process controls (IPCs) like TLC or HPLC to confirm the disappearance of the limiting reagent before proceeding with the workup.[2][4]

  • Losses During Workup: Handling larger volumes can lead to greater physical losses. Emulsions can form during aqueous washes, trapping the product. Ensure adequate settling time between phases and consider using anti-emulsion agents if this is a persistent issue.

Q2: The reaction mixture is turning dark brown or black at scale, which didn't happen in the lab. What is causing this discoloration and how can it be prevented?

A2: Dark coloration is almost always a sign of product or reagent degradation due to excessive heat.

  • Primary Cause - Exotherm: The reaction between an amine and an acyl chloride is rapid and highly exothermic.[2] The dark, tarry substances are likely polymeric byproducts formed when the temperature exceeds the stability threshold of the reactants or the product.

  • Preventative Measures:

    • Cooling is Critical: Ensure your reactor's cooling system is robust enough to handle the calculated heat evolution. Initiate the reaction at a low temperature (0–5 °C) and maintain it throughout the addition of chloroacetyl chloride.[5][6]

    • Slow, Sub-surface Addition: Add the chloroacetyl chloride dropwise over an extended period.[2] For larger scales, a sub-surface addition will help disperse the reagent quickly and prevent localized high concentrations and temperatures at the surface.

    • Dilution: Increasing the solvent volume can help to dissipate the heat more effectively, although this has implications for process efficiency and waste generation. A careful balance must be struck.

Q3: I'm having trouble controlling the reaction temperature, and it's overshooting the set point during the chloroacetyl chloride addition. What are the risks and solutions?

A3: Losing control of the temperature in this reaction is a major safety and quality risk.

  • Risks:

    • Runaway Reaction: The rate of an exothermic reaction increases with temperature. If the heat generated exceeds the cooling capacity of the reactor, the reaction can accelerate uncontrollably, leading to a rapid increase in temperature and pressure.[3] This can cause a vessel rupture and release of toxic and corrosive materials.

    • Gas Evolution: Chloroacetyl chloride reacts violently with water.[7][8] Any moisture in the starting materials or solvent will lead to a rapid generation of HCl gas, increasing pressure. At elevated temperatures, decomposition can also produce toxic gases like phosgene.[7][9]

    • Product Impurity: As mentioned, high temperatures lead to the formation of impurities that can be difficult to remove.[2]

  • Solutions:

    • Process Safety Review: Before scaling up, perform a thorough hazard analysis. Use calorimetric data (from tools like a Reaction Calorimeter, RC1) to understand the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) to ensure your cooling capacity is sufficient.

    • Engineered Controls: Employ a high-efficiency cooling system. Ensure the addition of chloroacetyl chloride is linked to the reactor's temperature probe, so the addition automatically stops if the temperature exceeds a predefined safety limit.

    • Reverse Addition: In some cases, adding the amine solution to the chloroacetyl chloride (or a portion of it) can help control the exotherm, but this must be carefully evaluated as it changes concentration profiles.

Q4: My isolated product is difficult to purify and contains persistent impurities. What are these impurities and how can I remove them?

A4: The impurity profile can be complex, but common culprits include:

  • Unreacted Starting Materials: 4-amino-1-methylpiperidine can be removed with an acidic wash during workup (e.g., with dilute citric or hydrochloric acid).[4] Unreacted chloroacetyl chloride is typically quenched to chloroacetic acid during the aqueous workup and can be removed with a basic wash (e.g., sodium bicarbonate).[2]

  • Diacylation Byproduct: While the secondary amine in the piperidine ring is less reactive, it is possible to form a diacylated impurity, especially in the presence of excess chloroacetyl chloride or at high temperatures. This impurity, 2-chloro-N-(2-chloroacetyl)-N-(1-methylpiperidin-4-yl)acetamide, can be challenging to remove. Strict stoichiometric control is the best preventative measure.

  • Hydrolysis Product: Any moisture will hydrolyze chloroacetyl chloride to chloroacetic acid. This acidic impurity is easily removed with a basic wash.

  • Removal Strategy: A well-designed aqueous workup is the most effective method.[10][11] Perform sequential washes: first with dilute acid to remove the basic amine, then with dilute base to remove acidic impurities, and finally with brine to reduce the water content in the organic layer before drying and solvent removal.[4] If impurities persist, recrystallization from a suitable solvent like ethanol or an ethanol/water mixture is often effective.[12]

Q5: I'm observing significant hydrogen chloride (HCl) off-gassing. How should this be managed at scale?

A5: HCl is an unavoidable byproduct of the reaction. At scale, this cannot be simply vented into the fume hood.

  • Source of HCl: One equivalent of HCl is produced for every equivalent of product formed. The base (e.g., triethylamine) is added to neutralize it, forming a salt (e.g., triethylamine hydrochloride).[13] However, the initial reaction at the point of addition still generates HCl gas before it is neutralized.

  • Management:

    • Inert Atmosphere: Always run the reaction under an inert atmosphere (e.g., nitrogen). This prevents moisture from entering the reactor and reacting with both chloroacetyl chloride and the generated HCl.[14]

    • Scrubber System: The reactor's vent line must be connected to a caustic scrubber (containing a solution of sodium hydroxide) to neutralize any HCl gas before it is released. This is a standard and mandatory safety feature for reactions that evolve acidic gases at scale.

    • Efficient Base: Ensure the base used is efficient and well-mixed to neutralize the HCl as it is formed. A slight excess (1.1-1.2 equivalents) of the base is recommended.[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the critical safety protocols for handling chloroacetyl chloride in a pilot plant/kilo-lab setting?

A1: Chloroacetyl chloride is highly toxic, corrosive, moisture-sensitive, and a lachrymator.[7][8][14][15] Handling large quantities requires stringent safety measures.

  • Personal Protective Equipment (PPE): Full protective gear is mandatory. This includes a chemical-resistant suit, elbow-length PVC gloves, a full-face shield, and chemical goggles.[15][16] A respirator with an appropriate acid gas cartridge may be necessary depending on the handling procedure.

  • Closed System Transfer: Use a closed system (e.g., pumping through dedicated lines) to transfer chloroacetyl chloride from the storage container to the reactor. Avoid open pouring at all costs.

  • Ventilation and Containment: All operations must be conducted in a well-ventilated area, such as a walk-in fume hood or a contained reactor bay with dedicated exhaust ventilation.[8]

  • Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[16] Have spill kits ready that contain an appropriate neutralizing agent or absorbent material (avoid water).[7] All personnel must be trained on the specific hazards and emergency procedures.[15]

Q2: Which solvent is most suitable for scale-up, and what are the considerations?

A2: Dichloromethane (DCM) is commonly used in the lab, but other solvents should be considered for scale-up due to environmental and safety concerns.[2][5]

  • Solvent Selection Criteria:

    • Inertness: The solvent must not react with chloroacetyl chloride. Aprotic solvents are required.

    • Solubility: It should dissolve the starting amine and the base, but the product and byproduct salt (e.g., triethylamine hydrochloride) can have variable solubility.

    • Boiling Point: A lower boiling point (like DCM) makes removal easier but can be problematic if the reaction temperature needs to be elevated. A higher boiling point might offer a better safety margin against boiling during an exotherm.

    • Workup: The solvent should have low miscibility with water and a suitable density for easy phase separation.

  • Recommended Alternatives to DCM:

    • 2-Methyltetrahydrofuran (2-MeTHF): A greener alternative with good performance characteristics.

    • Toluene or Xylenes: Higher boiling points can be advantageous for temperature control, but require more energy for removal.

    • Acetonitrile (ACN): A polar aprotic solvent that can be effective, though it is fully miscible with water, which would require an alternative workup/isolation procedure (e.g., crystallization by adding an anti-solvent).

Q3: What in-process controls (IPCs) are recommended to monitor reaction completion and quality?

A3: Relying solely on reaction time is not advisable during scale-up.

  • Thin Layer Chromatography (TLC): A quick and effective method to qualitatively monitor the disappearance of the starting amine.[2][4] A co-spot of the starting material and the reaction mixture will clearly show if the reaction is complete.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data. An HPLC method can track the consumption of the starting amine and the formation of the product. This is the preferred method in a regulated environment for determining reaction endpoint and identifying potential impurities.

  • Gas Chromatography (GC): Can be used if the components are sufficiently volatile and thermally stable.

  • Sampling: Ensure you have a safe method for taking samples from the reactor. A sampling valve or a dip tube under inert atmosphere is recommended.

Q4: What is the most effective and scalable workup procedure?

A4: The goal is to remove impurities efficiently with minimal product loss and without creating new hazards. A sequential aqueous wash is standard.

  • Quench: After confirming reaction completion, the reaction is often "quenched" by adding it to water or by slowly adding water to the reactor. This hydrolyzes any remaining chloroacetyl chloride. This step can also be exothermic and must be controlled.

  • Acidic Wash: Wash the organic layer with a dilute acid (e.g., 1M Citric Acid or 1M HCl) to remove the amine base (triethylamine) and any unreacted 4-amino-1-methylpiperidine.[4]

  • Basic Wash: Wash with a dilute base (e.g., 1M Sodium Bicarbonate) to remove acidic species like chloroacetic acid and the HCl salt of the product if an acid wash was used.[2][4]

  • Brine Wash: A final wash with saturated sodium chloride solution helps to break up any minor emulsions and reduces the amount of dissolved water in the organic phase.[4]

Q5: What are the best practices for isolating and drying the final product at scale?

A5:

  • Isolation:

    • Solvent Evaporation: After drying the organic phase over a drying agent like anhydrous sodium sulfate or magnesium sulfate, the solvent is removed under reduced pressure using a large-scale rotary evaporator or a reactor with a vacuum jacket.

    • Crystallization/Precipitation: The product is often a solid. It can be isolated by crystallization directly from the reaction mixture (if the solvent system is appropriate) or, more commonly, by concentrating the solution and adding an anti-solvent (e.g., hexane, heptane) to precipitate the product. This also serves as a purification step.[17]

  • Drying: The isolated solid "wet cake" must be dried to remove residual solvents.

    • Vacuum Oven: The most common method. Drying under vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved is effective.

    • Filtered Dryer: In a production setting, a Nutsche filter/dryer allows for filtration, washing, and drying in a single contained unit, which is highly efficient and minimizes handling.

Section 3: Protocols and Methodologies

Protocol 1: Scale-Up Synthesis (Illustrative 1 kg Scale)

Safety Warning: This procedure must only be performed by trained personnel in a facility equipped to handle hazardous materials, including a reactor with appropriate cooling, a scrubber system, and closed-system transfer capabilities. Full PPE is required.[7][15][16]

  • Reactor Setup:

    • Charge a 20 L, jacketed glass reactor equipped with an overhead stirrer, temperature probe, nitrogen inlet, and a condenser connected to a caustic scrubber.

    • Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Reagent Charging:

    • Charge the reactor with 4-amino-1-methylpiperidine (1.00 kg, 8.76 mol, 1.0 eq) and anhydrous dichloromethane (DCM, 8.0 L).

    • Stir the mixture to ensure complete dissolution.

    • Charge triethylamine (1.33 kg, 13.14 mol, 1.5 eq) into the reactor.

    • Cool the reactor jacket to achieve an internal temperature of 0–5 °C.[2]

  • Controlled Addition:

    • Using a metering pump via a sub-surface addition tube, add a solution of chloroacetyl chloride (1.09 kg, 9.64 mol, 1.1 eq) in anhydrous DCM (2.0 L) to the reactor over 2–3 hours.

    • CRITICAL: Maintain the internal temperature below 10 °C throughout the addition. Adjust the addition rate as necessary to control the exotherm.

  • Reaction Monitoring:

    • After the addition is complete, allow the mixture to stir at 0–5 °C for 1 hour.

    • Take a sample for IPC analysis (TLC or HPLC) to confirm the complete consumption of 4-amino-1-methylpiperidine.[4]

    • If the reaction is not complete, allow it to stir for additional time, potentially allowing it to warm slowly to room temperature.[5]

Protocol 2: Workup and Isolation
  • Quenching: Slowly and carefully add 5 L of cold water to the reactor, ensuring the temperature does not exceed 25 °C.

  • Phase Separation: Stop stirring and allow the layers to separate. Drain the lower organic (DCM) layer into a separate vessel.

  • Aqueous Washes:

    • Return the organic layer to the reactor. Add 5 L of 1M citric acid solution, stir for 15 minutes, settle, and drain the lower organic layer.[4]

    • Return the organic layer to the reactor. Add 5 L of saturated sodium bicarbonate solution, stir for 15 minutes, settle, and drain the lower organic layer.[2]

    • Return the organic layer to the reactor. Add 5 L of brine, stir for 15 minutes, settle, and drain the lower organic layer.[4]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, stir for 30 minutes, and filter to remove the drying agent.

  • Isolation:

    • Concentrate the filtrate under reduced pressure to approximately 2-3 L.

    • Add n-heptane (6 L) as an anti-solvent to precipitate the product.

    • Stir the resulting slurry for 1 hour at 0-5 °C.

    • Collect the solid product by filtration and wash the cake with cold n-heptane (2 x 1 L).

  • Drying: Dry the solid product in a vacuum oven at 45 °C to a constant weight.

Section 4: Visual Aids and Data

Diagrams (Graphviz)

Reaction Pathway amine 4-Amino-1-methylpiperidine product 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide amine->product cac Chloroacetyl Chloride cac->product solvent DCM, 0-5 °C base Triethylamine (Base) byproduct Triethylamine HCl Salt base->byproduct

Caption: Reaction scheme for the synthesis of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide.

Scale-Up Workflow A Reactor Setup (Inert, Dry) B Charge Amine, Solvent, Base A->B C Cool to 0-5 °C B->C D Slow Addition of Chloroacetyl Chloride C->D E IPC Monitoring (TLC/HPLC) D->E F Aqueous Quench E->F G Workup (Acid/Base/Brine Washes) F->G H Dry & Concentrate G->H I Isolate & Dry Product H->I

Caption: General workflow for the scaled-up synthesis and isolation process.

Tables

Table 1: Comparison of Lab vs. Scale-Up Parameters

ParameterLab Scale (10 g)Scale-Up (1 kg)Key Considerations for Scale-Up
Amine 10.0 g1.00 kgEnsure purity and dryness.
Chloroacetyl Chloride 10.9 g (1.1 eq)1.09 kg (1.1 eq)HIGHLY HAZARDOUS. Use closed transfer system.[7][15]
Solvent (DCM) 100 mL10 LIncreased volume helps with heat dissipation but affects throughput.
Addition Time 15-20 minutes2-3 hoursCritical for controlling exotherm and preventing side reactions.[2]
Temperature Control Ice BathJacketed ReactorReactor cooling capacity must exceed reaction heat output.[3]
Workup Volume ~150 mL (total)~15 L (total)Potential for emulsions; requires larger separation equipment.

Table 2: Troubleshooting Summary

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; poor mixing; thermal degradation; losses during workup.Confirm completion with IPC; improve agitation; ensure strict temperature control; optimize workup procedure.
Dark Reaction Color Overheating leading to decomposition/polymerization.Improve cooling efficiency; slow down reagent addition rate; increase dilution.[2]
Poor Purity Incorrect stoichiometry; high temperature; inefficient workup.Use precise stoichiometry; maintain low temperature; perform sequential acidic/basic washes; recrystallize final product.[2][4]
Pressure Buildup Uncontrolled exotherm; reaction with moisture; inefficient HCl neutralization.Stop addition and cool immediately; ensure dry reagents/solvents; connect reactor vent to a caustic scrubber.[7][9]

References

  • Santa Cruz Biotechnology.
  • Biofilm Inhibitor Synthesis. Amide Workup.
  • ChemTrack.org. Safety Guideline - Chloroacetyl chloride.
  • NOAA CAMEO Chemicals. Chloroacetyl chloride - Report.
  • New Jersey Department of Health. Hazard Summary: Chloroacetyl Chloride.
  • Loba Chemie. Chloroacetyl Chloride for Synthesis MSDS.
  • BenchChem. Optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide.
  • BenchChem. Application Notes and Protocols for the Synthesis of 2-chloro-N-(pyridin-4-yl)acetamide.
  • Hudson, K. L., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Journal of the American Chemical Society.
  • Hudson, K. L., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC.
  • Fisher Scientific. Amide Synthesis.
  • Organic Syntheses. Chloroacetamide.
  • Master Organic Chemistry. (2018).
  • Royal Society of Chemistry. (2014). Supplementary Information for Synthesis of 2-chloro-N-phenylacetamide.
  • INCHEM. ICSC 0845 - Chloroacetyl chloride.
  • BenchChem. Application Notes and Protocols for the Derivatization of 2-chloro-N-(pyridin-4-yl)acetamide in Biological Screening.
  • BenchChem. 2-Chloro-N-(1-methylpiperidin-3-yl)acetamide Historical Context.
  • Stonehouse Process Safety. Thermal Reaction Hazards – Your Problem?.

Sources

Technical Support Center: Analytical Method Development for "2-Chloro-N-(1-methylpiperidin-4-yl)acetamide" Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development and quantification of "2-Chloro-N-(1-methylpiperidin-4-yl)acetamide." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies.

"2-Chloro-N-(1-methylpiperidin-4-yl)acetamide" is a key intermediate in pharmaceutical synthesis. Its accurate quantification is critical for ensuring process control and the quality of the final active pharmaceutical ingredient (API). However, its chemical properties, including the presence of a reactive chloroacetamide group and a basic piperidine ring, can present unique analytical challenges. This guide will address these challenges with practical, step-by-step solutions.

I. Foundational Knowledge: Understanding the Analyte

Before delving into troubleshooting, it's crucial to understand the physicochemical properties of "2-Chloro-N-(1-methylpiperidin-4-yl)acetamide" that influence analytical method development.

  • Polarity and Solubility: The molecule possesses both polar (amide, piperidine nitrogen) and non-polar (chloro-alkyl) moieties, making it moderately polar. This influences the choice of chromatographic conditions.

  • Reactivity and Stability: The α-chloro amide group is susceptible to nucleophilic substitution, particularly hydrolysis.[1] This reactivity necessitates careful sample handling and storage to prevent degradation. The piperidine nitrogen is basic and can interact with acidic sites on chromatographic columns, potentially leading to poor peak shape.

  • UV Absorbance: The amide chromophore allows for UV detection, although the molar absorptivity may be low, potentially impacting sensitivity.

II. Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during method development and routine analysis.

High-Performance Liquid Chromatography (HPLC)
Problem 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram for "2-Chloro-N-(1-methylpiperidin-4-yl)acetamide" shows significant peak tailing. What are the likely causes and how can I fix it?

A: Peak tailing is a common issue when analyzing basic compounds like your analyte. The primary causes are strong interactions between the basic piperidine nitrogen and acidic residual silanols on the silica-based stationary phase of your HPLC column.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most effective way to mitigate this is to control the pH of your mobile phase.

    • Low pH (pH 2-3): At this pH, the piperidine nitrogen will be protonated (R-NH2+), and the residual silanols will be in their neutral form (Si-OH). This minimizes secondary interactions. Use a buffer like phosphate or formate to maintain a consistent pH. A change of as little as 0.1 pH units can significantly impact retention time.[2]

    • High pH (pH > 8): Alternatively, at a higher pH, the piperidine nitrogen will be in its free base form (R-NH), and the silanols will be deprotonated (Si-O-). This also reduces unwanted interactions. However, ensure you are using a pH-stable column, as traditional silica-based columns can degrade at high pH.

  • Use of an End-Capped Column: Select a high-quality, end-capped C18 or C8 column. End-capping neutralizes many of the residual silanols.

  • Addition of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active sites on the stationary phase, improving peak shape. Start with a low concentration (e.g., 0.1% v/v).

  • Lower Analyte Concentration: Column overload can also cause peak asymmetry.[3] Try injecting a more dilute sample to see if the peak shape improves.

Problem 2: Inconsistent Retention Times

Q: The retention time for my analyte is drifting between injections. What should I investigate?

A: Retention time drift can be caused by several factors related to the HPLC system, mobile phase, or column.[4]

Troubleshooting Steps:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration is a common cause of drifting retention times.[4]

  • Mobile Phase Composition:

    • Preparation: If you are preparing the mobile phase online using a gradient mixer, ensure the proportioning valves are functioning correctly. To test this, prepare a premixed mobile phase and see if the issue resolves.[5]

    • Volatility: If one of your mobile phase components is highly volatile (e.g., acetonitrile), evaporation can alter the composition over time. Prepare fresh mobile phase regularly.

  • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.[4]

  • Pump Performance: Check for leaks in the pump seals and ensure the flow rate is consistent. A malfunctioning pump can lead to pressure fluctuations and, consequently, retention time variability.

Sample Preparation and Stability
Problem 3: Appearance of Degradation Peaks

Q: I'm observing extra peaks in my chromatogram that I suspect are degradation products. How can I confirm this and prevent it?

A: The chloroacetamide moiety is susceptible to hydrolysis, which is a likely degradation pathway.[1]

Troubleshooting Steps:

  • Forced Degradation Study: To confirm that the extra peaks are indeed degradants, perform a forced degradation study. Expose your sample to acidic, basic, oxidative, and thermal stress.[1] This will help you identify the degradation products and understand the stability of your analyte.

  • Sample Solvent and pH: Avoid using highly aqueous or basic diluents for your samples, as this can accelerate hydrolysis. A diluent with a higher proportion of organic solvent and buffered to a slightly acidic pH is often preferable.

  • Sample Temperature: Keep your samples cool in the autosampler (e.g., 4°C) to minimize degradation during the analytical run.

  • Storage Conditions: Store your stock solutions and solid material in a cool, dark, and dry place to prevent long-term degradation.[1]

Detection and Sensitivity
Problem 4: Low UV Sensitivity

Q: The UV response for my analyte is very low, making it difficult to quantify trace levels. What are my options?

A: While "2-Chloro-N-(1-methylpiperidin-4-yl)acetamide" has a UV chromophore, its molar absorptivity may not be sufficient for high-sensitivity analysis.

Troubleshooting Steps:

  • Wavelength Optimization: Ensure you are monitoring at the wavelength of maximum absorbance (λmax). Perform a UV scan of your analyte to determine the optimal wavelength. For similar amide compounds, this is often at a low wavelength (e.g., 200-210 nm).[6]

  • Increase Concentration: If possible, increase the concentration of your sample. However, be mindful of potential column overload.

  • Alternative Detection Methods:

    • Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer (LC-MS) will provide significantly higher sensitivity and selectivity.[7] Given the basic nature of the piperidine nitrogen, electrospray ionization (ESI) in positive ion mode is typically very effective.[8]

    • Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): These are universal detectors that can be used if MS is not available. They are not as sensitive as MS but can be an alternative to UV detection.

III. FAQs: Method Development and Validation

Q1: What are the key parameters to consider for validating an HPLC method for this analyte according to ICH guidelines?

A1: According to the ICH Q2(R1) guidelines, the following parameters should be validated for a quantitative impurity method or an assay method[9][10][11]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.[11]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Detection Limit (DL) and Quantification Limit (QL): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Q2: How do I choose the right internal standard for my analysis?

A2: A good internal standard (IS) should be structurally similar to the analyte but chromatographically resolved from it and any other components in the sample. For LC-MS analysis, a stable isotope-labeled version of the analyte is the ideal internal standard as it co-elutes and has a very similar ionization efficiency.[7] If a stable isotope-labeled standard is not available, choose a compound with a similar chemical structure and physicochemical properties.

Q3: What are the typical starting conditions for an LC-MS method for this compound?

A3: A good starting point for an LC-MS method would be:

  • Column: C18 reversed-phase (e.g., 100 mm x 2.1 mm, 3.5 µm).[7]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[8]

  • MS/MS Detection: For quantitative analysis, use Multiple Reaction Monitoring (MRM) mode. You will need to determine the precursor ion (the protonated molecule [M+H]+) and a suitable product ion.

IV. Visualized Workflows

Troubleshooting Peak Tailing in HPLC

start Poor Peak Shape (Tailing) check_ph Is Mobile Phase pH Controlled (2-3)? start->check_ph adjust_ph Adjust Mobile Phase to pH 2-3 with Buffer check_ph->adjust_ph No check_column Is an End-Capped Column Being Used? check_ph->check_column Yes adjust_ph->check_column use_endcapped Switch to a High-Quality End-Capped Column check_column->use_endcapped No check_overload Is the Column Overloaded? check_column->check_overload Yes use_endcapped->check_overload dilute_sample Dilute Sample and Re-inject check_overload->dilute_sample Yes add_base Consider Adding a Competing Base (e.g., TEA) check_overload->add_base No dilute_sample->add_base end Improved Peak Shape add_base->end

Caption: A decision tree for troubleshooting peak tailing.

General Analytical Method Development Workflow

start Define Analytical Requirements lit_review Literature Review & Analyte Characterization start->lit_review method_selection Select Analytical Technique (e.g., HPLC-UV, LC-MS) lit_review->method_selection method_dev Method Development & Optimization (Column, Mobile Phase, etc.) method_selection->method_dev sample_prep Develop Sample Preparation Protocol method_dev->sample_prep pre_validation Pre-Validation Checks (System Suitability) sample_prep->pre_validation validation Full Method Validation (ICH Q2(R1)) pre_validation->validation documentation Documentation & SOP Generation validation->documentation end Routine Analysis documentation->end

Caption: A typical workflow for analytical method development.

V. Quantitative Data Summary

ParameterTypical HPLC-UV MethodRecommended LC-MS/MS Method
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 100 mm, 3.5 µm
Mobile Phase Acetonitrile/Phosphate Buffer (pH 2.5)Acetonitrile/0.1% Formic Acid in Water
Detection UV at 205 nmESI+, Multiple Reaction Monitoring (MRM)
Limit of Quantification ~1 µg/mL~1 ng/mL
Key Advantage Widely availableHigh sensitivity and selectivity

VI. Experimental Protocols

Protocol 1: Sample Preparation for HPLC Analysis
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of "2-Chloro-N-(1-methylpiperidin-4-yl)acetamide" reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a diluent of 50:50 (v/v) acetonitrile:water.

  • Working Standard (10 µg/mL): Pipette 100 µL of the stock solution into a 10 mL volumetric flask and dilute to volume with the same diluent.

  • Sample Preparation: Prepare the sample to be analyzed at a similar concentration to the working standard using the same diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Protocol 2: HPLC-UV Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 2.5 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 70% B

    • 15-17 min: 70% B

    • 17.1-20 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 205 nm

VII. References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]

  • Quality Guidelines. International Council for Harmonisation. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. MicroSolv. Available from: [Link]

  • Sample preparation in analysis of pharmaceuticals. ScienceDirect. Available from: [Link]

  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis. ACS Publications. Available from: [Link]

  • Sample Preparation in Analysis of Pharmaceuticals | Request PDF. ResearchGate. Available from: [Link]

  • Troubleshooting in HPLC: A Review. IJSDR. Available from: [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. Available from: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. Available from: [Link]

  • Sample Preparation: A Comprehensive Guide. Organomation. Available from: [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC - NIH. Available from: [Link]

  • Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Available from: [Link]

  • Piperidine. NIST WebBook. Available from: [Link]

  • Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive. HMDB. Available from: [Link]

  • A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. RSC Publishing. Available from: [Link]

  • 2-chloro-N-methylacetamide. PubChem - NIH. Available from: [Link]

  • (PDF) 2-Chloro-N-(4-fluorophenyl)acetamide. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Degradation Product Identification of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-Chloro-N-(1-methylpiperidin-4-yl)acetamide." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying its degradation products. The following question-and-answer format provides in-depth, field-proven insights and troubleshooting strategies to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected peaks in our HPLC analysis of a stability sample of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide. What are the most probable degradation pathways?

A1: Based on the structure of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide, there are two primary sites susceptible to degradation: the amide bond and the α-chloro substituent . Therefore, the most probable degradation pathways are hydrolysis and nucleophilic substitution.

  • Hydrolytic Degradation: The amide bond is susceptible to both acid and base-catalyzed hydrolysis.[1][2] This would cleave the molecule into two primary fragments: 1-methylpiperidin-4-amine and chloroacetic acid. Depending on the pH of your formulation or analytical mobile phase, these may exist in their ionized forms. Studies on similar acetamide compounds have shown that amide bond cleavage is a significant degradation route under both acidic and basic conditions.[1][3]

  • Nucleophilic Substitution at the α-carbon: The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. In aqueous environments, the most likely nucleophile is water or a hydroxide ion, leading to the formation of 2-Hydroxy-N-(1-methylpiperidin-4-yl)acetamide . This is a common degradation pathway for chloroacetamide herbicides, which share the same reactive moiety.[1]

  • Oxidative Degradation: The tertiary amine on the piperidine ring is a potential site for oxidation. While typically less reactive than other functional groups, under oxidative stress (e.g., exposure to peroxides or atmospheric oxygen), N-oxidation can occur, leading to the formation of an N-oxide derivative. Studies on the atmospheric degradation of piperidine have shown that reactions can be initiated at the N-H and C-H bonds.[4][5][6]

To visualize these primary pathways, consider the following diagram:

DegradationPathways cluster_0 Primary Degradation Pathways cluster_1 Hydrolysis cluster_2 Nucleophilic Substitution cluster_3 Oxidation Parent 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide DP1 1-Methylpiperidin-4-amine Parent->DP1 Amide Cleavage DP2 Chloroacetic Acid Parent->DP2 Amide Cleavage DP3 2-Hydroxy-N-(1-methylpiperidin-4-yl)acetamide Parent->DP3 SN2 Reaction DP4 N-Oxide Derivative Parent->DP4 N-Oxidation

Caption: Primary degradation pathways for 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide.

Q2: How should we design a forced degradation study to comprehensively identify potential degradation products?

A2: A well-designed forced degradation (or stress testing) study is crucial for identifying the likely degradation products and establishing the intrinsic stability of the molecule.[7] The International Council for Harmonisation (ICH) Q1A(R2) guidelines provide a framework for these studies.[7][8] Your goal should be to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex.[8][9]

Here is a recommended set of stress conditions:

Stress ConditionRecommended ParametersRationale & Potential Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursTo induce acid-catalyzed hydrolysis of the amide bond.[1] Expect to see 1-methylpiperidin-4-amine and chloroacetic acid.
Base Hydrolysis 0.1 M NaOH at room temperature for 12-24 hoursTo induce base-catalyzed hydrolysis of the amide bond and potentially nucleophilic substitution of the chloride.[1][2] Expect 1-methylpiperidin-4-amine, chloroacetic acid, and 2-Hydroxy-N-(1-methylpiperidin-4-yl)acetamide.
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo promote oxidation of the tertiary amine.[10] Look for the N-oxide derivative.
Thermal Degradation Dry heat at 80°C for 72 hoursTo assess thermolytic degradation. The degradation pathway may be less specific, but it is important for determining storage conditions.
Photostability Exposure to a minimum of 1.2 million lux hours and 200 watt hours/m² of UV lightTo evaluate light sensitivity.[11] Piperidine derivatives can undergo photo-oxidation.[4][12]

Experimental Workflow:

Caption: A typical experimental workflow for a forced degradation study.

Q3: What analytical techniques are most suitable for identifying and characterizing the degradation products?

A3: A multi-technique approach is often necessary for unambiguous identification and characterization of degradation products.[13][14]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse for separating the parent compound from its degradation products. A stability-indicating method must be developed and validated to ensure that all significant degradation products are resolved from the parent peak and from each other.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: This is the most powerful tool for this task due to its high sensitivity and selectivity.[13][15]

    • LC-MS will provide the molecular weights of the degradation products, offering initial clues to their identities.

    • LC-MS/MS will provide fragmentation patterns. By comparing the fragmentation of the parent compound with that of the degradation products, you can often pinpoint the site of modification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation of unknown degradation products, isolation followed by NMR analysis is the gold standard. ¹H and ¹³C NMR will provide detailed information about the chemical environment of each atom in the molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This may be useful for identifying volatile degradation products, such as chloroacetic acid, after appropriate derivatization.

Recommended Analytical Protocol:

  • Develop a Stability-Indicating HPLC Method:

    • Start with a reverse-phase C18 column.

    • Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

    • Optimize the gradient to achieve baseline separation of all peaks observed in the stressed samples.

  • Perform LC-MS Analysis:

    • Use the developed HPLC method coupled to a mass spectrometer.

    • Acquire data in both positive and negative ion modes to ensure detection of all potential degradation products.

    • Use high-resolution mass spectrometry (HRMS) if available to obtain accurate mass measurements, which can help in determining the elemental composition of the degradation products.

  • Conduct LC-MS/MS Fragmentation Studies:

    • Perform fragmentation of the parent compound to understand its characteristic fragmentation pathways.

    • Fragment the observed degradation product peaks and compare their fragmentation patterns to that of the parent.

  • Isolate and Perform NMR (if necessary):

    • If the identity of a significant degradation product cannot be confirmed by MS data alone, isolate the compound using preparative HPLC.

    • Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC) to elucidate the complete structure.

Q4: We have a major degradation product with a mass of [M+18]. What is its likely identity?

A4: A mass increase of 18 Da relative to the parent compound (assuming the parent is [M]) strongly suggests the substitution of the chlorine atom with a hydroxyl group. This corresponds to the formation of 2-Hydroxy-N-(1-methylpiperidin-4-yl)acetamide . This is a very common degradation pathway for chloroacetamide compounds in aqueous environments, proceeding via a nucleophilic substitution (SN2) reaction where water or a hydroxide ion acts as the nucleophile.[1]

To confirm this, you should look for the following in your MS/MS data:

  • The loss of a water molecule (18 Da) from the protonated molecular ion of the degradation product.

  • Fragmentation patterns that are consistent with the proposed structure. For example, cleavage of the amide bond would yield a fragment corresponding to the protonated 1-methylpiperidin-4-amine, which should be the same as a fragment from the parent compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
No degradation observed under stress conditions. The compound is highly stable, or the stress conditions are not harsh enough.Increase the temperature, concentration of the stressor (e.g., acid, base, peroxide), or duration of the stress.[7] However, avoid overly harsh conditions that could lead to secondary degradation and an unrealistic degradation profile.
Multiple, overlapping peaks in the chromatogram. The analytical method is not stability-indicating.Re-develop the HPLC method. Try a different column chemistry (e.g., phenyl-hexyl), a different organic modifier, or adjust the pH of the mobile phase. A shallower gradient may also improve resolution.
Poor ionization of degradation products in MS. The degradation products may have different ionization efficiencies than the parent compound.Analyze samples in both positive and negative ion modes. Adjust the pH of the mobile phase to promote ionization of the analytes.
Difficulty in interpreting MS/MS fragmentation patterns. The fragmentation is complex or does not yield diagnostic ions.Compare the fragmentation of the degradation product with that of the parent compound and any available reference standards. Use HRMS to confirm the elemental composition of fragment ions. Consider using different fragmentation techniques (e.g., CID, HCD, ETD) if available.

References

  • Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2023). Resolve Mass Spectrometry. Retrieved from [Link]

  • Li, Y., et al. (2014). Limiting degradation of reactive antibody drug conjugate intermediates in HPLC method development. Journal of Pharmaceutical and Biomedical Analysis, 92, 114-118.
  • Alsante, K. M., et al. (2003).
  • Singh, S., & Junwal, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 75, 1-13.
  • Sinha, A. (2023). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. Retrieved from [Link]

  • Vereecken, L., et al. (2021). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 125(1), 347-361.
  • Vereecken, L., et al. (2021). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Earth and Space Chemistry, 5(1), 143-156.
  • Meissner, F., et al. (2022). Degradome analysis to identify direct protein substrates of small-molecule degraders. Molecular Cell, 82(1), 224-237.e10.
  • Vereecken, L., et al. (2021). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ResearchGate. Retrieved from [Link]

  • Researchers Developed a Novel Tool for Proteome-Wide Identification of Small-Molecule Degrader Targets. (2023). Marin Biologic Laboratories. Retrieved from [Link]

  • Baertschi, S. W. (2006). Analytical methodologies for discovering and profiling degradation-related impurities. TrAC Trends in Analytical Chemistry, 25(8), 758-767.
  • Wang, F., et al. (2021). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. Critical Reviews in Environmental Science and Technology, 51(21), 2535-2566.
  • Zhang, J., et al. (2011). Biodegradation of chloroacetamide herbicides by Paracoccus sp. FLY-8 in vitro. Journal of Agricultural and Food Chemistry, 59(8), 3845-3851.
  • Zhang, J., et al. (2011). Biodegradation of Chloroacetamide Herbicides by Paracoccus sp. FLY-8 in Vitro. Journal of Agricultural and Food Chemistry, 59(8), 3845-3851.
  • Bester, K., & Hühnerfuss, H. (1993). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 41(9), 1482-1486.
  • Vargo, J. D. (1998). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. American Chemical Society.
  • Pitre, J. R., et al. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society, 142(10), 4646-4651.
  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. (2018). International Journal of Pharmaceutical Sciences and Research, 9(10), 4043-4054.
  • Kouyama, T., et al. (2007). Remaining acetamide in acetonitrile degradation using nitrile hydratase- and amidase-producing microorganisms. Applied Microbiology and Biotechnology, 74(3), 657-664.
  • Liu, Z., & Chen, J. (2022). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst.
  • Fringu, I., et al. (2019).
  • 2-chloro-N-methylacetamide. (n.d.). PubChem. Retrieved from [Link]

  • 2-chloro-N,N-dimethylacetamide. (n.d.). PubChem. Retrieved from [Link]

  • Reynolds, J. D. (2014). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism) [Video]. YouTube. Retrieved from [Link]

  • 2-chloro-N-[3-[1-[4-(4-chloroanilino)oxane-4-carbonyl]piperidin-4-yl]propyl]acetamide. (n.d.). PubChem. Retrieved from [Link]

  • Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
  • Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. (2012). International Journal of Pharma Sciences and Research, 3(1), 235-240.

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Validation & Comparative

A Comparative Guide to Chloroacetamide-Based Covalent Inhibitors: A Case Study on ENPP1

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals

Objective: This guide provides an in-depth comparison of chloroacetamide-based covalent inhibitors against other inhibitor classes, using Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) as a key therapeutic target. We will analyze the structural and mechanistic features of the representative molecule "2-Chloro-N-(1-methylpiperidin-4-yl)acetamide" to illustrate the principles of this inhibitor class and present experimental frameworks for its evaluation.

Introduction: The Rise of Covalent Inhibition and the Chloroacetamide Warhead

In modern drug discovery, covalent inhibitors have re-emerged as a powerful modality for achieving high potency and prolonged duration of action.[1] Unlike non-covalent inhibitors that bind reversibly, covalent inhibitors form a stable, irreversible bond with their target protein, typically with a nucleophilic amino acid residue like cysteine.[1] This "lock-and-key" interaction can lead to complete and sustained target inactivation.

The chloroacetamide group is a highly effective electrophilic "warhead" used in the design of covalent inhibitors.[2] Its reactivity is tuned to form a stable thioether bond with the thiol group of a cysteine residue within the target's active site.[2][3] While sometimes perceived as overly reactive, modern medicinal chemistry has demonstrated that the selectivity of a chloroacetamide inhibitor can be precisely controlled by the molecular scaffold to which it is attached, minimizing off-target effects while maximizing on-target potency.[1][2]

This guide will explore the application of the chloroacetamide strategy to ENPP1, a critical enzyme in cancer immunotherapy, using "2-Chloro-N-(1-methylpiperidin-4-yl)acetamide" as a representative scaffold for discussion.

The Target: ENPP1, a Key Regulator of the cGAS-STING Pathway

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a crucial role in regulating innate immunity.[4][5] In the tumor microenvironment, cytosolic double-stranded DNA (dsDNA) from cancer cells is detected by the enzyme cyclic GMP-AMP synthase (cGAS), which synthesizes the second messenger cyclic guanosine monophosphate-adenosine monophosphate (cGAMP).[4][6] When exported from the cancer cell, cGAMP acts as a potent immunotransmitter, binding to and activating the Stimulator of Interferon Genes (STING) pathway in adjacent immune cells, particularly antigen-presenting cells (APCs).[7][8] This activation triggers the production of type I interferons and other cytokines, leading to a robust anti-tumor immune response.[4][9]

ENPP1 acts as a critical negative regulator—an innate immune checkpoint—in this pathway by hydrolyzing and degrading extracellular cGAMP before it can activate STING.[4][5][10] Many tumors overexpress ENPP1, effectively creating an immunosuppressive shield that dampens the anti-tumor immune response.[10][11][12] Therefore, inhibiting ENPP1 is a highly promising therapeutic strategy to "heat up" immunologically "cold" tumors and enhance the efficacy of cancer immunotherapies.[4][10][11]

ENPP1_Pathway cluster_Tumor Tumor Cell cluster_TME Tumor Microenvironment cluster_APC Antigen-Presenting Cell (APC) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Senses cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra Synthesizes cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_intra->cGAMP_extra Exported ENPP1 ENPP1 AMP_GMP AMP + GMP (Inactive) ENPP1->AMP_GMP Degrades to cGAMP_extra->ENPP1 Target for Hydrolysis STING STING (ER Membrane) cGAMP_extra->STING Activates IFN Type I Interferons STING->IFN Induces ImmuneResponse Anti-Tumor Immunity IFN->ImmuneResponse Inhibitor ENPP1 Inhibitor Inhibitor->ENPP1 Blocks

Caption: The cGAS-STING pathway and the inhibitory role of ENPP1.

Deconstructing the Inhibitor: 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide

While "2-Chloro-N-(1-methylpiperidin-4-yl)acetamide" is not a widely characterized inhibitor in publicly available literature, its structure provides a valuable model for understanding this class of compounds. It consists of two key components:

  • The Chloroacetamide "Warhead" : The Cl-CH2-C(=O)- group is the electrophilic component designed to covalently bind to a nucleophilic cysteine residue in the ENPP1 active site. The irreversible nature of this bond can lead to sustained enzyme inhibition.[2][3]

  • The Piperidine Scaffold : The N-(1-methylpiperidin-4-yl) fragment serves as the recognition element. This scaffold dictates the molecule's orientation within the ENPP1 binding pocket, ensuring that the warhead is positioned correctly to react with the target cysteine. It also governs the compound's physicochemical properties, such as solubility, cell permeability, and metabolic stability.

Caption: Mechanism of covalent inhibition by a chloroacetamide warhead.

Performance Comparison: Chloroacetamide vs. Other ENPP1 Inhibitors

To understand the potential advantages and disadvantages of a chloroacetamide-based approach, we compare it to other classes of ENPP1 inhibitors that have been described in the literature.[5]

Inhibitor ClassRepresentative Example(s)Mechanism of ActionPotency (Ki or IC50)Key AdvantagesKey Disadvantages
Chloroacetamide Hypothetical: 2-Chloro-N-(1-methylpiperidin-4-yl)acetamideCovalent, IrreversiblePotentially < 100 nMSustained target engagement; potential for lower dosing frequency.Potential for off-target reactivity if not well-designed; risk of immunogenicity.
Nucleotide Analogs ATP Analogs (e.g., ARL 67156)Competitive1-10 µMWell-understood binding mode based on natural substrate.Poor cell permeability and oral bioavailability due to high polarity and charge.[5]
Phosphonates Compound 32 (Carozza et al.)Competitive, Non-covalent< 2 nMHigh potency; cell-impermeable, targeting extracellular ENPP1 specifically.[7][8]May require optimization for drug-like properties.
Quinazoline Sulfamides Compound 7c (Forcellini et al.)Competitive, Non-covalent58 nMGood potency and potential for favorable drug-like properties.[5]Requires extensive structure-activity relationship (SAR) studies for optimization.
Other Non-Nucleotides STF-1623, ISM5939Non-covalentNanomolar rangeHigh specificity; some have demonstrated oral bioavailability and in vivo efficacy.[9][11]Complex SAR; may require advanced design (e.g., AI-driven) to discover.[9][13]

Experimental Protocols for Inhibitor Validation

Evaluating a novel inhibitor requires a systematic, multi-step approach. The protocols below describe a self-validating workflow to characterize the potency and cellular effects of a compound like 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide.

Protocol 1: In Vitro ENPP1 Enzymatic Inhibition Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of recombinant ENPP1. We will use a fluorescence-based method for its high sensitivity and suitability for high-throughput screening.[14]

Causality and Rationale:

  • Recombinant ENPP1: Ensures a clean system to measure direct inhibition without confounding factors from other cellular proteins.

  • Fluorogenic Substrate: Provides a sensitive and continuous readout of enzyme activity. The increase in fluorescence is directly proportional to ENPP1 activity.[14]

  • Buffer Components: Tris buffer maintains a physiological pH.[7] CaCl₂ and ZnCl₂ are included because ENPP1 is a metalloenzyme requiring zinc for catalytic activity and calcium for structural integrity.[7][14]

  • IC50 Determination: A dose-response curve allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 250 mM NaCl, 0.5 mM CaCl₂, 1 µM ZnCl₂.[7][14]

    • Enzyme Stock: Prepare a 2X working solution of recombinant human ENPP1 (e.g., 6 nM) in Assay Buffer.

    • Substrate Stock: Prepare a 2X working solution of a fluorogenic ENPP1 substrate (e.g., 10 µM) in Assay Buffer.

    • Inhibitor Stock: Prepare a serial dilution of the test inhibitor (e.g., from 100 µM to 1 pM) in DMSO, then dilute further into Assay Buffer. Ensure the final DMSO concentration is ≤1%.

  • Assay Procedure (96-well black plate):

    • Add 50 µL of the 2X ENPP1 enzyme solution to each well.

    • Add 5 µL of the inhibitor dilution (or DMSO for control) to the appropriate wells.

    • Incubate for 30 minutes at room temperature to allow for inhibitor binding. For covalent inhibitors, this pre-incubation is critical.

    • Initiate the reaction by adding 50 µL of the 2X substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (e.g., Ex/Em = 485/520 nm) every 2 minutes for 60 minutes at 37°C.[15][16]

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the rates to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_read Data Acquisition & Analysis P1 Prepare Serial Dilutions of Inhibitor A2 Add 5µL Inhibitor (or DMSO control) P1->A2 P2 Prepare 2X Enzyme and 2X Substrate Solutions A1 Add 50µL 2X ENPP1 to wells P2->A1 A4 Add 50µL 2X Substrate to initiate reaction P2->A4 A1->A2 A3 Pre-incubate 30 min at Room Temp A2->A3 A3->A4 D1 Read Fluorescence Kinetically (60 min) A4->D1 D2 Calculate Reaction Rates (Slope) D1->D2 D3 Normalize Data and Plot Dose-Response Curve D2->D3 D4 Calculate IC50 Value D3->D4

Caption: Workflow for the in vitro ENPP1 enzymatic inhibition assay.

Protocol 2: Cell-Based Assay for Inhibition of cGAMP Hydrolysis

This assay confirms that the inhibitor can engage and inhibit ENPP1 in a more physiologically relevant context, on the surface of living cells.

Causality and Rationale:

  • High-ENPP1 Cell Line: Using a cell line like MDA-MB-231, which has high endogenous ENPP1 expression, provides a robust system to measure target engagement.[17]

  • Exogenous cGAMP: Adding known amounts of cGAMP allows for a direct measurement of ENPP1's hydrolytic activity on its key immunological substrate.

  • LC-MS/MS Quantification: This is the gold standard for accurately measuring the remaining cGAMP and the generated AMP/GMP, providing unambiguous evidence of ENPP1 activity and its inhibition.

Step-by-Step Methodology:

  • Cell Culture:

    • Plate MDA-MB-231 cells in a 24-well plate and grow to ~90% confluency.

  • Inhibitor Treatment:

    • Wash cells twice with serum-free media.

    • Add fresh serum-free media containing various concentrations of the ENPP1 inhibitor (or DMSO control).

    • Incubate for 1 hour at 37°C.

  • cGAMP Challenge:

    • Add 2'3'-cGAMP to each well to a final concentration of 5 µM.

    • Incubate for 3 hours at 37°C.[7]

  • Sample Collection and Analysis:

    • Collect the supernatant from each well.

    • Heat-inactivate the samples at 95°C for 10 minutes to stop any residual enzyme activity.[7]

    • Analyze the samples via LC-MS/MS to quantify the concentrations of 2'3'-cGAMP, AMP, and GMP.

  • Data Analysis:

    • Calculate the percentage of cGAMP remaining relative to the inhibitor-treated samples versus the DMSO control.

    • Determine the cellular IC50 for the inhibition of cGAMP hydrolysis.

Protocol 3: Cell Viability Assay

This assay is crucial to determine if the observed cellular activity is due to specific enzyme inhibition or general cytotoxicity.

Causality and Rationale:

  • Metabolic Readout: Assays like MTT or ATP-based assays (e.g., CellTiter-Glo®) measure the metabolic activity of the cell population, which is a reliable indicator of cell viability.[18][19] Viable cells maintain active metabolism, while dead or dying cells do not.[18]

  • Counter-Screening: This serves as a critical counter-screen. An ideal inhibitor should show high potency against its target (Protocols 5.1 and 5.2) but low cytotoxicity in this assay. A compound that is potent in all assays may be a non-specific cytotoxic agent rather than a targeted inhibitor.

Step-by-Step Methodology (MTT Assay):

  • Cell Plating: Seed cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the inhibitor for a prolonged period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[18] During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals.[18]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.[18]

  • Absorbance Reading: Measure the absorbance at ~570 nm using a plate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Plot the percentage of cell viability against inhibitor concentration to determine the CC50 (half-maximal cytotoxic concentration).

Conclusion and Future Perspectives

The chloroacetamide moiety represents a powerful tool for designing potent, irreversible inhibitors of ENPP1. A hypothetical molecule like "2-Chloro-N-(1-methylpiperidin-4-yl)acetamide" combines this reactive warhead with a scaffold that can be optimized for target selectivity and favorable pharmacokinetic properties. When compared to other inhibitor classes, the key advantage of a covalent approach is the potential for prolonged and complete target suppression, which could translate to enhanced therapeutic efficacy in vivo.

However, the development of such inhibitors is not without challenges. The primary hurdle is ensuring target specificity to avoid off-target covalent modifications, which can lead to toxicity. This requires careful scaffold design and comprehensive selectivity screening.

The experimental workflows detailed in this guide provide a robust framework for characterizing any novel ENPP1 inhibitor. By systematically evaluating enzymatic potency, cellular target engagement, and off-target cytotoxicity, researchers can identify promising lead candidates for advancing into preclinical and clinical development. The ultimate goal is to leverage ENPP1 inhibition to unlock the full potential of the cGAS-STING pathway, transforming the treatment landscape for a wide range of solid tumors.[9]

References

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  • Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. (2022-10-27). PubMed.
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  • Kyoto Green-assisted screening of ENPP1 inhibitors. (a) Schematic... ResearchGate.
  • Cell Viability Assays - Assay Guidance Manual. (2013-05-01). NCBI Bookshelf - NIH.
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  • Cell viability assay selection guide. Abcam.
  • How to Measure Cell Viability. Promega Corporation.
  • Cell viability assays. Abcam.
  • Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP. (2020-11-19). PubMed.
  • ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1. (2019-11-19). MDPI.
  • ENPP1 inhibitors and their use for the treatment of cancer. Google Patents.
  • Oral ENPP1 inhibitor designed using generative AI as next generation STING modulator for solid tumors. PubMed Central.
  • Studies on the Inhibition of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) by 2-(3,4-Dihydroxyphenyl)-7,8-dihydroxy-3-methoxychromen-4-one, a Flavonoid from Pistacia chinensis. MDPI.
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A Comparative Analysis of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic combination of pharmacophoric fragments is a cornerstone of rational drug design. This guide provides a comprehensive comparative analysis of derivatives of "2-Chloro-N-(1-methylpiperidin-4-yl)acetamide," a scaffold that marries the reactive potential of a chloroacetamide warhead with the favorable pharmacokinetic profile often conferred by a substituted piperidine moiety. While direct head-to-head comparative studies on a homologous series of this specific parent compound are not extensively documented in publicly available literature, this guide will synthesize data from structurally related analogs to provide a robust framework for understanding the structure-activity relationships (SAR) and to inform the design of future derivatives. We will delve into the mechanistic underpinnings of the chloroacetamide group, the multifaceted role of the N-methylpiperidine fragment, and the anticipated impact of structural modifications on biological activity, supported by established experimental protocols.

The Core Scaffold: A Union of Reactivity and Druggability

The parent compound, 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide, is an intriguing starting point for library synthesis due to the distinct roles of its two primary structural components.

  • The Chloroacetamide "Warhead": The chloroacetamide moiety is a well-established electrophilic group capable of forming covalent bonds with nucleophilic residues in biological macromolecules, such as the thiol group of cysteine.[1] This irreversible binding can lead to potent and sustained target inhibition, a desirable attribute in the development of anticancer and antimicrobial agents. The reactivity of the carbon-chlorine bond is a critical parameter, influenced by the electronic nature of the substituents on the amide nitrogen.[2]

  • The N-methylpiperidine Moiety: The piperidine ring is a privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs.[3] Its inclusion in a molecule can significantly influence physicochemical and pharmacokinetic properties. The N-methylated piperidine, in particular, can enhance aqueous solubility and modulate lipophilicity, which are crucial for improving a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] Furthermore, the piperidine ring can act as a rigid scaffold to orient other functional groups for optimal interaction with a biological target.[5]

The synergy of these two fragments suggests that derivatives of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide hold promise as targeted covalent inhibitors with favorable drug-like properties.

Comparative Analysis of Structural Modifications

While specific experimental data for a library of direct derivatives of our topic compound is limited, we can infer the likely impact of structural modifications based on established SAR principles for related N-acylpiperidines and chloroacetamides.

Modification of the Chloroacetamide Moiety

The primary point of modification on the chloroacetamide portion is the halogen atom itself. While our parent compound features chlorine, substitution with other halogens can modulate reactivity.

  • Bromoacetamide Derivatives: Generally, a bromoacetamide is more reactive than its chloroacetamide counterpart due to the lower bond dissociation energy of the carbon-bromine bond. This enhanced reactivity could lead to faster target engagement but may also increase off-target reactivity and potential toxicity.

  • Fluoroacetamide and Iodoacetamide Derivatives: Fluoroacetamides are typically less reactive and may not be suitable for covalent inhibition unless the target has a highly nucleophilic active site. Conversely, iodoacetamides are highly reactive and often too unstable for therapeutic applications.

The choice of halogen is therefore a critical optimization step, balancing on-target potency with off-target effects and overall stability.

Modification of the Piperidine Ring

The N-methylpiperidine ring offers several avenues for modification that can fine-tune the physicochemical and pharmacological properties of the molecule.

  • N-Substitution: The N-methyl group is a common feature that often improves solubility and metabolic stability.[3] Altering this substituent can have a profound impact. For instance, replacing the methyl group with a larger alkyl or benzyl group can increase lipophilicity, potentially enhancing membrane permeability but also possibly increasing binding to plasma proteins or off-target hydrophobic pockets. The SAR of N-(1-benzylpiperidin-4-yl)phenylacetamide analogs has shown that substitutions on the benzyl ring can influence affinity and selectivity for certain receptors.[6]

  • Ring Substitution: The introduction of substituents on the piperidine ring itself can influence the molecule's conformation and introduce new points of interaction with a target. For example, hydroxylation or fluorination of the piperidine ring can alter its polarity and hydrogen bonding capacity.[4] Structure-activity relationship studies of piperidine derivatives have demonstrated that even small changes, such as the addition of a methyl group, can significantly impact biological activity.[1]

The following table summarizes the anticipated effects of these modifications, drawing parallels from related compound series.

ModificationAnticipated Effect on ActivityRationale
Chloroacetamide Moiety
Cl → BrPotential increase in potency and toxicityIncreased electrophilicity and reactivity.
Cl → FLikely decrease in covalent bindingDecreased electrophilicity.
Piperidine Moiety
N-CH₃ → N-BenzylPotential for altered target affinity and selectivityIntroduction of aromatic interactions, increased lipophilicity.
Addition of hydroxyl groupPotential for improved solubility and new H-bonding interactionsIncreased polarity.
Addition of alkyl groupPotential for increased potency through hydrophobic interactionsIncreased lipophilicity and steric bulk.

Experimental Evaluation: Protocols for Comparative Assessment

To empirically validate the predicted effects of structural modifications, a standardized set of in vitro assays is essential. The following protocols provide a framework for the comparative evaluation of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide derivatives.

Synthesis of Derivatives

A general synthetic route to N-substituted piperidine acetamide derivatives involves the acylation of the corresponding amine with chloroacetyl chloride or a related acyl halide.[7][8]

General Protocol for the Synthesis of 2-Chloro-N-(1-substituted-piperidin-4-yl)acetamide Derivatives:

  • To a solution of the desired 4-amino-1-substituted-piperidine (1.0 eq) and a base such as triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a solution of chloroacetyl chloride (1.1 eq) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired derivative.

Characterization of the synthesized compounds should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic potential of new compounds.[9]

Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., dimethyl sulfoxide or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol for Broth Microdilution Assay:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanistic Considerations and Future Directions

The primary mechanism of action for many bioactive chloroacetamides is the covalent inhibition of key enzymes.[10] For anticancer applications, this could involve the alkylation of cysteine residues in the active sites of kinases or other enzymes that are dysregulated in cancer. In the context of antimicrobial activity, chloroacetamides can inhibit essential bacterial enzymes.

The N-methylpiperidine moiety, while primarily influencing pharmacokinetics, can also contribute to target binding through ionic or hydrogen bonding interactions, particularly if the target has a corresponding anionic or hydrogen bond acceptor site.

The following diagram illustrates the general workflow for the design and evaluation of novel 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide derivatives.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization A Core Scaffold 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide B Structural Modification (Halogen, N-substituent, Ring substituents) A->B SAR Hypothesis C Synthesis of Derivatives B->C Synthetic Route D Cytotoxicity Assay (e.g., MTT) C->D E Antimicrobial Assay (e.g., Broth Microdilution) C->E F Comparative Data Analysis D->F E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Compound Identification G->H H->B Iterative Design I Further Mechanistic Studies H->I

Caption: Workflow for the design and evaluation of novel derivatives.

Conclusion

The "2-Chloro-N-(1-methylpiperidin-4-yl)acetamide" scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. By leveraging the covalent inhibitory potential of the chloroacetamide moiety and the favorable pharmacokinetic properties of the N-methylpiperidine ring, it is possible to design a diverse library of derivatives with tailored biological activities. While direct comparative data for this specific series is sparse, a rational approach to lead optimization can be guided by the extensive body of literature on related chloroacetamide and piperidine-containing compounds. The experimental protocols outlined in this guide provide a robust framework for the synthesis and comparative evaluation of new chemical entities based on this versatile scaffold. Future research should focus on the synthesis of a focused library of derivatives and their systematic evaluation to elucidate clear structure-activity relationships, ultimately leading to the identification of potent and selective drug candidates.

References

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Validating the Biological Target of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide: A Comparative Guide for Covalent Probe Deconvolution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a bioactive small molecule to a validated therapeutic candidate is paved with rigorous target identification and validation. This guide provides an in-depth, comparative framework for elucidating the biological target of "2-Chloro-N-(1-methylpiperidin-4-yl)acetamide," a compound whose chloroacetamide warhead suggests a covalent mechanism of action.

Drawing parallels with the well-characterized covalent inhibitor, Ibrutinib, this guide will navigate the critical experimental stages of target identification, engagement, and validation. We will delve into the rationale behind selecting specific methodologies, offering detailed protocols and comparative analyses to empower researchers in their quest to unravel the molecular mechanisms of novel covalent probes.

The Covalent Hypothesis: Learning from Ibrutinib

The presence of a chloroacetamide moiety in "2-Chloro-N-(1-methylpiperidin-4-yl)acetamide" is a strong indicator of its potential to act as a covalent inhibitor. This reactive group can form a stable, covalent bond with nucleophilic amino acid residues, most commonly cysteine, within the binding site of its protein target. This mode of action is exemplified by the FDA-approved drug Ibrutinib, which irreversibly inhibits Bruton's tyrosine kinase (BTK) by forming a covalent bond with Cysteine 481 in the enzyme's active site[1][2]. This irreversible inhibition of BTK is central to its therapeutic efficacy in B-cell malignancies[1][3].

The core challenge, and the focus of this guide, is to identify the specific protein(s) targeted by "2-Chloro-N-(1-methylpiperidin-4-yl)acetamide" and to validate that this interaction is responsible for its biological activity.

Part 1: Target Identification - Unmasking the Molecular Partner

The initial and most critical step is to identify the direct binding partners of our compound of interest from the entire proteome. Here, we compare two powerful chemoproteomic strategies: Affinity Purification-Mass Spectrometry (AP-MS) with a "clickable" probe and competitive Activity-Based Protein Profiling (ABPP).

Affinity Purification-Mass Spectrometry (AP-MS) with a "Clickable" Probe

This method involves synthesizing an analog of "2-Chloro-N-(1-methylpiperidin-4-yl)acetamide" that incorporates a bioorthogonal handle, such as an alkyne or azide group. This "clickable" probe retains the reactive chloroacetamide warhead and overall structure to ensure it engages the same biological targets. The probe is incubated with cell lysates or intact cells, allowing it to covalently label its protein targets. Subsequently, a reporter tag (e.g., biotin) is attached to the probe via a click chemistry reaction, enabling the enrichment of the labeled proteins on streptavidin beads. The enriched proteins are then identified by mass spectrometry[4][5][6].

Caption: Workflow for target identification using a clickable probe followed by affinity purification and mass spectrometry.

  • Probe Synthesis: Synthesize an alkyne-containing analog of "2-Chloro-N-(1-methylpiperidin-4-yl)acetamide". The position of the alkyne should be chosen to minimize disruption of the compound's binding properties.

  • Cell Culture and Treatment: Culture the relevant cell line to 70-80% confluency. Treat the cells with the clickable probe at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Click Chemistry: To the cell lysate, add the biotin-azide tag, a copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA) to catalyze the cycloaddition reaction.

  • Affinity Purification: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated protein-probe complexes.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound proteins using a denaturing buffer (e.g., containing SDS) and boiling.

  • Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins that are significantly enriched in the probe-treated samples compared to the controls.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is an alternative approach that does not require chemical modification of the compound of interest. Instead, it utilizes a broad-spectrum activity-based probe that targets a large family of enzymes (e.g., kinases or serine hydrolases)[7][8][9]. The principle is that if "2-Chloro-N-(1-methylpiperidin-4-yl)acetamide" binds to a specific enzyme, it will block the binding of the broad-spectrum probe to that same enzyme.

In this workflow, a cell lysate is pre-incubated with "2-Chloro-N-(1-methylpiperidin-4-yl)acetamide" before the addition of a broad-spectrum covalent probe with a reporter tag. The reduction in labeling of a specific protein by the broad-spectrum probe in the presence of the test compound identifies it as a potential target[2][9].

Caption: Workflow for competitive activity-based protein profiling (ABPP).

  • Cell Culture and Lysis: Prepare cell lysates as described for AP-MS.

  • Competitive Incubation: Aliquot the lysate and pre-incubate with a range of concentrations of "2-Chloro-N-(1-methylpiperidin-4-yl)acetamide" or vehicle control for a defined period.

  • Probe Labeling: Add a broad-spectrum, biotinylated activity-based probe (e.g., a cysteine-reactive probe) to all samples and incubate.

  • Affinity Purification, Sample Preparation, and LC-MS/MS Analysis: Proceed with streptavidin enrichment, digestion, and mass spectrometry as outlined in the AP-MS protocol.

  • Data Analysis: Identify proteins that show a dose-dependent decrease in abundance in the samples pre-treated with "2-Chloro-N-(1-methylpiperidin-4-yl)acetamide" compared to the vehicle control. These are the putative targets.

Comparison of Target Identification Methods
FeatureAP-MS with "Clickable" ProbeCompetitive ABPP
Compound Modification Required (synthesis of a "clickable" analog)Not required
Probe Specificity Specific to the compound of interestRelies on a broad-spectrum probe
Potential for Bias The "clickable" tag might alter binding affinity or cellular uptakeLimited to the protein families targeted by the broad-spectrum probe
Primary Output A list of proteins directly bound by the probeA list of proteins whose binding to a broad-spectrum probe is competed off
Key Advantage Directly identifies binding partnersNo need for chemical synthesis; provides information on the class of enzymes targeted

Part 2: Target Engagement - Confirmation in a Cellular Context

Once putative targets have been identified, it is crucial to confirm that the compound engages these targets within intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose[10][11][12]. CETSA is based on the principle that the binding of a ligand to a protein stabilizes the protein's structure, leading to an increase in its melting temperature[13][14].

In a CETSA experiment, cells are treated with the compound of interest and then heated to a range of temperatures. The amount of soluble protein remaining at each temperature is quantified. A shift in the melting curve of a target protein to a higher temperature in the presence of the compound confirms target engagement[10][12].

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture and Treatment: Treat cultured cells with "2-Chloro-N-(1-methylpiperidin-4-yl)acetamide" or vehicle at a desired concentration for a specified time.

  • Harvesting and Aliquoting: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes.

  • Heating: Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing folded proteins) from the precipitated fraction (containing unfolded proteins) by centrifugation.

  • Protein Quantification: Quantify the amount of the putative target protein in the soluble fractions using a specific antibody-based method like Western blotting or an ELISA-based format.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus target engagement.

Part 3: Target Validation - Linking Engagement to Function

The final and definitive step is to validate that the engagement of the identified target is responsible for the observed biological effects of "2-Chloro-N-(1-methylpiperidin-4-yl)acetamide". CRISPR/Cas9-mediated gene editing is a powerful tool for this purpose, allowing for the specific knockout or knockdown of the putative target gene[15][16][17].

The logic is straightforward: if the target protein is essential for the compound's activity, then cells lacking that protein should be resistant to the compound's effects.

Caption: Workflow for target validation using CRISPR/Cas9 gene editing.

  • sgRNA Design and Cloning: Design and clone at least two different single-guide RNAs (sgRNAs) targeting the gene of the putative target protein into a suitable vector.

  • Generation of Knockout/Knockdown Cell Lines: Transfect the appropriate cell line with the Cas9 nuclease and the sgRNA-expressing vectors. Select for successfully edited cells and validate the knockout or knockdown of the target protein by Western blotting or qPCR.

  • Phenotypic Assay: Treat the wild-type and the target-knockout/knockdown cell lines with a range of concentrations of "2-Chloro-N-(1-methylpiperidin-4-yl)acetamide".

  • Data Analysis: Measure a relevant phenotypic endpoint, such as cell viability (e.g., using an MTT or CellTiter-Glo assay). A significant increase in the EC50 or IC50 value of the compound in the knockout/knockdown cells compared to the wild-type cells validates the target.

Signaling Pathway Analysis: The Next Frontier

Once the primary target is validated, the next logical step is to investigate the downstream signaling pathways affected by the compound's interaction with its target. For instance, if the target is a kinase, one would investigate the phosphorylation status of its known substrates. Ibrutinib's inhibition of BTK, for example, blocks the B-cell receptor signaling pathway, which is crucial for the survival of malignant B-cells[1][2][18]. A similar in-depth analysis of the signaling consequences of target engagement by "2-Chloro-N-(1-methylpiperidin-4-yl)acetamide" will provide a comprehensive understanding of its mechanism of action.

Caption: Simplified diagram of the B-cell receptor signaling pathway and the inhibitory action of Ibrutinib on BTK.

Conclusion

Validating the biological target of a novel covalent compound like "2-Chloro-N-(1-methylpiperidin-4-yl)acetamide" is a multi-faceted process that requires a combination of sophisticated techniques. This guide has outlined a logical and experimentally robust workflow, beginning with unbiased target identification using chemoproteomic approaches, followed by biophysical confirmation of target engagement in cells, and culminating in genetic validation of the target's role in the compound's mechanism of action.

By drawing parallels with the well-understood covalent inhibitor Ibrutinib and providing detailed, comparative protocols, this guide aims to equip researchers with the knowledge and tools necessary to confidently and efficiently deconvolve the targets of their novel covalent probes, a critical step in the journey of drug discovery and development.

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A Comparative Guide to the Cross-Reactivity of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the quest for novel therapeutics, the potency of a compound against its intended target is only half the story. The other, equally critical, half is its selectivity. Off-target interactions, where a drug molecule binds to and modulates proteins other than its primary target, can lead to a cascade of unintended consequences, ranging from diminished efficacy to severe adverse effects.[1][2] Therefore, comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a cornerstone of modern, rational drug design, essential for building a robust safety and efficacy profile long before a candidate molecule enters clinical trials.[3][4]

This guide provides an in-depth, comparative framework for evaluating the cross-reactivity of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide , a synthetic small molecule featuring a pharmacologically significant piperidine scaffold.[5] Due to the limited publicly available data on this specific compound, we will postulate a primary target based on the common bioactivities of related structures and propose a rigorous, multi-tiered experimental strategy to define its selectivity profile. This guide is designed for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical, detailed protocols for assessing molecular specificity.

Compound Profile: 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide

The subject of our investigation, 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide, incorporates two key chemical moieties:

  • A Piperidine Ring: This nitrogen-containing heterocycle is a privileged scaffold in medicinal chemistry, found in numerous approved drugs targeting a wide range of proteins, including G-protein coupled receptors (GPCRs) and kinases.[5][6]

  • A Chloroacetamide Group: This is a reactive electrophilic group, which can potentially form covalent bonds with nucleophilic residues (like cysteine) in a protein's binding site. This moiety suggests the compound could act as an irreversible or covalent inhibitor. The chloroacetamide functional group itself necessitates careful safety and toxicology assessment.[7][8][9]

Given the prevalence of piperidine derivatives as kinase inhibitors, for the purpose of this guide, we will hypothesize that 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide (hereafter referred to as Compound A) is a novel inhibitor of Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle and a validated target in oncology.

To provide a meaningful comparison, we will introduce a hypothetical structural analog, 2-Hydroxy-N-(1-methylpiperidin-4-yl)acetamide (Compound B) , where the reactive chloro- group is replaced by a hydroxyl group, likely altering its binding mode and selectivity.

A Tiered Strategy for Comprehensive Cross-Reactivity Profiling

A robust assessment of selectivity should be systematic, moving from broad screening to focused, cell-based validation. We propose a two-tiered approach.

Tier 1: Broad Spectrum In Vitro Profiling

The initial step is to screen Compound A against large, diverse panels of kinases and other common off-target protein families, such as GPCRs and ion channels. This provides a bird's-eye view of its selectivity landscape.[10][11]

Kinase Profiling: The compound should be tested against a comprehensive panel of kinases (e.g., >400 kinases) at a standard concentration (e.g., 10 µM) to identify any significant off-target inhibition.[10][12]

Receptor Binding Profiling: A broad panel of receptor and ion channel binding assays is crucial for identifying potential interactions that could lead to common adverse effects (e.g., cardiovascular or neurological).[13][14]

Hypothetical Data Summary: Tier 1 Screening

The following table summarizes hypothetical screening results for Compound A and its analog, Compound B, at a concentration of 10 µM.

Target Compound A (% Inhibition) Compound B (% Inhibition) Potential Implication
CDK2 (Primary Target) 98% 95% Potent on-target activity
CDK985%45%Off-target (CDK family)
GSK3β72%30%Off-target (Kinase)
Aurora Kinase A25%15%Low off-target activity
p38α MAPK18%10%Low off-target activity
Sigma-1 Receptor (% Binding)65%75%Off-target (GPCR/Receptor)
hERG Channel (% Binding)5%8%Low risk of cardiotoxicity

From this hypothetical data, Compound A shows potent inhibition of its primary target, CDK2, but also significant activity against CDK9 and GSK3β, and moderate binding to the Sigma-1 receptor. Compound B, while also potent against CDK2, appears more selective across the kinase panel but shows slightly higher binding to the Sigma-1 receptor.

Tier 2: Cellular Target Engagement and Validation

Biochemical assays are invaluable, but they do not always reflect a compound's behavior in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct binding of a compound to its target and off-targets in intact cells or cell lysates.[15][16] CETSA relies on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[17][18]

CETSA_Workflow

Caption: A tiered decision-making workflow for cross-reactivity studies.

Detailed Experimental Protocols

Protocol 1: Broad-Spectrum Kinase Profiling
  • Compound Preparation: Solubilize Compound A and Compound B in 100% DMSO to create a 10 mM stock solution.

  • Assay Plate Preparation: For a >400-plex kinase panel (e.g., services offered by Reaction Biology or AssayQuant), serially dilute the stock solutions. [11][12]The primary screen should be run at a final assay concentration of 10 µM.

  • Kinase Reaction: The assay is typically a radiometric or fluorescence-based activity assay. [11][19]The compound is incubated with the specific kinase, a substrate (e.g., a generic peptide), and ATP (often [γ-³²P]-ATP).

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the substrate on a filter and measuring incorporated radioactivity. [11]For fluorescence assays, a change in fluorescence polarization or intensity is measured. [20]5. Data Analysis: The activity in the presence of the compound is compared to a vehicle (DMSO) control. The results are expressed as percent inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from established methods. [15][17][21]

  • Cell Culture: Culture a relevant human cell line (e.g., a cancer cell line overexpressing CDK2, like HeLa or U2OS) to ~80% confluency.

  • Compound Treatment: Treat cells with Compound A, Compound B (e.g., at 10x the IC50 concentration), or a vehicle (DMSO) control for 1-2 hours at 37°C.

  • Heating: Harvest and resuspend the cells in a buffered solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) to release cellular contents.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated, denatured proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction). Analyze the amount of the target proteins (CDK2, CDK9, GSK3β) remaining in the soluble fraction using Western blotting with specific antibodies.

  • Data Analysis: Quantify the band intensities from the Western blots. For each treatment condition, plot the percentage of soluble protein relative to the 40°C sample against the temperature. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm). The thermal shift (ΔTm) is the difference in Tm between the compound-treated and vehicle-treated samples.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous strategy for assessing the cross-reactivity of the novel compound, 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide. Through our hypothetical, data-driven comparison, we have demonstrated how a tiered approach, combining broad in vitro screening with cell-based target engagement assays like CETSA, can build a detailed selectivity profile.

The analysis suggests that while Compound A is a potent inhibitor of its intended target, its off-target activities would be a significant concern for further development. In contrast, the structural analog, Compound B, emerges as a more promising candidate due to its superior selectivity. This underscores a critical principle in drug discovery: small structural modifications can have profound impacts on a compound's specificity. [22]Future work on these compounds would involve dose-response studies to quantify the potency (IC50) of the off-target interactions and subsequent cell-based functional assays to understand the downstream consequences of this cross-reactivity.

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Navigating the Therapeutic Potential of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide: A Comparative Guide Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive analysis of the therapeutic potential of the novel chemical entity, 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide. In the absence of direct clinical or preclinical data for this specific compound, this document establishes a framework for its evaluation by comparing it to known drugs and experimental compounds that share its core structural motifs: the reactive chloroacetamide warhead and the pharmacologically significant 1-methylpiperidine scaffold. By dissecting the established efficacy and mechanisms of action of these analogs, we extrapolate potential therapeutic applications and propose a rigorous, multi-stage experimental workflow to empirically determine the efficacy of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of novel acetamide derivatives.

Introduction: Unveiling a Candidate Molecule

2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is a synthetic compound characterized by two key functional groups: a chloroacetamide moiety and an N-substituted piperidine ring. While this specific molecule is not yet characterized in peer-reviewed efficacy studies, its constituent parts are well-represented in medicinal chemistry and pharmacology, suggesting a range of potential biological activities.

  • The Chloroacetamide "Warhead": The chloroacetamide group is a known electrophile, capable of forming covalent bonds with nucleophilic residues in proteins, most notably the thiol group of cysteine.[1] This irreversible binding can lead to the potent and often prolonged inhibition of enzyme function. This mechanism is the basis for the activity of some herbicides and is being explored for therapeutic agents targeting enzymes with critical cysteine residues in their active sites.[1][2]

  • The 1-Methylpiperidine Scaffold: The piperidine ring is a ubiquitous feature in pharmaceuticals, found in numerous FDA-approved drugs.[3][4][5] Its saturated, heterocyclic structure can confer favorable pharmacokinetic properties, such as improved solubility and bioavailability, and can be functionalized to optimize binding to biological targets. The N-methyl substitution can further influence these properties. Piperidine derivatives have demonstrated a wide array of pharmacological effects, including anticancer and neuroprotective activities.[4][6][7]

The combination of these two moieties in 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide suggests a potential for targeted covalent inhibition of specific enzymes, with the piperidine group guiding the molecule to its target and influencing its overall drug-like properties.

Comparative Analysis with Known Drugs and Analogs

Given the lack of direct data, we will compare the structural components of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide to compounds with established biological activity.

Chloroacetamide-Containing Compounds: A Legacy of Covalent Inhibition

The chloroacetamide group's reactivity has been harnessed in various contexts, from agriculture to medicine.

  • Herbicides (e.g., Metazachlor, Metolachlor): These compounds function by inhibiting very-long-chain fatty acid elongases (VLCFAEs) in plants through covalent modification of an active site cysteine.[1][2][8] This provides a clear precedent for the enzyme-inhibiting potential of the chloroacetamide moiety.

  • Antifungal and Antibacterial Agents: Derivatives of chloroacetamide have demonstrated efficacy against various fungal and bacterial strains.[9][10] For instance, N-(4-bromophenyl)-2-chloroacetamide (4-BFCA) has shown fungicidal action against resistant Fusarium species.[9] This suggests a potential antimicrobial application for novel chloroacetamide compounds.

  • Anticancer Research: The principle of covalent inhibition is a cornerstone of some anticancer therapies. While not a direct analog, the mechanism of action of drugs like Ibrutinib (a Bruton's tyrosine kinase inhibitor that forms a covalent bond with a cysteine residue) highlights the potential of this approach. Research into chloroacetamide derivatives has also shown cytotoxic effects against cancer cell lines, often linked to the induction of oxidative stress and apoptosis.[11]

Piperidine-Containing Drugs: A Scaffold for Success

The piperidine ring is a privileged scaffold in drug discovery, contributing to the efficacy of a diverse range of therapeutics.[3][4][6]

  • Anticancer Agents (e.g., Niraparib, Rucaparib): These PARP inhibitors, used in the treatment of ovarian and other cancers, feature a piperidine ring. The piperidine moiety in these molecules contributes to their binding affinity and overall pharmacokinetic profile.[3]

  • Neuroprotective and CNS-Active Drugs (e.g., Donepezil, Methylphenidate): The piperidine scaffold is also prevalent in drugs targeting the central nervous system. For example, Donepezil, an acetylcholinesterase inhibitor for Alzheimer's disease, and Methylphenidate, used for ADHD, both contain a piperidine ring that is crucial for their interaction with their respective targets.

The table below summarizes the comparison of structural motifs.

Structural Motif Known Compounds/Drug Classes Mechanism of Action/Role Potential Implication for 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide
Chloroacetamide Herbicides (Metazachlor), Experimental Antifungals, Anticancer agents in researchCovalent inhibition of enzymes via reaction with cysteine residues.[1][2]Potential for irreversible inhibition of target enzymes, possibly leading to potent and durable therapeutic effects.
1-Methylpiperidine Anticancer Drugs (Niraparib), CNS Drugs (Donepezil), Alkaloids (Piperine)[3][6]Enhances potency, selectivity, and bioavailability; crucial for target binding.[5]May guide the molecule to specific biological targets and improve its drug-like properties (ADME).

Hypothetical Experimental Workflow for Efficacy Evaluation

To empirically determine the efficacy of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide, a structured, multi-phase experimental plan is proposed. This workflow is designed to first screen for general cytotoxic activity and then to investigate specific mechanisms of action and in vivo efficacy.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Efficacy A Compound Acquisition & Purity Analysis B Cell Line Selection (e.g., NCI-60 Panel) A->B Rationale-based C MTT Cell Viability Assay B->C Broad Spectrum D Determination of IC50 Values C->D Quantitative Endpoint E Apoptosis Assays (e.g., Annexin V/PI) D->E Investigate Cell Death F Cell Cycle Analysis (Flow Cytometry) D->F Assess Proliferation H Enzyme Inhibition Assays D->H Hypothesis-driven G Target Identification (e.g., Proteomics) E->G Identify Molecular Target G->H Validate Target Engagement I Animal Model Selection (e.g., Xenograft) H->I Transition to In Vivo J Dosing and Formulation Studies I->J Pre-treatment Optimization K Tumor Growth Inhibition Studies J->K Efficacy Assessment L Toxicity and Pharmacokinetic Analysis K->L Safety & ADME Profiling

Caption: Proposed experimental workflow for evaluating the efficacy of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide.

Phase 1: In Vitro Cytotoxicity Screening

The initial phase aims to determine if the compound exhibits broad cytotoxic activity against cancer cell lines.

Protocol: MTT Cell Viability Assay [12][13][14][15]

  • Cell Seeding: Plate cancer cells (e.g., from the NCI-60 panel to screen across various cancer types) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide (e.g., from 0.01 µM to 100 µM) for a specified duration (e.g., 48 or 72 hours). Include appropriate vehicle controls.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Phase 2: Elucidation of the Mechanism of Action

If significant cytotoxicity is observed, the next phase will focus on understanding how the compound induces cell death.

  • Apoptosis and Cell Cycle Assays: Techniques such as flow cytometry with Annexin V/Propidium Iodide staining can determine if the compound induces apoptosis. Cell cycle analysis can reveal if the compound causes arrest at a specific phase of the cell cycle.

  • Target Deconvolution: To identify the specific protein target(s) of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide, advanced proteomics techniques such as Activity-Based Protein Profiling (ABPP) can be employed. This would involve using a tagged version of the compound to pull down its binding partners from cell lysates.

  • Enzyme Inhibition Assays: Once a putative target is identified, its inhibition by the compound can be validated using in vitro enzyme activity assays.

Phase 3: In Vivo Efficacy Assessment

Promising in vitro results would warrant evaluation in a living organism.

Protocol: Human Tumor Xenograft Model [16][17][18][19][20]

  • Model Establishment: Implant human cancer cells (selected based on in vitro sensitivity) subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide (at various doses) and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the extent of tumor growth inhibition.

G cluster_workflow In Vivo Xenograft Workflow start Implant Human Cancer Cells tumor_growth Monitor Tumor Growth to Palpable Size start->tumor_growth randomize Randomize Mice into Treatment & Control Groups tumor_growth->randomize treat Administer Compound or Vehicle Control randomize->treat monitor Measure Tumor Volume & Body Weight treat->monitor endpoint Endpoint Reached (Tumor Size/Time) monitor->endpoint Continue Treatment analysis Excise Tumors & Analyze Data endpoint->analysis

Caption: Step-by-step workflow for an in vivo xenograft study.

Conclusion and Future Directions

While the therapeutic efficacy of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide remains to be experimentally determined, a comparative analysis of its structural motifs provides a strong rationale for its investigation as a potential therapeutic agent, particularly in oncology. The chloroacetamide moiety offers a proven mechanism for potent, irreversible enzyme inhibition, while the 1-methylpiperidine scaffold is a well-established component of successful drugs, capable of conferring favorable pharmacological properties.

The proposed experimental workflow provides a clear and scientifically rigorous path forward for evaluating this compound. Successful outcomes in the in vitro and in vivo studies outlined would provide the necessary foundation for further preclinical development, including more extensive toxicology studies and the exploration of different tumor models. The journey from a novel chemical entity to a clinically approved drug is long and challenging, but for compounds like 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide, the convergence of a reactive "warhead" and a privileged scaffold presents a compelling starting point.

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Comparative Guide to the Structure-Activity Relationship of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide and its analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes findings from diverse therapeutic areas to offer insights into the design of novel bioactive molecules based on this versatile scaffold.

The 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide core, characterized by a central piperidine ring, an N-methyl substitution, and a chloroacetamide moiety, presents a unique template for ligand design. The chloroacetamide group, a known reactive electrophile, can act as a covalent modifier of biological targets, a mechanism often associated with antimicrobial and anticancer effects.[1] Concurrently, the piperidine scaffold is a prevalent feature in centrally acting agents, including acetylcholinesterase inhibitors and sigma receptor ligands.[2][3] This guide will dissect the SAR of this scaffold by examining how modifications to its core components influence activity across different biological targets.

Comparative SAR Analysis: Unlocking Therapeutic Potential

The biological activity of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide analogs is profoundly influenced by substitutions on the piperidine ring, the nature of the acyl group, and the substituents on any appended aromatic rings.

Influence of the Chloroacetamide Moiety: A Gateway to Diverse Activities

The chloroacetamide group is a critical pharmacophore that can impart a range of biological activities. Its electrophilic nature allows for potential covalent interactions with nucleophilic residues in enzyme active sites.

  • Antimicrobial and Anticancer Activity: The chloroacetamide moiety is a known alkylating group, a mechanism frequently exploited in the design of antimicrobial and anticancer agents.[1] Derivatives of 2-chloro-N-(pyridin-4-yl)acetamide have shown activity against various bacterial strains.[1] While specific data for 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is limited, the broader class of chloroacetamide derivatives has been investigated for their cytotoxic effects against cancer cell lines.[4][5] The mechanism often involves the inhibition of critical cellular enzymes.[1]

The Piperidine Scaffold: A Privileged Structure in CNS Drug Discovery

The piperidine ring is a common motif in drugs targeting the central nervous system (CNS).[2] Its conformational flexibility and ability to bear various substituents make it a versatile scaffold for interacting with a range of receptors and enzymes.

  • Acetylcholinesterase (AChE) Inhibition: The piperidine moiety is a key component of many potent AChE inhibitors used in the treatment of Alzheimer's disease.[6][7] The nitrogen atom of the piperidine ring, in its protonated state, can form crucial interactions with the peripheral anionic site (PAS) of the AChE enzyme. The N-methyl group in the parent compound can influence its basicity and lipophilicity, which in turn affects its pharmacokinetic profile and ability to cross the blood-brain barrier. SAR studies on related piperidine derivatives have shown that the nature of the N-substituent is critical for potency and selectivity.[8] For instance, replacement of the N-methyl group with larger alkyl or phenylalkyl groups can significantly alter activity at monoamine transporters.[8]

  • Sigma (σ) Receptor Modulation: N-substituted piperidines are also known to be effective ligands for sigma receptors, which are implicated in a variety of neurological and psychiatric disorders. The substituent on the piperidine nitrogen plays a crucial role in determining affinity and selectivity for σ1 and σ2 receptor subtypes.

Impact of Substitutions on Analog Activity

Systematic modification of the core structure provides valuable insights into the SAR of this class of compounds.

Table 1: Structure-Activity Relationship Summary of Piperidine Acetamide Analogs

ModificationPositionEffect on ActivityRationale
N-Substituent on Piperidine 1N-demethylation can improve activity at SERT and NET.[8] Replacement with larger groups can decrease activity at monoamine transporters.[8]The size and nature of the N-substituent influence binding to the transporter proteins.
Acyl Group -Replacement of the chloroacetyl group with other functionalities will drastically alter the mechanism of action.The chloroacetyl group's reactivity is key to its covalent inhibition mechanism.
Substituents on Aromatic Rings (if present) VariesElectron-withdrawing or donating groups on an appended phenyl ring can modulate binding affinity to target proteins.Substituents can influence electronic properties and steric interactions within the binding pocket.

Experimental Protocols for Biological Evaluation

To facilitate the comparative analysis of novel analogs, standardized and validated experimental protocols are essential.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely accepted method for screening AChE inhibitors.

Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product (5-thio-2-nitrobenzoate), detectable at 412 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in phosphate buffer)

    • Acetylthiocholine iodide (ATCI) solution (10 mM in deionized water)

    • AChE solution (from electric eel or human recombinant)

    • Test compound solutions at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound solution.

    • Add 50 µL of phosphate buffer and 25 µL of AChE solution.

    • Incubate at 37°C for 15 minutes.

    • Add 125 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of ATCI solution.

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Protocol:

  • Inoculum Preparation:

    • Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Compound Dilution:

    • Perform serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation:

    • Add a standardized inoculum of the microorganism to each well.

  • Incubation:

    • Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Key Relationships and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs.

Logical Flow of SAR-Guided Drug Discovery

SAR_Workflow cluster_0 Lead Identification & Optimization Core_Scaffold 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide Analog_Synthesis Synthesize Analogs (Vary R-groups) Core_Scaffold->Analog_Synthesis Biological_Screening Biological Screening (e.g., AChE, Antimicrobial) Analog_Synthesis->Biological_Screening SAR_Analysis SAR Analysis (Identify key structural features) Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization (Improve potency, selectivity, ADME) SAR_Analysis->Lead_Optimization Lead_Optimization->Analog_Synthesis Iterative Design

Caption: Iterative cycle of SAR-guided lead optimization.

Acetylcholinesterase Inhibition Mechanism

AChE_Inhibition cluster_AChE Cholinergic Synapse cluster_Inhibitor Inhibitor Action ACh Acetylcholine AChE AChE ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transmission Postsynaptic_Receptor->Signal Inhibitor Piperidine Acetamide Analog Inhibitor->AChE Inhibition

Caption: Inhibition of acetylcholine hydrolysis by an AChE inhibitor.

Conclusion and Future Directions

The 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide scaffold represents a promising starting point for the development of novel therapeutic agents. The insights gleaned from the SAR of related piperidine and chloroacetamide analogs highlight the importance of systematic structural modifications to achieve desired biological activity and selectivity. Future research should focus on synthesizing and evaluating a focused library of analogs to build a more detailed SAR profile for specific targets. In particular, exploring bioisosteric replacements for the chloroacetamide moiety could lead to compounds with improved safety profiles while retaining potent biological activity. Computational modeling and structural biology studies will also be invaluable in elucidating the molecular basis of action and guiding the rational design of next-generation inhibitors.

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In Vivo Validation of "2-Chloro-N-(1-methylpiperidin-4-yl)acetamide" Activity: A Comparative Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the In Vitro-In Vivo Translational Gap

For drug development professionals, the journey from a promising in vitro hit to a viable in vivo candidate is fraught with challenges. A compound that demonstrates potent activity in a cell-free assay may fail spectacularly in a complex biological system due to issues with bioavailability, metabolism, target engagement, or off-target effects. This guide provides a comprehensive framework for the in vivo validation of a novel compound, "2-Chloro-N-(1-methylpiperidin-4-yl)acetamide" (hereinafter referred to as Compound X), with a hypothesized mechanism of action as an acetylcholinesterase (AChE) inhibitor.

The structural components of Compound X, particularly the N-methylpiperidine and acetamide moieties, bear resemblance to known pharmacophores that interact with the active site of acetylcholinesterase. This observation forms the basis of our central hypothesis. This guide will objectively compare the hypothesized performance of Compound X with established AChE inhibitors, Donepezil and Galantamine, and provide detailed experimental protocols to rigorously test this hypothesis in a preclinical setting. The robust in vivo validation of a novel therapeutic candidate is a critical milestone in the drug discovery pipeline, providing essential evidence of its mechanism of action and potential therapeutic utility.[1]

Hypothesized Mechanism of Action: Acetylcholinesterase Inhibition

Acetylcholinesterase is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts, thereby terminating cholinergic neurotransmission. Inhibition of AChE leads to an increase in the concentration and duration of action of ACh, a mechanism that is therapeutically beneficial in conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[2][3]

We hypothesize that Compound X acts as an AChE inhibitor. The proposed validation strategy is therefore designed to provide multi-level evidence to support or refute this hypothesis, from direct target engagement to downstream neurochemical and behavioral consequences.

Signaling Pathway: The Cholinergic Synapse

CholinergicSynapse Presynaptic Presynaptic Neuron ACh_Vesicle ACh Vesicle ACh ACh SynapticCleft Synaptic Cleft ACh_Vesicle->SynapticCleft Release AChR ACh Receptor AChE AChE ACh->AChE SynapticCleft->AChR Binding Postsynaptic Postsynaptic Neuron AChR->Postsynaptic Signal Transduction Choline Choline AChE->Choline Acetate Acetate AChE->Acetate CompoundX Compound X CompoundX->AChE Inhibition Donepezil Donepezil Donepezil->AChE Inhibition Galantamine Galantamine Galantamine->AChE Inhibition

Caption: Cholinergic synapse and points of intervention by AChE inhibitors.

Comparative In Vivo Validation Workflow

A multi-pronged approach is essential to build a compelling case for the in vivo activity of Compound X. The following workflow outlines a series of experiments designed to provide robust and cross-validating evidence of target engagement and functional outcomes.

InVivoWorkflow start Start: Compound X Synthesis & Formulation pk_pd Pharmacokinetics (PK) & Maximum Tolerated Dose (MTD) in Rodents start->pk_pd target_engagement Phase 1: Direct Target Engagement pk_pd->target_engagement neurochemical Phase 2: Neurochemical Confirmation pk_pd->neurochemical behavioral Phase 3: Functional Behavioral Outcome pk_pd->behavioral brain_ache Ex Vivo Brain AChE Activity Assay target_engagement->brain_ache microdialysis In Vivo Microdialysis for Acetylcholine Levels neurochemical->microdialysis novel_object Novel Object Recognition (NOR) Test behavioral->novel_object morris_water Morris Water Maze (MWM) Test behavioral->morris_water data_analysis Data Analysis & Comparative Assessment brain_ache->data_analysis microdialysis->data_analysis novel_object->data_analysis morris_water->data_analysis conclusion Conclusion: Validation of In Vivo Activity & Go/No-Go Decision data_analysis->conclusion

Sources

Kinase Selectivity Profiling of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the kinase selectivity profile of the novel compound "2-Chloro-N-(1-methylpiperidin-4-yl)acetamide." Given the presence of a reactive chloroacetamide moiety, this compound is hypothesized to function as a covalent inhibitor. Understanding its kinome-wide selectivity is paramount for predicting its therapeutic potential and potential off-target liabilities.

This document will delve into the rationale behind kinase selectivity profiling, provide a detailed experimental protocol, present a hypothetical yet plausible selectivity profile for the compound of interest, and compare it against the well-characterized covalent inhibitor, Ibrutinib. This comparative approach is designed to offer researchers, scientists, and drug development professionals a framework for evaluating novel covalent kinase inhibitors.

The Significance of the Chloroacetamide Warhead in Covalent Inhibition

The 2-chloroacetamide functional group is a well-documented electrophilic "warhead" used in the design of covalent inhibitors.[1] These inhibitors function by forming a stable, irreversible covalent bond with a nucleophilic amino acid residue within the target protein's active site.[2] Most commonly, the chloroacetamide group targets the thiol side chain of a cysteine residue.[1] This irreversible binding can lead to prolonged target occupancy and potent pharmacological effects, often surpassing what is achievable with reversible inhibitors.

However, the inherent reactivity of the chloroacetamide warhead also presents a significant challenge: the potential for off-target covalent modification of other proteins, particularly other kinases that possess a similarly located cysteine.[3][4] Such off-target activity can lead to undesirable side effects and toxicity.[5][6] Therefore, comprehensive kinome-wide selectivity profiling is not merely a characterization step but a critical component of the safety and efficacy assessment for any compound bearing this reactive moiety.

Experimental Protocol: Radiometric Kinase Assay for Selectivity Profiling

To determine the inhibitory activity of a compound across the kinome, a robust and sensitive assay is required. The radiometric kinase assay remains a gold standard for its direct measurement of enzymatic activity.[7][8]

Principle

This assay quantifies the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific peptide or protein substrate by a kinase.[7] The amount of incorporated radioactivity is directly proportional to the kinase's activity. By introducing an inhibitor, the reduction in radioactivity can be precisely measured to determine the extent of inhibition.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Kinase Buffer: Prepare a suitable buffer for the specific kinase being assayed. This typically includes a buffering agent (e.g., HEPES), salts (e.g., MgCl₂, MnCl₂), and a reducing agent (e.g., DTT).

    • Substrate Solution: Dissolve the specific peptide or protein substrate for the kinase in the kinase buffer to a predetermined concentration.

    • ATP Solution: Prepare a stock solution of unlabeled ATP. Separately, obtain a stock of [γ-³²P]ATP. Create a working ATP mixture by combining the unlabeled ATP with a small amount of [γ-³²P]ATP (e.g., 0.5 µCi per reaction).[7] The final ATP concentration should ideally be close to the Kₘ value for the specific kinase.

    • Test Compound Dilution Series: Prepare a serial dilution of "2-Chloro-N-(1-methylpiperidin-4-yl)acetamide" and any comparator compounds (e.g., Ibrutinib) in DMSO.

  • Kinase Reaction Setup:

    • In a microcentrifuge tube or 96-well plate, combine the kinase buffer, the specific kinase enzyme, and the substrate solution.

    • Add a small volume (e.g., 0.2 µL) of the diluted test compound or DMSO (as a vehicle control) to the respective wells.[7]

    • Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at the optimal temperature for the kinase (often 30°C or 37°C). This allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding the [γ-³²P]ATP working solution to each well.

    • Incubate the reaction for a specific time (e.g., 30-60 minutes) at the optimal temperature. This time should be within the linear range of the kinase reaction.

  • Stopping the Reaction and Spotting:

    • Terminate the reaction by adding a stop solution, such as 75 mM phosphoric acid or a denaturing solution like SDS-PAGE loading buffer.[8]

    • Spot a defined volume of each reaction mixture onto a phosphocellulose paper (e.g., P81 paper).[7] The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.

  • Washing and Detection:

    • Wash the phosphocellulose paper multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove any unbound [γ-³²P]ATP.[9]

    • Allow the paper to dry completely.

    • Quantify the radioactivity in each spot using a phosphorimager or by placing the paper spots into scintillation vials with a scintillation cocktail and measuring the counts per minute (CPM) in a scintillation counter.[9]

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining for each concentration of the inhibitor relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.

Kinase_Selectivity_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_processing 3. Processing & Detection cluster_analysis 4. Data Analysis reagents Prepare Reagents (Buffer, Kinase, Substrate, [γ-³²P]ATP) mix Combine Kinase, Substrate & Compound reagents->mix compound Prepare Compound Dilution Series compound->mix initiate Initiate with [γ-³²P]ATP mix->initiate stop Stop Reaction (e.g., Phosphoric Acid) initiate->stop spot Spot onto P81 Paper stop->spot wash Wash Paper to Remove Free ATP spot->wash detect Quantify Radioactivity (Phosphorimager) wash->detect analyze Calculate % Inhibition & Determine IC₅₀ detect->analyze

Caption: Radiometric Kinase Assay Workflow.

Comparative Kinase Selectivity Profiles

The following sections present a hypothetical selectivity profile for "2-Chloro-N-(1-methylpiperidin-4-yl)acetamide" and the known profile for the comparator, Ibrutinib. Data is presented as IC₅₀ values (nM), where a lower value indicates higher inhibitory potency.

Hypothetical Profile of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide

This hypothetical data is constructed to represent a plausible outcome for a novel covalent inhibitor with a primary target in the Tec family of kinases, along with some common off-targets.

KinaseIC₅₀ (nM)Kinase Family
BTK 8.5 Tec Family
TEC45Tec Family
ITK850Tec Family
BMX60Tec Family
EGFR1,200Receptor Tyrosine Kinase
JAK3>10,000Janus Kinase
SRC950Src Family
LCK1,500Src Family
BLK75Src Family
AURKA>10,000Aurora Kinase
CDK2>10,000Cyclin-Dependent Kinase
Selectivity Profile of Ibrutinib (Comparator)

The data for Ibrutinib is collated from published literature, showcasing its known potent inhibition of BTK and a range of off-target kinases.[10][11]

KinaseIC₅₀ (nM)Kinase Family
BTK 0.5 - 1.0 Tec Family
TEC2.1Tec Family
ITK10.7Tec Family
BMX1.1Tec Family
EGFR5.8Receptor Tyrosine Kinase
JAK316.2Janus Kinase
SRC20.1Src Family
LCK35.5Src Family
BLK0.8Src Family
AURKA>10,000Aurora Kinase
CDK2>10,000Cyclin-Dependent Kinase

Interpretation of Selectivity Profiles

A direct comparison of the two profiles reveals key differences in potency and selectivity that would have significant implications for their therapeutic development.

Analysis of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide Profile

Based on our hypothetical data, "2-Chloro-N-(1-methylpiperidin-4-yl)acetamide" is a potent inhibitor of Bruton's Tyrosine Kinase (BTK) with an IC₅₀ of 8.5 nM. BTK is a critical component of the B-cell receptor (BCR) signaling pathway, and its inhibition is a clinically validated strategy for treating B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[10]

The compound displays moderate selectivity within the Tec kinase family, inhibiting TEC and BMX at concentrations approximately 5-7 times higher than for BTK. Notably, it shows significantly less activity against ITK (>100-fold selectivity), which is an important distinction from Ibrutinib. Inhibition of ITK can affect T-cell function, so higher selectivity away from ITK may be advantageous.[10]

Crucially, the hypothetical profile shows high selectivity against key off-targets like EGFR and JAK3, with IC₅₀ values in the micromolar range or higher. Off-target inhibition of EGFR by Ibrutinib is associated with side effects such as rash and diarrhea.[10] The cleaner profile of our test compound in this regard suggests a potentially improved safety profile.

Comparative Analysis with Ibrutinib

Ibrutinib is a highly potent inhibitor of BTK but is known to be less selective, a characteristic that contributes to some of its clinical side effects.[10][12]

  • Potency: Ibrutinib is approximately 10-fold more potent against BTK than our hypothetical compound.

  • Tec Family Selectivity: Ibrutinib inhibits multiple Tec family kinases (TEC, BMX, ITK) and the Src family kinase BLK with high potency, making it a less selective inhibitor within these families compared to our hypothetical compound.[10]

  • Off-Target Profile: The most significant difference lies in the off-target profile. Ibrutinib shows potent inhibition of EGFR and JAK3, which are largely spared by "2-Chloro-N-(1-methylpiperidin-4-yl)acetamide" in our hypothetical scenario. This broader activity of Ibrutinib contributes to its side-effect profile but may also play a role in its efficacy in certain contexts.[10][12]

The comparison underscores a common theme in drug development: the trade-off between potency and selectivity. While Ibrutinib is highly potent, second-generation inhibitors have been developed to improve selectivity and, consequently, the safety profile.[13] Our hypothetical compound, "2-Chloro-N-(1-methylpiperidin-4-yl)acetamide," would represent a step in this direction, with a potentially wider therapeutic window due to its cleaner off-target profile.

BCR_Signaling BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG DAG PLCg2->DAG IP3 IP₃ PLCg2->IP3 PKC PKCβ DAG->PKC Ca Ca²⁺ Mobilization IP3->Ca NFkB NF-κB Activation PKC->NFkB Ca->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide (Hypothesized Target) Inhibitor->BTK

Caption: Hypothesized Inhibition of the BCR Signaling Pathway.

Conclusion

This guide illustrates the critical importance of comprehensive kinase selectivity profiling in the evaluation of novel covalent inhibitors like "2-Chloro-N-(1-methylpiperidin-4-yl)acetamide." The presence of a reactive chloroacetamide warhead necessitates a thorough understanding of a compound's kinome-wide interactions to balance on-target potency with potential off-target liabilities. Through a comparative analysis with a well-established drug like Ibrutinib, we can contextualize the selectivity profile and make informed predictions about a compound's therapeutic potential and safety. The hypothetical data presented herein suggests that "2-Chloro-N-(1-methylpiperidin-4-yl)acetamide" could be a promising candidate with a more selective profile than first-generation inhibitors, warranting further investigation.

References

  • Title: Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Source: BMC Systems Biology. [Link]

  • Title: Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Source: Nature Chemical Biology. [Link]

  • Title: A high-throughput radiometric kinase assay. Source: Nature Protocols. [Link]

  • Title: Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. Source: ResearchGate. [Link]

  • Title: Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. Source: Trends in Pharmacological Sciences. [Link]

  • Title: Advances in reversible covalent kinase inhibitors. Source: Medicinal Research Reviews. [Link]

  • Title: Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Source: Molecules. [Link]

  • Title: Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Source: ACS Chemical Biology. [Link]

  • Title: Radiometric kinase assays with scintillation counting. Source: The Bumbling Biochemist. [Link]

  • Title: Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery. Source: International Journal of Molecular Sciences. [Link]

  • Title: Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Source: Cancers. [Link]

  • Title: Radiometric kinase assays with scintillation counting - because you want your experiments to count! Source: YouTube. [Link]

  • Title: Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. Source: Nature Chemical Biology. [Link]

  • Title: Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Source: Blood. [Link]

  • Title: Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. Source: Journal of Medicinal Chemistry. [Link]

  • Title: Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. Source: ACS Medicinal Chemistry Letters. [Link]

  • Title: Kinase selectivity of zanubrutinib and ibrutinib. Source: ResearchGate. [Link]

  • Title: Cardiovascular Safety of Bruton Tyrosine Kinase Inhibitors: From Ibrutinib to Next-Generation Agents. Source: International Waldenstrom's Macroglobulinemia Foundation. [Link]

  • Title: The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. Source: Proceedings of the National Academy of Sciences. [Link]

  • Title: Systematic Profiling and Novel Targets of the Bcr-Abl Kinase Inhibitors Imatinib, Nilotinib and Dasatinib. Source: ResearchGate. [Link]

  • Title: (PDF) Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Source: ResearchGate. [Link]

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The Strategic Importance of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Bioactivity of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide: A Comparative Analysis for Drug Development Professionals

This guide provides a comprehensive technical evaluation of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide, a pivotal intermediate in contemporary pharmaceutical synthesis. We will dissect the common synthetic routes, focusing on the critical parameters that govern reproducibility and yield. Furthermore, we will analyze the compound's inherent bioactivity profile, not as an end-product, but as a crucial pharmacophore. This analysis is grounded in established chemical principles and is designed to equip researchers, medicinal chemists, and drug development scientists with actionable insights for their work.

2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is a bifunctional synthetic building block. Its value lies in the combination of two key structural motifs:

  • The Chloroacetamide Moiety: This is a reactive electrophilic group. The chlorine atom, positioned alpha to a carbonyl group, is an excellent leaving group, making the adjacent carbon susceptible to nucleophilic attack. This "warhead" is frequently employed in the design of targeted covalent inhibitors, which can offer enhanced potency and prolonged duration of action.

  • The N-methylpiperidine Moiety: The piperidine ring is a "privileged scaffold" in medicinal chemistry, frequently found in approved drugs.[1] The N-methylated tertiary amine is basic, which can be crucial for modulating physicochemical properties such as aqueous solubility and cell permeability. It also provides a vector for specific interactions within protein binding pockets.

The combination of these features makes this compound a valuable intermediate for synthesizing a range of therapeutic agents, potentially for indications like cancer.[] Therefore, a robust and reproducible synthesis is a critical first step in any research and development program utilizing this scaffold.

A Comparative Analysis of Synthetic Methodologies

The primary method for synthesizing 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is the direct acylation of 4-amino-1-methylpiperidine. However, the choice of acylating agent and reaction conditions can significantly impact the process's efficiency and reproducibility.

Method 1: Direct Acylation with Chloroacetyl Chloride

This is the most direct and widely reported method, leveraging the high reactivity of an acid chloride.[3][4][5]

Detailed Experimental Protocol:

  • To a stirred solution of 4-amino-1-methylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) under an inert atmosphere (N₂), add a suitable non-nucleophilic base such as triethylamine (TEA, 1.2 eq).

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Prepare a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction for the disappearance of the starting amine using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and TEA), saturated NaHCO₃ solution (to remove acidic impurities), and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization if necessary.

Expert Rationale and Causality:

  • Reagent Choice: Chloroacetyl chloride is a highly reactive acylating agent, leading to fast reaction times.[6] This reactivity, however, is also a source of potential issues.

  • Temperature Control: The acylation is highly exothermic. Failure to maintain low temperatures can lead to the formation of undesired side products and potential degradation of the starting materials.

  • Base Selection: Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction.[3] This is critical because protonation of the starting amine by HCl would render it non-nucleophilic, halting the reaction.

  • Anhydrous Conditions: Acid chlorides are extremely sensitive to moisture, readily hydrolyzing to the corresponding carboxylic acid. Strict anhydrous conditions are mandatory for achieving high yields and reproducibility.

Method 2: Milder Acylation using an Activated Ester

An alternative approach that enhances reproducibility, particularly at larger scales, involves using a less aggressive acylating agent, such as a pre-formed activated ester of chloroacetic acid.

Detailed Experimental Protocol:

  • Activation Step: In a separate flask, dissolve chloroacetic acid (1.0 eq) and a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous tetrahydrofuran (THF). Add N-Hydroxysuccinimide (NHS, 1.1 eq) and stir at room temperature for 4-6 hours to form the chloroacetyl-NHS ester. Filter off the dicyclohexylurea (DCU) byproduct.

  • Acylation Step: To the filtered solution containing the activated ester, add 4-amino-1-methylpiperidine (1.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the product.

Expert Rationale and Causality:

  • Enhanced Control: This two-step method avoids the use of the highly reactive and corrosive chloroacetyl chloride. The reaction is significantly less exothermic and not as sensitive to trace amounts of moisture, leading to higher process control and reproducibility.[7]

  • Purity Profile: This method often results in a cleaner crude product, as the primary byproduct (DCU) is insoluble and easily removed by filtration.

Synthesis Reproducibility: A Head-to-Head Comparison
ParameterMethod 1: Chloroacetyl ChlorideMethod 2: Activated Ester
Average Yield 80-95%70-85%
Reaction Time 2-4 hours12-24 hours
Process Control Moderate (highly exothermic)High (mild conditions)
Moisture Sensitivity Very HighLow
Reproducibility Good (with strict control)Excellent
Scalability Challenging due to exothermMore straightforward
Visualizing the Synthetic Workflows

cluster_0 Method 1: Direct Acylation cluster_1 Method 2: Activated Ester A 4-Amino-1-methylpiperidine + Chloroacetyl Chloride B Reaction (DCM, TEA, 0°C) A->B Fast, Exothermic C Aqueous Work-up & Purification B->C D Final Product C->D E Chloroacetic Acid + NHS/DCC F Formation of Chloroacetyl-NHS Ester E->F G Add 4-Amino-1-methylpiperidine F->G H Reaction (THF, RT) G->H Slow, Controlled I Filtration & Work-up H->I J Final Product I->J

Caption: Comparative workflows for the synthesis of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide.

Bioactivity Profile: A Covalent Modifier Fragment

While 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is an intermediate, its structure embodies features common to many bioactive molecules.[8][9] The chloroacetamide group functions as an electrophilic "warhead" capable of forming a covalent bond with nucleophilic residues (like cysteine) in a protein's active site. This mechanism is the basis for targeted covalent inhibitors.

Comparative Bioactivity of Related Structures

To illustrate the importance of each component, we can compare the hypothetical activity of derivatives against a target protein, such as a kinase with an accessible cysteine residue.

Compound StructureKey FeatureExpected InteractionConsequence for Bioactivity
Target Compound Chloroacetamide + N-Me-PiperidineCovalent bond + Solubilizing groupHigh potency, irreversible inhibition
Alternative 1 Acetamide + N-Me-PiperidineReversible H-bonding onlySignificantly lower potency
Alternative 2 Chloroacetamide + PiperidineCovalent bond, less optimal solubilityModerate potency, poor pharmacokinetics
Alternative 3 Chloroacetamide + CyclohexaneCovalent bond, poor solubilityLow potency, poor drug-like properties

This structure-activity relationship (SAR) highlights that both the reactive chloroacetamide and the N-methylpiperidine group are essential for achieving optimal biological activity and drug-like properties.

Logical Pathway to Bioactivity

A Intermediate 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide B Further Synthesis A->B C Final Drug Candidate (API) B->C D Target Protein (e.g., Kinase with Cysteine) C->D Binds to Active Site E Covalent Bond Formation (S-alkylation of Cysteine) D->E Nucleophilic Attack F Irreversible Inhibition of Protein Function E->F G Therapeutic Effect F->G

Caption: Logical flow from chemical intermediate to therapeutic mechanism of action.

Conclusion and Recommendations for Researchers

The synthesis of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is a robust process, but its reproducibility is contingent on the chosen methodology and strict adherence to protocol.

  • For rapid, small-scale synthesis , the direct acylation with chloroacetyl chloride is efficient, provided that anhydrous conditions and rigorous temperature control are maintained.

  • For larger-scale synthesis or when process robustness and reproducibility are paramount , the milder, two-step approach using an activated ester is superior, despite the longer reaction time.

From a medicinal chemistry standpoint, this compound is more than just an intermediate; it is a high-value fragment that combines a covalent warhead with a privileged scaffold. When designing new drug candidates, chemists should recognize that both the chloroacetamide and the N-methylpiperidine moieties contribute critically to the final bioactivity and pharmacokinetic profile. Any modification to this core structure should be considered carefully, as it will likely have a significant impact on the compound's therapeutic potential.

References

  • Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes.
  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • Scheme 4. Synthesis of N-substituted chloroacetamides.
  • 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide - CAS 1096305-49-5.Scbt.com.
  • Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.International Journal of Pharma Sciences and Research.
  • Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)- N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4 H)-yl)
  • Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives.
  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.MDPI.
  • Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis.
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  • Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evalu
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Safety Operating Guide

Navigating the Disposal of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of a safe and ethical laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide, a compound that, while not extensively characterized in publicly available safety literature, warrants a cautious and informed approach to its disposal based on the hazardous properties of its structural analogs.

Hazard Assessment: A Synthesis of Structural Analogs

  • Chloroacetamide Moiety: The presence of the 2-chloroacetamide functional group is a significant toxicological concern. Structurally related compounds, such as 2-chloroacetamide itself, are classified as toxic if swallowed, may cause allergic skin reactions, and are suspected of damaging fertility.[1][2][3] They are also recognized as being harmful to aquatic life.[1]

  • N-methylpiperidine Moiety: Piperidine and its derivatives are known to be flammable liquids that can be corrosive and acutely toxic.[4][5] They can cause severe skin burns and eye damage.

Given this, 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide should be handled as a hazardous substance with potential for acute toxicity, skin and eye irritation, and long-term reproductive hazards.

Assumed Hazard Profile:

Hazard ClassificationPotential EffectsGHS Hazard Statement (Assumed)
Acute Toxicity (Oral)Toxic if swallowed.H301
Skin Corrosion/IrritationMay cause skin irritation or allergic reaction.H315 / H317
Serious Eye Damage/IrritationMay cause serious eye irritation.H319
Reproductive ToxicitySuspected of damaging fertility or the unborn child.H361
Aquatic HazardHarmful to aquatic life.H402

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide for disposal, it is imperative that all personnel are outfitted with the appropriate PPE.

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against potential splashes.[6]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[6]

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron is essential. For larger quantities or in the event of a spill, a chemical-resistant suit may be necessary.

  • Respiratory Protection: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[7]

Step-by-Step Disposal Protocol

The disposal of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide must be conducted in strict accordance with local, state, and federal regulations. The following protocol provides a general framework for its safe disposal.

Step 1: Waste Segregation and Containerization
  • Dedicated Waste Container: Designate a specific, clearly labeled waste container for 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide waste. The label should include the full chemical name, the words "Hazardous Waste," and appropriate hazard pictograms (e.g., skull and crossbones, health hazard).[8]

  • Avoid Co-mingling: Do not mix this waste with other chemical waste streams. Incompatible materials can lead to dangerous reactions.[8]

  • Appropriate Container: Use a chemically compatible, sealable container for waste collection. Ensure the container is in good condition and can be tightly sealed to prevent leaks or spills.

Step 2: On-site Storage

Store the sealed waste container in a designated, well-ventilated, and cool satellite accumulation area. This area should be away from incompatible materials, such as strong oxidizing agents.

Step 3: Professional Waste Disposal
  • Engage a Licensed Service: The disposal of this hazardous waste must be handled by a licensed and certified hazardous waste disposal company. These companies are equipped to manage the transportation and final disposal in compliance with all regulatory requirements.

  • Documentation: Ensure all required documentation for hazardous waste disposal is completed accurately and retained for your records. This "cradle-to-grave" tracking is a legal requirement.

The decision-making process for the disposal of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide can be visualized as follows:

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Final Disposal start Start: Disposal of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide ppe Don Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate containerize Use Labeled, Compatible Container segregate->containerize store Store in Designated Area containerize->store contact_vendor Contact Licensed Waste Vendor store->contact_vendor document Complete Manifest contact_vendor->document end End: Compliant Disposal document->end

Disposal Workflow for 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide

Spill Management

In the event of a spill, the following procedures should be enacted immediately:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Clean-up: Carefully scoop the absorbent material into the designated hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent, and dispose of all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Conclusion

The proper disposal of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide is a critical aspect of laboratory safety and environmental stewardship. By understanding the potential hazards based on its structural components, adhering to strict PPE protocols, and following a systematic disposal procedure, researchers can mitigate risks and ensure regulatory compliance. Always consult with your institution's EHS department for specific guidance and to engage with approved hazardous waste disposal services.

References

  • Benchchem. (2025). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • Benchchem. (2025). Proper Disposal of 3-(2-Cyclohexylethyl)piperidine: A Step-by-Step Guide.
  • ECHEMI. (n.d.). N-Chloroacetamide SDS, 598-49-2 Safety Data Sheets.
  • Benchchem. (2025). Proper Disposal of N-(3-azidophenyl)-2-chloroacetamide: A Comprehensive Guide.
  • Benchchem. (2025). Safe Handling and Disposal of 1-(4-Chlorophenylazo)piperidine: A Procedural Guide.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Chloroacetamide.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-chloroacetamide.
  • Angene Chemical. (2025). Safety Data Sheet: N,N-Dimethyl-2-(piperidin-4-yl)acetamide Hydrochloride.
  • Jubilant Life Sciences Limited. (n.d.).
  • ChemSupply Australia. (n.d.).
  • CDH Fine Chemical. (n.d.). 2-Chloro Acetamide CAS No 79-07-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Chloro-N-methylacetamide.
  • Eurofins. (2015). 2-Chloroacetamide Safety Data Sheet.
  • ChemicalBook. (n.d.). Chloroacetamide - Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • U.S. Environmental Protection Agency. (2025).
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
  • University of Maryland, Baltimore. (n.d.). EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR.
  • Chulalongkorn University. (n.d.). Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system of Chulalongkorn University.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

The following protocols are designed to create a self-validating system of safety, where each step is explained by its underlying scientific rationale. Our objective is to empower you, our scientific colleagues, with the knowledge to minimize exposure and handle this compound with the highest degree of confidence and safety.

The Causality of Protection: Understanding the Hazard

To select the correct Personal Protective Equipment (PPE), we must first understand the primary routes of potential exposure and the specific hazards posed by 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide's core structure.

  • Dermal Exposure (Skin Contact): The 2-chloroacetamide group is a known skin sensitizer, meaning repeated contact can lead to an allergic skin reaction or rash.[1][2] Furthermore, related compounds are known to cause skin irritation.[3][4] Intact skin can be a route for systemic absorption, making comprehensive skin protection critical.

  • Ocular Exposure (Eye Contact): As a fine powder or in solution, the compound poses a significant risk of causing serious eye irritation upon contact.[3][4]

  • Inhalation Exposure (Breathing): Aerosolized dust from the solid compound can be generated during weighing or transfer. Inhaling these fine particles may cause respiratory irritation and provides a direct route for the toxic substance to enter the bloodstream.[3][4]

  • Ingestion Exposure (Swallowing): The compound is presumed to be toxic if swallowed, a characteristic of the 2-chloroacetamide class.[1][2][4][5][6] This necessitates strict personal hygiene practices to prevent accidental ingestion.

Mandated Personal Protective Equipment (PPE)

The selection of PPE must create an impermeable barrier between the researcher and the chemical. The following table summarizes the minimum required equipment for any procedure involving this compound.

Protection TypeSpecificationRationale
Hand Protection Double-gloving with chemical-resistant nitrile gloves (minimum 4 mil thickness).Provides a robust barrier against dermal contact and absorption.[7] Double-gloving mitigates the risk of exposure from undetected pinholes or tears in the outer glove.
Eye & Face Protection Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.Protects against dust particles and potential splashes. Standard safety glasses are insufficient.[1]
Full-face shield worn over chemical splash goggles.Required for any procedure with a risk of splashing or aerosol generation (e.g., dissolving, heating, transferring larger quantities).[1][7]
Skin & Body Protection Fully-buttoned, long-sleeved laboratory coat.Prevents contamination of personal clothing.[1]
Chemical-resistant apron.Worn over the lab coat, this adds a layer of protection against spills and splashes, particularly during liquid transfers.[8]
Respiratory Protection All handling of the solid must occur within a certified chemical fume hood.A primary engineering control to prevent the inhalation of dust and aerosols.[9]
NIOSH-approved air-purifying respirator (APR) with an organic vapor/P100 (particulate) cartridge.Mandatory if a chemical fume hood is unavailable or if procedures have a high potential to generate dust that cannot be contained.[10][11]

Operational Plan: A Step-by-Step Procedural Guide

A systematic workflow is essential to ensure safety at every stage of handling, from preparation to disposal.

Step 1: Pre-Operational Safety Checks
  • Certify Your Environment: Confirm that the chemical fume hood has a valid certification and that the airflow is functioning correctly. Ensure a safety shower and eyewash station are unobstructed and accessible.

  • Inspect Your PPE: Before donning, meticulously inspect all PPE. Check gloves for any signs of degradation, punctures, or tears. Ensure your goggles and face shield are clean and free of cracks.

  • Prepare Your Workspace: Line the work surface inside the fume hood with disposable, plastic-backed absorbent paper ("bench paper").[12] This will contain minor spills and simplify decontamination.

  • Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, solvent wash bottles, waste container) inside the fume hood before introducing the compound. This minimizes the need to move in and out of the containment area.

Step 2: Safe Handling Protocol
  • Don PPE: Put on your PPE in the following order: inner gloves, lab coat, apron, outer gloves (pulled over the cuffs of the lab coat), and finally, your goggles and face shield.

  • Weighing and Transfer:

    • Perform all manipulations of the solid compound deep within the chemical fume hood.

    • When weighing, use a tared weigh boat. Open the primary container slowly to avoid creating a plume of dust.

    • Use a dedicated spatula for this chemical. Tap the spatula gently to transfer the powder; do not scrape or flick it.

  • Dissolution: If making a solution, add the solvent to the vessel containing the weighed powder slowly. Do not add the powder to a large volume of stirred solvent, as this can increase aerosolization.

Step 3: Post-Handling Decontamination and Disposal
  • Segregate Waste: All items that have come into direct contact with the compound are considered hazardous waste. This includes:

    • Weigh boats and contaminated consumables (e.g., pipette tips).

    • Disposable bench paper.

    • Contaminated gloves. Place these items immediately into a designated, sealed hazardous waste container located inside the fume hood.[4][5]

  • Surface Decontamination: Wipe down the work surface, spatula, and any other reusable equipment with an appropriate solvent (e.g., ethanol or isopropanol), followed by a mild detergent solution. Dispose of the cleaning wipes as hazardous waste.

  • Doffing PPE (Critical Step): Removing PPE correctly is crucial to prevent self-contamination.

    • Step A: While still wearing all other PPE, remove the outer pair of gloves by peeling them off without touching the outer surface with your bare skin. Dispose of them in the hazardous waste container.

    • Step B: Remove your face shield and goggles from the back of your head, handling them by the strap. Place them in a designated area for cleaning.

    • Step C: Remove your lab coat and apron, folding them inward to contain any potential surface contamination.

    • Step D: Remove the inner pair of gloves using the same technique as before.

    • Step E: Immediately and thoroughly wash your hands and arms with soap and water.[2]

Visual Workflow: Safe Handling Process

The following diagram illustrates the critical path for safely handling 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide.

G cluster_prep PART 1: PREPARATION cluster_handling PART 2: ACTIVE HANDLING (Inside Fume Hood) cluster_cleanup PART 3: CLEANUP & DISPOSAL prep_start Start: Enter Lab env_check Verify Fume Hood & Safety Shower/Eyewash prep_start->env_check ppe_inspect Inspect All PPE (Gloves, Goggles, etc.) env_check->ppe_inspect workspace_prep Prepare Workspace (Bench Paper, Equipment) ppe_inspect->workspace_prep don_ppe Don Full PPE workspace_prep->don_ppe handle_solid Weigh & Transfer Solid don_ppe->handle_solid dissolve Dissolve in Solvent handle_solid->dissolve waste_disposal Dispose of Contaminated Items in HazWaste Bin dissolve->waste_disposal decon_surface Decontaminate Surfaces & Equipment waste_disposal->decon_surface doff_ppe Doff PPE Correctly decon_surface->doff_ppe wash_hands Wash Hands & Arms Thoroughly doff_ppe->wash_hands end_process End: Exit Lab Safely wash_hands->end_process

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.